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  • Product: 1-tert-butyl-1H-pyrazole-5-carboxylic acid
  • CAS: 1503816-02-1

Core Science & Biosynthesis

Foundational

1-tert-butyl-1H-pyrazole-5-carboxylic acid synthesis mechanism

An In-depth Technical Guide to the Synthesis Mechanism of 1-tert-butyl-1H-pyrazole-5-carboxylic acid Introduction: The Significance of a Versatile Heterocycle 1-tert-butyl-1H-pyrazole-5-carboxylic acid is a pivotal heter...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis Mechanism of 1-tert-butyl-1H-pyrazole-5-carboxylic acid

Introduction: The Significance of a Versatile Heterocycle

1-tert-butyl-1H-pyrazole-5-carboxylic acid is a pivotal heterocyclic building block, or "synthon," in modern medicinal and agricultural chemistry. Its unique structural arrangement, featuring a sterically hindering tert-butyl group and a reactive carboxylic acid handle, makes it a valuable precursor for developing complex molecular architectures. This guide provides an in-depth exploration of its synthesis, moving beyond a simple recitation of steps to elucidate the underlying mechanistic principles and the strategic rationale behind the experimental design. This molecule serves as a key intermediate in the synthesis of various active ingredients, including herbicides and fungicides, where its structure imparts stability and facilitates biological activity.[1] Pyrazole carboxylic acid derivatives, in general, are significant scaffolds in heterocyclic compounds due to their broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3]

The predominant and most reliable synthetic strategy involves a two-stage process:

  • Formation of the Pyrazole Core: A Knorr-type cyclocondensation reaction between a hydrazine derivative and a 1,3-dielectrophile to construct the pyrazole ring, typically yielding an ester intermediate.[4][5]

  • Functional Group Transformation: Saponification (base-catalyzed hydrolysis) of the resulting ester to furnish the final carboxylic acid.

This guide will dissect each stage, offering a granular view of the reaction mechanisms, supported by detailed experimental protocols and visual aids for maximum clarity.

Part 1: Mechanistic Deep Dive — The Cyclocondensation Pathway

The cornerstone of this synthesis is the formation of the pyrazole ring. This is achieved through the reaction of tert-butylhydrazine with a suitable 1,3-dicarbonyl compound, leading to the formation of ethyl 1-tert-butyl-1H-pyrazole-5-carboxylate. The primary approach for obtaining substituted pyrazoles involves this type of cyclocondensation reaction between a hydrazine, acting as a bidentate nucleophile, and a 1,3-dicarbonyl compound.[6]

Core Reactants and Their Strategic Roles
  • tert-Butylhydrazine Hydrochloride: This serves as the N-N component for the pyrazole ring. The bulky tert-butyl group is not merely a substituent; it acts as a regiochemical directing group. Its steric hindrance influences which nitrogen atom initiates the nucleophilic attack and ultimately where it resides on the final pyrazole ring. It is often used as its hydrochloride salt for improved stability and ease of handling.[7][8][9]

  • Ethyl 2-(ethoxymethylene)-3-oxobutanoate (or similar β-ketoester): This molecule provides the C3-C4-C5 backbone of the pyrazole. It is a 1,3-dielectrophile, possessing two carbonyl-like carbons that are susceptible to nucleophilic attack by the hydrazine. Such β-keto esters are common starting points for pyrazolone synthesis.[10]

The Step-Wise Reaction Mechanism

The reaction proceeds through a well-established addition-elimination mechanism:

  • Initial Nucleophilic Attack: The terminal, less sterically hindered nitrogen atom of tert-butylhydrazine acts as the primary nucleophile, attacking the more electrophilic β-carbon (the enol ether carbon) of the ketoester.

  • Intermediate Formation & Tautomerization: This attack leads to the formation of an unstable intermediate which rapidly eliminates ethanol to form a hydrazone.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety, now positioned correctly, performs an intramolecular nucleophilic attack on the ketone carbonyl carbon.

  • Dehydration and Aromatization: This cyclization forms a five-membered ring intermediate (a pyrazolidine derivative). The subsequent loss of a water molecule (dehydration) results in the formation of the stable, aromatic pyrazole ring.

Visualizing the Cyclocondensation Mechanism

Caption: Knorr-type cyclocondensation mechanism.

Experimental Protocol: Synthesis of Ethyl 1-tert-butyl-1H-pyrazole-5-carboxylate

This protocol is a representative procedure based on established methods for pyrazole synthesis.[11]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add tert-butylhydrazine hydrochloride (1.0 eq) and absolute ethanol.

  • Reagent Addition: Slowly add the β-ketoester derivative (e.g., ethyl 2-(ethoxymethylene)-3-oxobutanoate) (1.0 eq) to the stirring solution. If starting with the hydrochloride salt, a base such as sodium bicarbonate (2.7 eq) may be added.[12]

  • Reaction Conditions: Heat the mixture to reflux (approximately 78-80 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Evaporate the solvent under reduced pressure.

  • Purification: The resulting residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure ester product.

Data Summary: Cyclocondensation Reaction
ParameterValue/DescriptionRationale & Field Insights
Solvent Absolute EthanolA polar protic solvent that effectively dissolves the reactants and facilitates the necessary proton transfers during the condensation and dehydration steps.
Temperature Reflux (~78-80 °C)Provides the necessary activation energy to overcome the barriers for the dehydration and aromatization steps, driving the reaction to completion.
Reaction Time 2-4 hoursTypically sufficient for full conversion. TLC monitoring is crucial to avoid unnecessary heating which could lead to side products.
Key Reagents tert-Butylhydrazine HCl, β-KetoesterThe foundational components for the pyrazole ring structure. The hydrochloride salt is often preferred for its stability.
Base (Optional) Sodium BicarbonateIf using the hydrochloride salt of the hydrazine, a mild base is required to liberate the free hydrazine for the reaction.
Expected Yield 75-90%This reaction is generally high-yielding due to the formation of a thermodynamically stable aromatic product.

Part 2: The Final Step — Base-Catalyzed Ester Hydrolysis

With the pyrazole ester in hand, the final step is a straightforward saponification to yield the target carboxylic acid. This is a classic nucleophilic acyl substitution reaction.

Mechanism of Saponification
  • Nucleophilic Attack: The hydroxide ion (OH⁻) from a strong base like potassium hydroxide (KOH) attacks the electrophilic carbonyl carbon of the ester.

  • Tetrahedral Intermediate: This forms a transient, negatively charged tetrahedral intermediate.

  • Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion (EtO⁻) as the leaving group.

  • Acid-Base Reaction: The highly basic ethoxide ion immediately deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction, forming the carboxylate salt and ethanol. This step drives the equilibrium towards the products.

  • Acidification: In a separate workup step, the reaction mixture is acidified with a strong acid (e.g., HCl). This protonates the carboxylate salt, causing the final 1-tert-butyl-1H-pyrazole-5-carboxylic acid to precipitate out of the aqueous solution.[13]

Visualizing the Hydrolysis Mechanism

G Mechanism for Ester Hydrolysis (Saponification) cluster_reactants Reactants cluster_int Tetrahedral Intermediate cluster_prod1 Carboxylate Salt cluster_prod2 Final Product Ester Pyrazole-COOEt Intermediate [Pyrazole-C(O⁻)(OH)(OEt)] Ester->Intermediate Base OH⁻ Base->Intermediate Nucleophilic Attack Carboxylate Pyrazole-COO⁻ Intermediate->Carboxylate Collapse & Elimination Alcohol EtOH Intermediate->Alcohol Acid Pyrazole-COOH Carboxylate->Acid Acidification (H₃O⁺ Workup)

Caption: Base-catalyzed hydrolysis of the pyrazole ester.

Experimental Protocol: Hydrolysis of Ethyl 1-tert-butyl-1H-pyrazole-5-carboxylate

This protocol is adapted from a general procedure for the saponification of similar pyrazole esters.[13]

  • Reaction Setup: Dissolve the pyrazole ester (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Base Addition: Add an aqueous solution of potassium hydroxide (KOH) (2.0 eq) to the flask.

  • Reaction Conditions: Heat the mixture to reflux and maintain for 3-5 hours, or until TLC indicates the complete disappearance of the starting material.

  • Solvent Removal: Cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Acidification: Dissolve the remaining residue in water and cool the solution in an ice bath. Slowly and carefully acidify the solution by adding 10% hydrochloric acid (HCl) dropwise with stirring until the pH is ~2-3.

  • Isolation: A white precipitate of the carboxylic acid will form. Collect the solid by vacuum filtration, wash with cold water to remove any remaining salts, and dry under vacuum to yield the final product.[13]

Data Summary: Hydrolysis Reaction
ParameterValue/DescriptionRationale & Field Insights
Solvent Ethanol/Water MixtureEnsures homogeneity, as the ester is soluble in ethanol and the KOH is soluble in water.
Reagent Potassium Hydroxide (KOH)A strong, inexpensive base that ensures rapid and complete saponification. An excess is used to drive the reaction.
Temperature RefluxIncreases the rate of the nucleophilic attack, reducing the required reaction time.
Reaction Time 3-5 hoursSufficient for complete hydrolysis. Monitoring by TLC is essential to confirm the consumption of the starting ester.
Workup Acidification with HClCrucial final step to protonate the carboxylate salt, enabling the isolation of the neutral carboxylic acid product via precipitation.
Expected Yield >90%This step is typically very high-yielding and clean, often producing a product that requires minimal further purification.[13]

Overall Synthesis Workflow

The two-part synthesis provides a robust and efficient path to the target molecule.

G Start tert-Butylhydrazine + β-Ketoester Step1 Stage 1: Cyclocondensation (Reflux in Ethanol) Start->Step1 Intermediate Ethyl 1-tert-butyl-1H- pyrazole-5-carboxylate Step1->Intermediate Step2 Stage 2: Hydrolysis (KOH, EtOH/H₂O, Reflux) Intermediate->Step2 Workup Acidification Workup (HCl) Step2->Workup Final 1-tert-butyl-1H-pyrazole- 5-carboxylic acid Workup->Final

Caption: High-level workflow for the synthesis.

Conclusion

The synthesis of 1-tert-butyl-1H-pyrazole-5-carboxylic acid is a prime example of strategic organic synthesis, relying on the classic and reliable Knorr pyrazole synthesis framework. The process is characterized by two high-yielding steps: a regioselective cyclocondensation to form the stable aromatic core, followed by a straightforward saponification. Understanding the causality behind each step—from the choice of the bulky hydrazine to direct regiochemistry, to the irreversible acid-base reaction that drives the final hydrolysis—is paramount for researchers aiming to optimize this process or adapt it for the synthesis of novel analogues. This guide provides the foundational mechanistic knowledge and practical protocols necessary for the successful and efficient production of this valuable chemical intermediate.

References

  • Zhou, J., Zhou, Q., & Wan, J.-P. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. DOI: 10.1039/D4OB01211A. [Link]

  • Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl... (n.d.). ResearchGate. [Link]

  • Aggarwal, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Banu, B., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. (2014). Organic Syntheses. [Link]

  • 1-(tert-Butyl)-1H-pyrazole-5-carboxylicacid. (n.d.). MySkinRecipes. [Link]

  • Fun, H.-K., et al. (2010). Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E. [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021). IntechOpen. [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021). IntechOpen. [Link]

  • Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. (2020).
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (2019). DergiPark. [Link]

  • Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. (2022). Technical Disclosure Commons. [Link]

  • 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. (2009). Acta Crystallographica Section E. [Link]

  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (2013). National Institutes of Health. [Link]

  • Visible Light-Induced Cyclization of N-Arylmethacrylohydrazides and Hydroxamic Acid Derivatives toward δ-Amidoalkylated Pyrazol-5-ones via 1,5-Hydrogen Atom Transfer. (2024). The Journal of Organic Chemistry. [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Spectroscopic Characterization of 1-tert-butyl-1H-pyrazole-5-carboxylic acid

Introduction Substituted pyrazoles are fundamental scaffolds in the realms of medicinal chemistry and materials science, celebrated for their wide-ranging biological activities and distinct photophysical characteristics....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted pyrazoles are fundamental scaffolds in the realms of medicinal chemistry and materials science, celebrated for their wide-ranging biological activities and distinct photophysical characteristics.[1] A meticulous spectroscopic analysis is indispensable for the verification of their synthesis, elucidation of their precise molecular architecture, and comprehension of their electronic properties.[1] This in-depth guide provides a detailed exploration of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the target compound, 1-tert-butyl-1H-pyrazole-5-carboxylic acid. The ensuing protocols and data interpretations are designed to furnish researchers, scientists, and drug development professionals with a robust framework for their analytical workflows.

Molecular Structure and Spectroscopic Overview

A foundational understanding of the molecular structure is paramount to interpreting its spectroscopic signatures. The workflow for a comprehensive analysis begins with the synthesis of the target compound, followed by a multi-faceted spectroscopic characterization to confirm its identity and purity.

G cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Validation synthesis Synthesis of 1-tert-butyl-1H-pyrazole-5-carboxylic acid nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr Characterization ir IR Spectroscopy synthesis->ir Characterization ms Mass Spectrometry synthesis->ms Characterization interpretation Structural Elucidation and Purity Assessment nmr->interpretation Data Analysis ir->interpretation Data Analysis ms->interpretation Data Analysis

Caption: General workflow for the synthesis and spectroscopic characterization of 1-tert-butyl-1H-pyrazole-5-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 1-tert-butyl-1H-pyrazole-5-carboxylic acid, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

Expected Chemical Shifts: The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the tert-butyl protons, the pyrazole ring protons, and the acidic proton of the carboxylic acid. The chemical shifts are influenced by the electronic environment of each proton.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
-C(CH₃)₃~1.6Singlet9H
Pyrazole H-3~7.8Doublet1H
Pyrazole H-4~6.8Doublet1H
-COOH~12-13 (broad)Singlet1H

Interpretation and Rationale:

  • The nine protons of the tert-butyl group are chemically equivalent and are expected to appear as a sharp singlet at approximately 1.6 ppm. This upfield shift is characteristic of aliphatic protons shielded from deshielding effects.

  • The pyrazole ring protons at positions 3 and 4 will appear as doublets due to spin-spin coupling. The H-3 proton is expected to be more downfield than the H-4 proton due to the anisotropic effect of the adjacent carboxylic acid group.

  • The carboxylic acid proton is highly deshielded and will appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 12-13 ppm. Its broadness is a result of hydrogen bonding and chemical exchange.

¹³C NMR Spectroscopy

Expected Chemical Shifts: The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm)
-C(C H₃)₃~30
-C (CH₃)₃~62
Pyrazole C-4~112
Pyrazole C-3~140
Pyrazole C-5~145
-C OOH~165

Interpretation and Rationale:

  • The tert-butyl carbons will show two distinct signals: one for the three equivalent methyl carbons around 30 ppm and another for the quaternary carbon around 62 ppm.

  • The pyrazole ring carbons will have chemical shifts characteristic of aromatic heterocyclic systems. C-4 is expected to be the most upfield, while C-3 and C-5 will be further downfield due to their proximity to the nitrogen atoms and the carboxylic acid group.

  • The carbonyl carbon of the carboxylic acid will appear at the most downfield position, typically around 165 ppm, which is a characteristic chemical shift for this functional group.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized 1-tert-butyl-1H-pyrazole-5-carboxylic acid in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.[2]

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 15 ppm.

    • Employ a 30-45° pulse angle.

    • Use a relaxation delay of 1-2 seconds.

    • Acquire 16-32 scans for adequate signal-to-noise.[1]

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 250 ppm.

    • Use a 45° pulse angle.

    • Employ a relaxation delay of 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.[1]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

G sample Dissolve Sample in Deuterated Solvent instrument Place in NMR Spectrometer sample->instrument h1_acq Acquire ¹H NMR Spectrum instrument->h1_acq c13_acq Acquire ¹³C NMR Spectrum instrument->c13_acq process Process and Analyze Data h1_acq->process c13_acq->process

Caption: Experimental workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected Absorption Bands:

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (carboxylic acid)3300-2500Broad, Strong
C-H stretch (tert-butyl)2970-2870Medium-Strong
C=O stretch (carboxylic acid)1725-1700Strong
C=N, C=C stretch (pyrazole)1600-1450Medium
C-O stretch (carboxylic acid)1320-1210Medium
O-H bend (carboxylic acid)950-910Broad, Medium

Interpretation and Rationale:

  • The most prominent feature of the IR spectrum of a carboxylic acid is the very broad O-H stretching band that spans from approximately 3300 to 2500 cm⁻¹.[3][4] This broadening is due to strong intermolecular hydrogen bonding, which forms dimers in the solid state and in concentrated solutions.[3][5]

  • The C=O stretching vibration of the carboxylic acid will appear as a strong, sharp peak between 1725 and 1700 cm⁻¹.[4]

  • The spectrum will also show characteristic C-H stretching vibrations for the tert-butyl group in the 2970-2870 cm⁻¹ region.

  • The pyrazole ring will exhibit C=N and C=C stretching bands in the 1600-1450 cm⁻¹ region.

  • The C-O stretching and O-H bending vibrations of the carboxylic acid group provide further confirmation of its presence.[5]

Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet (for solid samples): Grind 1-2 mg of the compound with approximately 100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.[1]

    • Thin Film (for oils or low-melting solids): Dissolve the sample in a volatile solvent, apply a drop to a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Place the sample in the spectrometer and acquire the sample spectrum.

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Expected Mass Spectrum Data:

Ion Expected m/z Interpretation
[M+H]⁺183.11Molecular ion peak (protonated)
[M-CH₃]⁺168.09Loss of a methyl group from the tert-butyl moiety
[M-C(CH₃)₃]⁺126.04Loss of the tert-butyl group
[M-COOH]⁺138.12Loss of the carboxylic acid group

Interpretation and Rationale:

  • In a typical electrospray ionization (ESI) mass spectrum, the molecular ion peak is expected to be observed as the protonated molecule, [M+H]⁺, at an m/z of approximately 183.11 for the molecular formula C₉H₁₄N₂O₂.

  • Common fragmentation pathways for compounds containing a tert-butyl group involve the loss of a methyl radical (•CH₃) or the entire tert-butyl cation ([C(CH₃)₃]⁺).

  • Carboxylic acids can undergo fragmentation through the loss of the carboxyl group as a radical (•COOH).[6]

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote ionization.

  • Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). High-Resolution Mass Spectrometry (HRMS) is recommended for accurate mass determination and elemental composition confirmation.[7]

  • Data Acquisition:

    • Infuse the sample solution into the ion source.

    • Acquire the mass spectrum over a suitable m/z range.

  • Data Analysis:

    • Identify the molecular ion peak to confirm the molecular weight of the compound.

    • Analyze the fragmentation pattern to gain further structural insights.

Conclusion

The comprehensive spectroscopic analysis of 1-tert-butyl-1H-pyrazole-5-carboxylic acid, integrating NMR, IR, and MS data, provides a self-validating system for its structural confirmation and purity assessment. The detailed interpretation of the expected spectral features, grounded in established principles of spectroscopy, serves as a reliable guide for researchers in the field. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy in the characterization of this and related pyrazole derivatives.

References

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available at: [Link]

  • 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. PMC. Available at: [Link]

  • 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC - NIH. Available at: [Link]

  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC - NIH. Available at: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. Available at: [Link]

  • The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. ResearchGate. Available at: [Link]

  • FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule. ResearchGate. Available at: [Link]

  • 5-butyl-1H-pyrazole-3-carboxylic acid. GPCRdb. Available at: [Link]

  • IR: carboxylic acids. University of Calgary. Available at: [Link]

  • Design and Synthesis of Novel pyrazol-1- carboxamide analogues as potent antioxidant agents. Jetir.Org. Available at: [Link]

  • The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]

  • 3-TERT-BUTYL-1-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID. Matrix Fine Chemicals. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility of 1-tert-butyl-1H-pyrazole-5-carboxylic Acid in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 1-tert-butyl-1H-pyrazole-5-carboxylic acid, a crucial parameter for its application in research and development, particularly in the pharm...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the solubility characteristics of 1-tert-butyl-1H-pyrazole-5-carboxylic acid, a crucial parameter for its application in research and development, particularly in the pharmaceutical industry. Understanding the solubility of this compound in various organic solvents is fundamental for processes such as reaction optimization, purification, formulation, and conducting biological assays.[1] This document will delve into the theoretical principles governing its solubility, predictive assessments, and detailed experimental protocols for accurate measurement.

Introduction to 1-tert-butyl-1H-pyrazole-5-carboxylic Acid

1-tert-butyl-1H-pyrazole-5-carboxylic acid is a heterocyclic organic compound featuring a pyrazole ring substituted with a bulky tert-butyl group and a carboxylic acid moiety. The unique arrangement of a lipophilic tert-butyl group and a polar, acidic carboxylic acid group on the pyrazole scaffold imparts a distinct physicochemical profile that dictates its behavior in different solvent environments. The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[2] Therefore, a thorough characterization of its solubility is a prerequisite for successful drug development.

Physicochemical Properties Influencing Solubility

The solubility of 1-tert-butyl-1H-pyrazole-5-carboxylic acid is governed by a combination of its molecular structure and the properties of the solvent. The key molecular features include:

  • Polarity and Hydrogen Bonding: The presence of the carboxylic acid group (-COOH) makes the molecule capable of acting as both a hydrogen bond donor and acceptor. The pyrazole ring, with its two nitrogen atoms, also contributes to the molecule's polarity and can participate in hydrogen bonding.

  • Molecular Size and Lipophilicity: The tert-butyl group is a large, non-polar moiety that significantly contributes to the molecule's lipophilicity ("oil-loving" nature). This part of the molecule will have favorable interactions with non-polar solvents.

  • Acidic Nature (pKa): The carboxylic acid group is acidic and can donate a proton to form a carboxylate anion. This ionization dramatically increases the polarity of the molecule and its solubility in polar, and particularly protic, solvents. The pKa of the carboxylic acid is a key parameter in predicting how its solubility will change with the pH of the aqueous environment, and its interaction with basic or acidic organic solvents.

The interplay between the polar, hydrogen-bonding capable carboxylic acid and pyrazole groups, and the lipophilic tert-butyl group means that the solubility of this compound will be highly dependent on the choice of solvent.

Predicted Solubility Profile in Organic Solvents

Based on the principle of "like dissolves like," we can predict the relative solubility of 1-tert-butyl-1H-pyrazole-5-carboxylic acid in different classes of organic solvents.[3]

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHigh These solvents can engage in hydrogen bonding with the carboxylic acid and pyrazole nitrogens, effectively solvating the polar parts of the molecule.
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileModerate to High These solvents can act as hydrogen bond acceptors and have high dielectric constants, which helps to solvate the polar functional groups. The lack of a donor hydrogen atom might slightly limit the interaction compared to protic solvents.
Non-polar Hexane, Toluene, Diethyl etherLow The dominant non-polar interactions of these solvents are not sufficient to overcome the strong intermolecular forces (hydrogen bonding) between the carboxylic acid groups of the solute molecules. The bulky tert-butyl group will have some favorable interactions, but the polar head will limit overall solubility.
Chlorinated Dichloromethane, ChloroformLow to Moderate These solvents have a moderate polarity and can offer some dipole-dipole interactions, but they are poor hydrogen bond partners, which will likely limit the solubility.

It is important to note that these are qualitative predictions. For quantitative data, experimental determination is necessary.

Experimental Determination of Solubility

The "gold standard" for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method .[4] For earlier stages of drug discovery where speed is critical, high-throughput kinetic solubility assays are often employed.[5][6]

The Shake-Flask Method for Thermodynamic Solubility

This method measures the concentration of a saturated solution of the compound in a specific solvent at a controlled temperature.[4][7]

Protocol:

  • Preparation: Add an excess amount of solid 1-tert-butyl-1H-pyrazole-5-carboxylic acid to a series of vials, each containing a different organic solvent of interest. The presence of excess solid is crucial to ensure that a saturated solution is formed.[4]

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.[7] The time required to reach equilibrium should be determined by taking samples at different time points until the concentration of the dissolved compound remains constant.[4]

  • Phase Separation: After equilibration, the undissolved solid must be separated from the saturated solution. This is typically achieved by centrifugation or filtration.[7] Care must be taken to avoid any temperature changes during this step, as this could alter the solubility.

  • Quantification: The concentration of the compound in the clear, saturated supernatant or filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound is used for accurate quantification.

Self-Validation: To ensure the reliability of the results, it is recommended to analyze samples taken at different time points (e.g., 24 and 48 hours). If the measured concentrations are consistent, it indicates that equilibrium has been reached.[4][7]

High-Throughput Kinetic Solubility Assays

In early drug discovery, kinetic solubility is often measured from a DMSO stock solution.[8] This method is faster but can sometimes overestimate the true thermodynamic solubility.[6]

Workflow:

  • A concentrated stock solution of the compound is prepared in DMSO.

  • A small aliquot of the DMSO stock is added to the aqueous buffer or organic solvent in a microplate format.

  • The plate is incubated for a shorter period (e.g., 1-2 hours).

  • The amount of precipitate is measured, often by turbidimetry (light scattering) or by analyzing the concentration of the compound remaining in solution after filtration.

Visualizations

Factors Influencing Solubility

The following diagram illustrates the relationship between the molecular features of 1-tert-butyl-1H-pyrazole-5-carboxylic acid and its predicted interaction with different solvent types.

Caption: Molecular features and their influence on solvent preference.

Shake-Flask Experimental Workflow

The diagram below outlines the key steps in the shake-flask method for determining thermodynamic solubility.

G A Add excess solid to solvent B Agitate at constant temperature (24-48h) A->B Reach Equilibrium C Centrifuge or Filter B->C Separate Phases D Quantify concentration of supernatant/filtrate via HPLC C->D Measure Solubility

Caption: Workflow for the Shake-Flask Solubility Assay.

Conclusion

References

  • University of Toronto. (2023, August 31). Solubility of Organic Compounds.
  • Asilomar Bio, Inc. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. U.S. EPA Product Properties Test Guidelines.
  • BioAssay Systems. Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Dissolution Technologies. (Date unavailable). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • GlaxoSmithKline. (Date unavailable). High-Throughput Solubility.
  • Pan, L., et al. (2007). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. Journal of Pharmaceutical Sciences, 96(10), 2747-2759.
  • Physical Chemistry Research. (2023, November 19).
  • YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds?. Chemistry For Everyone.
  • LibreTexts. (Date unavailable). Experiment: Solubility of Organic & Inorganic Compounds.
  • Cengage Learning. (Date unavailable). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Lab supplement.

Sources

Exploratory

A Technical Guide to the Stability of 1-tert-butyl-1H-pyrazole-5-carboxylic acid: Principles and Practices

This guide provides an in-depth analysis of the stability of 1-tert-butyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of interest in chemical research and pharmaceutical development. Understanding the intrinsi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the stability of 1-tert-butyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of interest in chemical research and pharmaceutical development. Understanding the intrinsic stability of such molecules is a critical prerequisite for their reliable application, ensuring data integrity in research and meeting regulatory standards for safety and efficacy in drug development. This document outlines the theoretical stability considerations based on the molecule's structure, provides detailed protocols for comprehensive stability testing, and discusses the anticipated degradation pathways.

Structural Analysis and Predicted Stability Liabilities

The stability profile of 1-tert-butyl-1H-pyrazole-5-carboxylic acid is dictated by the interplay of its three key functional components: the pyrazole ring, the N-1 substituted tert-butyl group, and the C-5 carboxylic acid moiety.

  • Pyrazole Ring: The pyrazole core is an aromatic heterocycle, which generally confers significant thermodynamic stability. The ring itself is not expected to be the primary site of degradation under typical hydrolytic or mild thermal stress conditions. However, under harsh oxidative or high-energy photolytic conditions, cleavage of the heterocyclic ring system is a possibility.

  • N-tert-butyl Group: The most significant potential liability for this molecule is the tert-butyl group attached to the pyrazole nitrogen. N-tert-butyl groups on certain heterocyclic systems are known to be labile, particularly under acidic conditions, proceeding through a carbocation-mediated mechanism. Research on related N-tert-butyl-5-aminopyrazoles has highlighted an "unusual lability" of this group, suggesting it can be cleaved with relative ease upon heating in the presence of acid[1]. This de-alkylation represents the most probable degradation pathway under acidic and potentially high-temperature thermal stress.

  • Carboxylic Acid Group: The carboxylic acid function is generally stable but can be susceptible to decarboxylation under high thermal stress, particularly if the resulting protonated pyrazole ring is stable. However, this is typically considered a more forcing condition than de-tert-butylation. The acidity of this group will also influence the molecule's solubility and its stability profile at different pH values.

Framework for Stability Evaluation: Forced Degradation Studies

To experimentally determine the stability of a compound and identify its degradation products, a series of forced degradation (or stress testing) studies are conducted. These studies expose the molecule to conditions more severe than those it would encounter during routine handling or storage. The goal, as outlined in the International Council for Harmonisation (ICH) guidelines, is to achieve a target degradation of 5-20% to ensure that the analytical methods are capable of detecting and resolving the degradants from the parent compound[2][3][4].

The core stress conditions mandated by regulatory guidelines include:

  • Hydrolysis: Across a range of pH values (acidic, neutral, basic).

  • Oxidation: Using common oxidizing agents.

  • Photolysis: Exposure to UV and visible light.

  • Thermal Stress: Both in solid form and in solution.

The following sections provide detailed, self-validating protocols for assessing the stability of 1-tert-butyl-1H-pyrazole-5-carboxylic acid under these conditions.

Experimental Protocols for Stability Assessment

These protocols are designed to be a starting point for a comprehensive stability assessment. The concentration of reagents and duration of exposure should be adjusted to achieve the target 5-20% degradation. A validated stability-indicating analytical method, such as the one described in Section 5, is essential for monitoring these experiments.

Hydrolytic Stability

This study evaluates the susceptibility of the compound to water-mediated degradation at various pH levels. The primary anticipated degradation pathway is the acid-catalyzed cleavage of the N-tert-butyl group.

Protocol:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of 1-tert-butyl-1H-pyrazole-5-carboxylic acid in a suitable organic solvent (e.g., acetonitrile or methanol) and water, ensuring complete dissolution.

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 M hydrochloric acid (HCl) to a final concentration of 0.1 mg/mL.

    • Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of 0.1 mg/mL.

    • Basic Hydrolysis: Dilute the stock solution with 0.1 M sodium hydroxide (NaOH) to a final concentration of 0.1 mg/mL.

  • Incubation:

    • Initially, reflux the three solutions at 60°C for 8 hours.

    • Prepare samples for analysis at T=0, 2, 4, and 8 hours. For basic hydrolysis samples, neutralize with an equivalent amount of HCl before analysis. For acidic samples, neutralize with NaOH.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Section 5). If no degradation is observed, the temperature can be increased; if degradation is too rapid, the temperature should be lowered.

Oxidative Stability

This protocol assesses the molecule's resistance to oxidation. The pyrazole ring and any potential alkyl side chains are potential sites of oxidative attack.

Protocol:

  • Solution Preparation: Prepare a 0.1 mg/mL solution of the compound in a suitable solvent.

  • Stress Condition: Add 3% hydrogen peroxide (H₂O₂) to the solution.

  • Incubation: Keep the solution at room temperature, protected from light, for 24 hours.

  • Sampling and Analysis: Take samples at T=0, 6, 12, and 24 hours. Analyze immediately via HPLC. If degradation is too slow, the concentration of H₂O₂ can be increased or gentle heating can be applied.

Thermal Stability

This study evaluates the stability of the compound in its solid state and in solution when exposed to elevated temperatures.

Protocol:

  • Solid-State Analysis:

    • Place a thin layer of the solid compound in a vial.

    • Expose to 80°C in a calibrated oven for 7 days.

    • Analyze the solid at T=0 and T=7 days by dissolving it and injecting it into the HPLC system. Note any changes in physical appearance (color, melting).

  • Solution-State Analysis:

    • Prepare a 0.1 mg/mL solution of the compound in a relevant solvent (e.g., a potential formulation vehicle).

    • Heat the solution at 60°C for 48 hours.

    • Analyze samples at T=0, 12, 24, and 48 hours via HPLC.

Photostability

This protocol determines the compound's sensitivity to light exposure, which is crucial for defining handling and packaging requirements.

Protocol:

  • Sample Preparation:

    • Prepare two sets of solid samples and two sets of solutions (0.1 mg/mL).

    • One set of each (solid and solution) will be the "dark control," wrapped completely in aluminum foil. The other set will be exposed to light.

  • Exposure: Place the samples in a photostability chamber compliant with ICH Q1B guidelines. The light source should provide a combined UV and visible light exposure of not less than 1.2 million lux hours and 200 watt-hours per square meter[2].

  • Analysis: After the exposure period, analyze both the exposed and dark control samples by HPLC. A significant difference in degradation between the exposed and control samples indicates photosensitivity.

Anticipated Degradation Pathways and Products

Based on the chemical structure and known reactivity of related compounds, the primary degradation pathways can be hypothesized. This predictive exercise is fundamental to developing a targeted analytical strategy for monitoring stability.

Primary Pathway: Acid-Catalyzed De-tert-butylation

The most probable degradation route under acidic and potentially thermal conditions is the loss of the tert-butyl group to form 1H-pyrazole-5-carboxylic acid.

cluster_conditions Stress Conditions parent 1-tert-butyl-1H-pyrazole-5-carboxylic acid degradant 1H-pyrazole-5-carboxylic acid parent->degradant H+, Δ (Acidic Hydrolysis / Thermal Stress) isobutylene Isobutylene (gas) parent->isobutylene H+, Δ (Byproduct) Acid Acidic pH Heat Thermal Stress cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Reporting A Structural Analysis & Hypothesis Generation B Develop & Validate Stability-Indicating Method A->B C Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) B->C D Quantify Degradation & Identify Products (LC-MS) C->D E Elucidate Degradation Pathways D->E F Compile Stability Report E->F

Sources

Foundational

The Emerging Potential of 1-tert-butyl-1H-pyrazole-5-carboxylic Acid in Medicinal Chemistry: A Technical Guide

Abstract The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs.[1][2] This technical guide delves i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs.[1][2] This technical guide delves into the untapped potential of a specific, yet promising analogue: 1-tert-butyl-1H-pyrazole-5-carboxylic acid . While direct extensive research on this particular molecule is emerging, this document synthesizes the wealth of knowledge surrounding the broader pyrazole class, draws critical insights from structurally similar compounds, and lays a roadmap for its exploration and application in drug discovery. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of its synthetic accessibility, potential therapeutic applications, and methodologies for its investigation.

The Pyrazole Scaffold: A Legacy of Therapeutic Success

The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, imparts a unique combination of physicochemical properties that are highly desirable in drug candidates.[2] This includes metabolic stability, the ability to participate in hydrogen bonding, and a rigid framework for the precise spatial orientation of functional groups. These attributes have led to the development of pyrazole-containing drugs across a wide therapeutic spectrum, including anti-inflammatory agents like celecoxib, anticancer drugs, and antimicrobial compounds.[3][4] The versatility of the pyrazole core allows for its functionalization at multiple positions, enabling the fine-tuning of pharmacological activity and pharmacokinetic profiles.[1]

Synthesis and Chemical Profile of 1-tert-butyl-1H-pyrazole-5-carboxylic Acid

The synthesis of 1-substituted-pyrazole-5-carboxylic acids is well-documented in the chemical literature. A common and effective strategy involves the condensation of a β-ketoester with a substituted hydrazine, followed by hydrolysis of the resulting ester. In the case of 1-tert-butyl-1H-pyrazole-5-carboxylic acid, tert-butylhydrazine would be the key reagent.

Experimental Protocol: Synthesis of 1-tert-butyl-1H-pyrazole-5-carboxylic Acid

This protocol is a generalized procedure based on established methods for analogous compounds.[5]

Step 1: Synthesis of Ethyl 1-tert-butyl-1H-pyrazole-5-carboxylate

  • To a solution of ethyl 2-formyl-3-oxobutanoate (1 equivalent) in ethanol, add tert-butylhydrazine hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 1-tert-butyl-1H-pyrazole-5-carboxylate.

Step 2: Hydrolysis to 1-tert-butyl-1H-pyrazole-5-carboxylic Acid

  • Dissolve the ethyl 1-tert-butyl-1H-pyrazole-5-carboxylate (1 equivalent) in a mixture of ethanol and water.

  • Add potassium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted ester.

  • Acidify the aqueous layer to pH 2-3 with 1M hydrochloric acid, resulting in the precipitation of the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 1-tert-butyl-1H-pyrazole-5-carboxylic acid.[5]

Potential Medicinal Chemistry Applications

Based on the established biological activities of the pyrazole scaffold and its derivatives, 1-tert-butyl-1H-pyrazole-5-carboxylic acid holds potential in several therapeutic areas. The bulky tert-butyl group can influence selectivity and pharmacokinetic properties, while the carboxylic acid moiety provides a key interaction point with biological targets or a handle for further derivatization.

Anti-inflammatory and Analgesic Activity

A significant number of pyrazole-containing compounds exhibit potent anti-inflammatory and analgesic properties, most notably through the inhibition of cyclooxygenase (COX) enzymes.[3] Research on the isomeric 3-tert-butyl-1H-pyrazole-5-carboxylic acid has indicated its potential as an anti-inflammatory agent.[6] It is plausible that 1-tert-butyl-1H-pyrazole-5-carboxylic acid could also modulate inflammatory pathways.

Proposed Mechanism of Action: The carboxylic acid moiety can mimic the arachidonic acid substrate, binding to the active site of COX enzymes. The pyrazole core and the tert-butyl group would occupy adjacent hydrophobic pockets, potentially conferring selectivity for COX-2 over COX-1, which is a key objective in developing safer non-steroidal anti-inflammatory drugs (NSAIDs).

Anticancer Activity

The pyrazole scaffold is a recurring motif in a variety of anticancer agents.[7] Derivatives have been shown to inhibit various protein kinases, disrupt cell cycle progression, and induce apoptosis. For instance, a structurally related compound, 1-(4-tert-butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid , has been investigated for its potential antitumor properties.[8]

Potential Targets and Pathways:

  • Kinase Inhibition: The pyrazole core can act as a hinge-binding motif in the ATP-binding pocket of various kinases. The tert-butyl group could be oriented to interact with specific hydrophobic regions, leading to selective inhibition.

  • Apoptosis Induction: Pyrazole derivatives have been shown to trigger programmed cell death in cancer cells.

Below is a conceptual workflow for screening the anticancer potential of 1-tert-butyl-1H-pyrazole-5-carboxylic acid.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Lead Optimization A 1-tert-butyl-1H-pyrazole-5-carboxylic acid B Cytotoxicity Assays (e.g., MTT, XTT) on various cancer cell lines A->B C Determine IC50 values B->C D Cell Cycle Analysis (Flow Cytometry) C->D E Apoptosis Assays (e.g., Annexin V) C->E F Kinase Inhibition Profiling C->F G Structure-Activity Relationship (SAR) Studies F->G H Synthesis of Analogs G->H I Improved Potency and Selectivity H->I

Caption: Workflow for anticancer evaluation.

Antimicrobial and Antifungal Applications

Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities.[3] The isomeric 3-tert-butyl-1H-pyrazole-5-carboxylic acid has also been suggested to possess potential antibacterial properties.[6]

Hypothesized Modes of Action:

  • Enzyme Inhibition: Pyrazole-based compounds can inhibit essential enzymes in microbial metabolic pathways.

  • Disruption of Cell Membrane Integrity: The lipophilic tert-butyl group may facilitate interaction with and disruption of the microbial cell membrane.

Structure-Activity Relationship (SAR) Considerations

The therapeutic potential of 1-tert-butyl-1H-pyrazole-5-carboxylic acid can be systematically optimized through SAR studies. The core scaffold presents several points for modification:

PositionMoietyPotential for ModificationRationale
N1 tert-butylHighVarying the size and electronics of the N1 substituent can significantly impact target binding and pharmacokinetic properties.
C3 & C4 HydrogenModerateSubstitution at these positions can influence the electronic distribution of the ring and provide additional interaction points.
C5 Carboxylic AcidHighThe carboxylic acid can be converted to esters, amides, or bioisosteres to modulate potency, cell permeability, and metabolic stability.

Future Directions and Conclusion

While 1-tert-butyl-1H-pyrazole-5-carboxylic acid is a relatively underexplored molecule, the wealth of data on the pyrazole scaffold strongly suggests its potential as a valuable building block in medicinal chemistry. Its straightforward synthesis and the presence of key functional groups make it an attractive starting point for the development of novel therapeutic agents.

Future research should focus on:

  • Systematic Biological Screening: Evaluating the compound against a wide range of biological targets, including kinases, inflammatory enzymes, and microbial strains.

  • In-depth Mechanistic Studies: Elucidating the precise molecular mechanisms of action for any observed biological activity.

  • Lead Optimization: Utilizing the core scaffold to generate libraries of derivatives with improved potency, selectivity, and drug-like properties.

References

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. 2017;22(11):1857. Available from: [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank. 2021;2021(2):M1196. Available from: [Link]

  • Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online. 2009;65(Pt 7):o1273. Available from: [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. 2015;7(3):1034-1042.
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Journal of the Turkish Chemical Society, Section A: Chemistry. 2020;7(2):495-512.
  • 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E. 2009;65:o1273. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. 2020;25(18):4203. Available from: [Link]

  • Synthesis, Spectral Characterization, in Vitro and in Silico Studies of Benzodioxin Pyrazoline derivatives. Biointerface Research in Applied Chemistry. 2020;11(2):9126-9138. Available from: [Link]

Sources

Exploratory

The Emergence of a Key Building Block: A Technical History of 1-tert-butyl-1H-pyrazole-5-carboxylic Acid

Introduction: In the landscape of modern medicinal chemistry and drug discovery, the pyrazole scaffold stands as a privileged structure, integral to a multitude of therapeutic agents. Among the vast family of pyrazole de...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of modern medicinal chemistry and drug discovery, the pyrazole scaffold stands as a privileged structure, integral to a multitude of therapeutic agents. Among the vast family of pyrazole derivatives, 1-tert-butyl-1H-pyrazole-5-carboxylic acid has emerged as a crucial building block, its unique structural features offering a valuable handle for the synthesis of complex molecular architectures. This in-depth technical guide explores the discovery and historical development of this important synthetic intermediate, tracing its origins from the fundamental principles of pyrazole synthesis to its contemporary applications.

The Genesis of a Scaffold: Early Pyrazole Synthesis and the Significance of the tert-Butyl Group

The history of 1-tert-butyl-1H-pyrazole-5-carboxylic acid is intrinsically linked to the broader history of pyrazole synthesis. The foundational method for constructing the pyrazole ring, established in the late 19th century, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. This versatile reaction remains a cornerstone of heterocyclic chemistry, allowing for the introduction of a wide array of substituents onto the pyrazole core.

The incorporation of a tert-butyl group at the N1 position of the pyrazole ring is a strategic choice in medicinal chemistry. This bulky aliphatic group can impart several desirable properties to a molecule. It can enhance metabolic stability by sterically hindering enzymatic degradation, improve oral bioavailability by increasing lipophilicity, and modulate the conformational properties of the molecule, influencing its binding to biological targets.

The Key Precursor: Synthesis of Ethyl 5,5-dimethyl-2,4-dioxohexanoate

The story of 1-tert-butyl-1H-pyrazole-5-carboxylic acid's synthesis begins with its key precursor, ethyl 5,5-dimethyl-2,4-dioxohexanoate. The preparation of this β-ketoester was a critical step, paving the way for the construction of the target pyrazole. An early reported synthesis of this precursor involves the Claisen condensation of 3,3-dimethylbutan-2-one with diethyl oxalate in the presence of a strong base such as sodium ethoxide[1]. This reaction, a classic carbon-carbon bond-forming transformation, provides the necessary 1,3-dicarbonyl functionality for the subsequent cyclization with a hydrazine.

The First Reported Syntheses: Unraveling the Early Mentions

While a singular "discovery" paper for 1-tert-butyl-1H-pyrazole-5-carboxylic acid is not readily apparent in the early literature, its synthesis is implicitly described through the preparation of its derivatives. A notable contribution to the synthesis of the closely related regioisomer, 3-tert-butyl-1H-pyrazole-5-carboxylic acid derivatives, was published in 2013 by T. Shyamsunder Reddy and colleagues[1]. Their work, focused on the synthesis of novel 1,3,4-oxadiazoles, details the reaction of ethyl 5,5-dimethyl-2,4-dioxohexanoate with hydrazine hydrate to form 3-t-butyl-1H-pyrazole-5-carbohydrazide[1]. This publication provides a clear and practical route to the core pyrazole structure.

The synthesis of the ethyl ester of the target molecule is also alluded to in this work, highlighting the reaction of ethyl 5,5-dimethyl-2,4-dioxohexanoate with hydrazine hydrate to yield 5-t-butyl-1H-pyrazole-3-carboxylic acid ethyl ester[1]. Due to the tautomeric nature of the pyrazole ring, this compound is in equilibrium with its 1H- and 2H- forms, and its N-alkylation would lead to a mixture of regioisomers. The reaction with tert-butylhydrazine, while not explicitly detailed in this specific paper for the synthesis of the title compound, follows the same well-established chemical principles.

The existence of two distinct CAS numbers, 1503816-02-1 for 1-(tert-Butyl)-1H-pyrazole-5-carboxylic acid and 83405-71-4 for 3-(tert-Butyl)-1H-pyrazole-5-carboxylic acid, points to the recognition of these two primary tautomeric forms in chemical literature and databases.

A General and Regioselective Synthetic Protocol

The most common and efficient method for the preparation of 1-tert-butyl-1H-pyrazole-5-carboxylic acid involves a two-step process: the initial condensation of ethyl 5,5-dimethyl-2,4-dioxohexanoate with tert-butylhydrazine, followed by the hydrolysis of the resulting ester.

Experimental Protocol:

Step 1: Synthesis of Ethyl 1-tert-butyl-1H-pyrazole-5-carboxylate

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 5,5-dimethyl-2,4-dioxohexanoate (1.0 equivalent) and a suitable solvent such as ethanol.

  • Addition of Hydrazine: While stirring, add tert-butylhydrazine hydrochloride (1.1 equivalents) to the solution.

  • Base Addition: Slowly add a base, such as triethylamine or sodium acetate (1.2 equivalents), to neutralize the hydrochloride and facilitate the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ethyl 1-tert-butyl-1H-pyrazole-5-carboxylate.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Hydrolysis to 1-tert-butyl-1H-pyrazole-5-carboxylic acid

  • Hydrolysis Setup: Dissolve the purified ethyl 1-tert-butyl-1H-pyrazole-5-carboxylate in a mixture of ethanol and water.

  • Base Addition: Add an excess of a base, such as sodium hydroxide or potassium hydroxide (2-3 equivalents).

  • Reaction Conditions: Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify to a pH of 2-3 with a mineral acid, such as hydrochloric acid.

  • Isolation: The resulting precipitate of 1-tert-butyl-1H-pyrazole-5-carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.

Causality Behind Experimental Choices:
  • Choice of Hydrazine: The use of tert-butylhydrazine hydrochloride is a practical choice due to its stability and ease of handling compared to the free base. The hydrochloride is neutralized in situ by the addition of a non-nucleophilic base.

  • Solvent Selection: Ethanol is a common solvent for this type of condensation as it is polar enough to dissolve the reactants and facilitates the reaction without interfering with the process.

  • Hydrolysis Conditions: The use of a strong base like NaOH or KOH is necessary to efficiently saponify the ester to the corresponding carboxylic acid. Acidification is then required to protonate the carboxylate salt and precipitate the final product.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
Ethyl 5,5-dimethyl-2,4-dioxohexanoateC₁₀H₁₆O₄200.23Liquid
tert-Butylhydrazine hydrochlorideC₄H₁₃ClN₂124.61Solid
Ethyl 1-tert-butyl-1H-pyrazole-5-carboxylateC₁₂H₂₀N₂O₂224.30Oil/Solid
1-tert-butyl-1H-pyrazole-5-carboxylic acidC₈H₁₂N₂O₂168.19Solid

Visualization of the Synthetic Pathway

Synthetic_Pathway cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_product Final Product A Ethyl 5,5-dimethyl-2,4-dioxohexanoate C Ethyl 1-tert-butyl-1H-pyrazole-5-carboxylate A->C Condensation (Base, EtOH, Reflux) B tert-Butylhydrazine HCl B->C D 1-tert-butyl-1H-pyrazole-5-carboxylic acid C->D Hydrolysis (NaOH, H₂O/EtOH, Reflux)

Caption: Synthetic route to 1-tert-butyl-1H-pyrazole-5-carboxylic acid.

Conclusion and Future Perspectives

The history of 1-tert-butyl-1H-pyrazole-5-carboxylic acid is a testament to the enduring power of fundamental organic reactions and the strategic design of molecular building blocks. From its conceptual origins in the classical Knoevenagel-type condensation to its practical synthesis from readily available starting materials, this pyrazole derivative has secured its place as a valuable tool for researchers in the pharmaceutical and agrochemical industries. As the demand for novel bioactive molecules continues to grow, the importance of versatile and strategically functionalized intermediates like 1-tert-butyl-1H-pyrazole-5-carboxylic acid will undoubtedly continue to expand, enabling the discovery of the next generation of therapeutics and crop protection agents.

References

  • Reddy, T. S., Hariprasad, C., Venkataiah, S., Naidu, A., & Dubey, P. K. (2013). Synthesis of Novel 5-(3-t-butyl-1H-pyrazol-5-yl)-2-substituted-1,3,4-oxadiazoles. Indian Journal of Heterocyclic Chemistry, 22(3&4), 273-278. [Link]

  • Reddy, T. S., et al. (2013). Synthesis of Novel 5-(3-t-butyl-1H-pyrazol-5-yl)-2-substituted-1,3,4-oxadiazoles. Indian Journal of Heterocyclic Chemistry, 22, 273-278. [Link]

Sources

Foundational

A Theoretical and Computational Guide to 1-tert-butyl-1H-pyrazole-5-carboxylic acid: A Quantum Chemical Perspective for Drug Discovery

For Immediate Release This whitepaper provides a detailed theoretical framework for the analysis of 1-tert-butyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. By l...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This whitepaper provides a detailed theoretical framework for the analysis of 1-tert-butyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. By leveraging quantum chemical calculations, this guide offers researchers, scientists, and drug development professionals a comprehensive understanding of the molecule's structural, electronic, and reactive properties.

Introduction: The Significance of Pyrazole Scaffolds and Computational Chemistry

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The specific compound, 1-tert-butyl-1H-pyrazole-5-carboxylic acid, combines this versatile heterocycle with a bulky tert-butyl group and a reactive carboxylic acid moiety, suggesting a unique steric and electronic profile ripe for exploration as a potential therapeutic agent or synthetic intermediate.[4][5]

Computational chemistry has emerged as an indispensable tool in modern drug development, providing critical insights into molecular behavior at the atomic level.[6] Methods like Density Functional Theory (DFT) allow for the accurate prediction of molecular geometries, electronic structures, and spectroscopic properties, thereby accelerating the design and optimization of novel drug candidates.[6][7] This guide focuses on the application of DFT to elucidate the key chemical characteristics of 1-tert-butyl-1H-pyrazole-5-carboxylic acid.

Computational Methodology: A Self-Validating Protocol

To ensure the highest degree of scientific integrity, a well-defined and validated computational protocol is essential. The methods described herein are chosen for their proven accuracy and efficiency in modeling organic molecules.

The Expertise Behind the Choice of Method: DFT/B3LYP/6-311++G(d,p)

Density Functional Theory (DFT) is the quantum mechanical method of choice for this analysis. DFT calculations offer a favorable balance between computational cost and accuracy.[6]

  • Functional Selection (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is employed. B3LYP has a long-standing track record of providing reliable results for a wide range of organic molecules, accurately predicting geometries and electronic properties.[8][9]

  • Basis Set Selection (6-311++G(d,p)): A triple-zeta basis set, 6-311++G(d,p), is selected to ensure a flexible and accurate description of the electron distribution.[10]

    • 6-311G: This indicates that core electrons are described by a single contracted function of 6 primitive Gaussians, while valence electrons are described by three functions (contracted from 3, 1, and 1 primitive Gaussians, respectively), providing high flexibility.[10]

    • ++: The double plus indicates the addition of diffuse functions on both heavy atoms and hydrogen. These are crucial for accurately modeling systems with potential charge separation and non-covalent interactions, such as the carboxylic acid group.

    • (d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for the distortion of atomic orbitals, which is essential for describing chemical bonds accurately.[11]

Step-by-Step Computational Workflow

The following protocol outlines a self-validating system for the theoretical analysis of the title compound.

  • Structure Input: A 3D model of 1-tert-butyl-1H-pyrazole-5-carboxylic acid is constructed using molecular modeling software.

  • Geometry Optimization: An initial geometry optimization is performed to find the lowest energy conformation (the most stable structure) of the molecule. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

  • Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry.

    • Trustworthiness Check: The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.

    • Data Output: This calculation also yields important thermodynamic data (zero-point vibrational energy, enthalpy, Gibbs free energy) and the predicted infrared (IR) spectrum.

  • Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to determine various electronic properties.

    • Frontier Molecular Orbitals (HOMO/LUMO).

    • Molecular Electrostatic Potential (MEP).

  • Data Analysis and Visualization: The output data is analyzed to interpret the molecule's chemical behavior and visualized to provide intuitive insights.

G cluster_input Step 1: Input cluster_calc Step 2 & 3: Core Calculation cluster_analysis Step 4 & 5: Analysis node_a Construct 3D Structure of 1-tert-butyl-1H-pyrazole-5-carboxylic acid node_b Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) node_a->node_b node_c Frequency Calculation node_b->node_c node_d Validation: Check for Imaginary Frequencies node_c->node_d node_h Spectroscopic & Thermodynamic Data node_c->node_h node_e Single-Point Energy Calculation node_d->node_e If No Imaginary Frequencies node_f HOMO/LUMO Analysis node_e->node_f node_g MEP Analysis node_e->node_g

Caption: Computational workflow for theoretical analysis.

Results and Discussion: Unveiling Molecular Insights

The application of the described protocol yields a wealth of data that informs our understanding of 1-tert-butyl-1H-pyrazole-5-carboxylic acid.

Optimized Molecular Geometry

The geometry optimization provides the most stable three-dimensional arrangement of the atoms. Key structural parameters, such as bond lengths and angles, can be extracted and compared with experimental data from techniques like X-ray crystallography for validation. For a related compound, 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid, the carboxylate group was found to be nearly coplanar with the pyrazole ring, which is a likely conformation for the title compound as well to maximize conjugation.[12]

ParameterAtom Pair/TripletCalculated Value (Å or °)
Bond LengthC=O (Carboxyl)~1.21 Å
Bond LengthO-H (Carboxyl)~0.97 Å
Bond LengthC-N (Pyrazole)~1.34 - 1.38 Å
Bond AngleO-C=O (Carboxyl)~124°
Bond AngleC-N-N (Pyrazole)~105° - 112°
Note: These are representative values based on typical DFT calculations for similar structures and should be calculated specifically for the title compound.
Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity.[13]

  • HOMO: Represents the ability to donate an electron. Its energy is related to the ionization potential.

  • LUMO: Represents the ability to accept an electron. Its energy is related to the electron affinity.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap implies high stability and low chemical reactivity, while a small gap suggests the molecule is more reactive.[7][13]

For pyrazole derivatives, the HOMO is typically distributed over the pyrazole ring, while the LUMO can be localized on different parts of the molecule depending on the substituents. The HOMO-LUMO gap significantly influences the electro-transport properties of molecules.[13]

PropertyCalculated Value (eV)Implication
HOMO Energy-5.5 to -6.5Electron-donating capability
LUMO Energy-1.0 to -2.0Electron-accepting capability
HOMO-LUMO Gap (ΔE)4.0 to 5.0High chemical stability
Note: These are estimated energy ranges based on published data for similar pyrazole derivatives.[14]
Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a vital tool for predicting intermolecular interactions, particularly in the context of drug-receptor binding.[15][16] It visualizes the charge distribution around a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[17]

  • Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich areas), typically found around electronegative atoms like oxygen. These regions are prone to electrophilic attack and are key sites for hydrogen bond acceptance.

  • Blue Regions: Indicate positive electrostatic potential (electron-poor areas), typically found around hydrogen atoms, especially the acidic proton of the carboxylic acid. These are sites for nucleophilic attack and hydrogen bond donation.

For 1-tert-butyl-1H-pyrazole-5-carboxylic acid, the MEP map would predictably show a strong negative potential (red) around the carbonyl oxygen of the carboxylic acid and a strong positive potential (blue) around the hydroxyl proton. This highlights the molecule's capacity to act as both a hydrogen bond donor and acceptor, a critical feature for interaction with biological targets.[18][19]

Conclusion: A Roadmap for Rational Drug Design

This guide has outlined a robust theoretical framework for characterizing 1-tert-butyl-1H-pyrazole-5-carboxylic acid. Through the application of DFT calculations, researchers can gain profound insights into the molecule's geometry, stability, reactivity, and potential for intermolecular interactions. The data derived from these computational methods—including optimized structures, FMO energies, and MEP maps—provides a powerful, predictive foundation for hypothesis-driven drug design. This in-silico approach enables the rational modification of the molecular scaffold to enhance biological activity and optimize pharmacokinetic properties, ultimately accelerating the journey from a promising compound to a potential therapeutic agent.[20]

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Synthesis and theoretical calculations of the 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives. ResearchGate. [Link]

  • Thermochemical Parameters by DFT/B3LYP with 6-311++G (d,p) basis set. ResearchGate. [Link]

  • Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. Innovare Academic Sciences. [Link]

  • Application of molecular electrostatic potentials in drug design. ResearchGate. [Link]

  • A new series of pyrazoles-based compounds: synthesis, HOMO–LUMO analysis, MEP, quantum reactivity, and in silico covid-19 activity. ResearchGate. [Link]

  • Synthesis and DFT Calculation of Novel Pyrazole Derivatives. AIP Publishing. [Link]

  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study. National Institutes of Health (NIH). [Link]

  • Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials. ACS Publications. [Link]

  • Comment on “Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why Unpolarized Basis Sets and the Polarized 6-311G Family Should Be Avoided”. ACS Publications. [Link]

  • Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry. [Link]

  • Molecular Electrostatic Potential (MEP) Calculation Service. CD ComputaBio. [Link]

  • Synthesis, Characterization and DFT Calculations of a Novel Pyrazole Derivative. Scientific.net. [Link]

  • DFT (B3LYP/6-311G**) computed optimized structure. ResearchGate. [Link]

  • Synthesis, characterization, crystal structure, Hirshfeld surface analysis, antioxidant properties and DFT calculations of a novel pyrazole derivative. Manasagangotri Physics. [Link]

  • Basis Sets. Gaussian.com. [Link]

  • Practical High-Quality Electrostatic Potential Surfaces for Drug Discovery Using a Graph-Convolutional Deep Neural Network. ACS Publications. [Link]

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. National Institutes of Health (NIH). [Link]

  • Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. Russian Journal of General Chemistry. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]

  • Synthesis, spectroscopic (IR and NMR), HOMO–LUMO, NLO, molecular docking and ADME study of pyrazole coupled 2-hydrazinyl thiazole derivative. ResearchGate. [Link]

  • 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. National Institutes of Health (NIH). [Link]

  • Tautomeric equilibria of xanthene dyes. RSC Advances. [Link]

  • Molecular electrostatic potential and volume-aided drug design based on the isoindolinone-containing cyclopeptide S-PK6. RSC Publishing. [Link]

  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. [Link]

  • Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.

Sources

Exploratory

A Comprehensive Technical Guide to the Safe Handling of 1-tert-butyl-1H-pyrazole-5-carboxylic Acid

Introduction 1-tert-butyl-1H-pyrazole-5-carboxylic acid is a heterocyclic building block of significant interest in contemporary drug discovery and agrochemical research. Its structural motif is a key component in a vari...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-tert-butyl-1H-pyrazole-5-carboxylic acid is a heterocyclic building block of significant interest in contemporary drug discovery and agrochemical research. Its structural motif is a key component in a variety of biologically active molecules. The pyrazole core is a versatile scaffold, and its derivatives have shown a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The safe and effective use of this compound in a laboratory setting is paramount for both the integrity of the research and the safety of personnel.

This guide provides an in-depth overview of the safety and handling of 1-tert-butyl-1H-pyrazole-5-carboxylic acid, intended for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of safety data sheet information to provide a holistic understanding of the compound's properties, potential hazards, and the rationale behind recommended safety protocols.

Section 1: Chemical and Physical Properties

A thorough understanding of a compound's chemical and physical properties is the foundation of its safe handling. These properties dictate its behavior under various conditions and inform appropriate storage and handling procedures.

PropertyValueSource
CAS Number 1503816-02-1
Molecular Formula C₈H₁₂N₂O₂
Molecular Weight 168.19 g/mol
Appearance White to off-white powderInferred from related compounds
Melting Point Not available
Boiling Point 357.2°C at 760 mmHg (Predicted)
Density 1.199 g/cm³ (Predicted)
Solubility Soluble in organic solvents such as ethanol and methanol.Inferred from synthesis procedures of related compounds.

Section 2: Hazard Identification and Toxicological Profile

While specific toxicological data for 1-tert-butyl-1H-pyrazole-5-carboxylic acid is not extensively documented, the hazards can be inferred from data on closely related pyrazole carboxylic acids. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for understanding these potential hazards.

GHS Hazard Classification (Inferred):

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]

Primary Routes of Exposure:

  • Inhalation: Inhaling the dust can irritate the respiratory tract.

  • Skin Contact: Direct contact can cause skin irritation.

  • Eye Contact: The compound can cause serious eye irritation.

  • Ingestion: While less likely in a laboratory setting, ingestion can be harmful.

Toxicological Summary (Based on related pyrazole compounds):

The toxicological properties of many pyrazole derivatives have not been fully investigated. However, the available data suggests that compounds of this class should be handled with care. The primary concerns are localized irritation to the skin, eyes, and respiratory system upon direct contact or inhalation. Systemic effects following acute or chronic exposure are not well-characterized, and therefore, it is prudent to minimize exposure.

HazardGHS ClassificationKey Considerations
Skin Contact Category 2Prolonged or repeated contact should be avoided.
Eye Contact Category 2ACan cause significant irritation and potential damage.
Inhalation Category 3Dust generation should be minimized.
Ingestion Not ClassifiedAssume harmful if swallowed.

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control, combining engineering controls and personal protective equipment, is essential for the safe handling of 1-tert-butyl-1H-pyrazole-5-carboxylic acid.

Engineering Controls:

  • Chemical Fume Hood: All weighing and handling of the solid material, as well as the preparation of solutions, should be conducted in a certified chemical fume hood to minimize the inhalation of dust and vapors.

  • Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE):

The selection and use of appropriate PPE is the final barrier between the researcher and the chemical.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.

  • Skin Protection:

    • Gloves: Chemically resistant gloves (e.g., nitrile) should be worn. Gloves should be inspected before use and changed immediately if contaminated.

    • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

  • Respiratory Protection: If work must be performed outside of a fume hood where dust may be generated, a NIOSH-approved respirator with a particulate filter is recommended.

PPE_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Assess Task CheckDust Potential for Dust Generation? Start->CheckDust Goggles Chemical Safety Goggles CheckDust->Goggles Always FumeHood Work in Fume Hood CheckDust->FumeHood Yes Respirator Consider Respirator CheckDust->Respirator If hood unavailable Gloves Nitrile Gloves Goggles->Gloves LabCoat Lab Coat Gloves->LabCoat FumeHood->LabCoat

Caption: PPE selection workflow for handling powdered chemicals.

Section 4: Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is crucial to prevent accidents and maintain the integrity of the compound.

Step-by-Step Protocol for Handling the Solid Compound:

  • Preparation: Before handling the compound, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is donned. The work area should be clean and uncluttered.

  • Weighing:

    • Use a weigh boat or creased weighing paper to contain the powder.

    • Use a spatula to transfer the solid. Avoid scooping large amounts that could create dust.

    • Close the container immediately after dispensing the desired amount.

  • Transfer: If transferring the solid to a reaction vessel, do so carefully to minimize the generation of dust.

  • Cleaning: Clean any spills immediately according to the procedures outlined in Section 5. Decontaminate the spatula and work surface after use.

Step-by-Step Protocol for Preparing Solutions:

  • Solvent Selection: Choose an appropriate solvent in which the compound is soluble.

  • Dissolution: In a chemical fume hood, add the solvent to the vessel containing the weighed solid. Use a magnetic stirrer or gentle swirling to aid dissolution. Avoid heating unless the reaction protocol specifies it, and if so, use a heating mantle with a temperature controller.

  • Storage of Solution: If the solution is not for immediate use, transfer it to a clearly labeled, sealed container.

Storage Requirements:

  • Temperature: Store in a cool, dry place.

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.

  • Incompatibilities: Store away from strong oxidizing agents.

Chemical_Storage Compound 1-tert-butyl-1H-pyrazole-5-carboxylic acid StorageArea Designated Chemical Storage Compound->StorageArea Store in Oxidizers Strong Oxidizing Agents (e.g., Nitrates, Peroxides) StorageArea->Oxidizers Segregate from Flammables Flammable Solvents StorageArea->Flammables Segregate from

Caption: Segregation of incompatible chemicals in storage.

Section 5: First-Aid and Emergency Procedures

In the event of an exposure or spill, a rapid and informed response is critical. All laboratory personnel should be familiar with the location of safety showers, eyewash stations, and first-aid kits.

First-Aid Measures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Fire-Fighting Measures:

  • Extinguishing Media: Use a dry chemical, carbon dioxide, or foam extinguisher.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.

Accidental Release Measures (Spill Cleanup):

  • Evacuate: Evacuate non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for disposal.

  • Clean: Decontaminate the spill area with a suitable cleaning agent.

Emergency_Response Spill Chemical Spill Occurs Assess Assess Severity Spill->Assess MinorSpill Minor Spill Assess->MinorSpill Manageable MajorSpill Major Spill Assess->MajorSpill Unmanageable Alert Alert Colleagues MinorSpill->Alert Evacuate Evacuate Area MajorSpill->Evacuate PPE Don Appropriate PPE Alert->PPE Contain Contain Spill with Absorbent Material PPE->Contain Collect Collect Waste Contain->Collect Clean Decontaminate Area Collect->Clean CallHelp Call Emergency Services Evacuate->CallHelp

Caption: Flowchart for chemical spill emergency response.

Section 6: Disposal Considerations

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Characterization: 1-tert-butyl-1H-pyrazole-5-carboxylic acid waste should be considered hazardous.

  • Containerization: Collect waste in a clearly labeled, sealed, and compatible container. The label should include the words "Hazardous Waste" and the full chemical name.

  • Disposal Route: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.

Conclusion

1-tert-butyl-1H-pyrazole-5-carboxylic acid is a valuable compound in chemical research, but it requires careful and informed handling. By understanding its properties and potential hazards, and by rigorously applying the principles of exposure control, safe handling, and emergency preparedness, researchers can work with this compound in a manner that is both safe and scientifically sound. A proactive approach to safety is not a hindrance to research but rather a prerequisite for its successful and responsible execution.

References

  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(1), 215-234. [Link]

  • PubChem. 1H-Pyrazole-5-carboxylic acid. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. 2018, 23(1), 134. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. 2022, 7, 279. [Link]

  • CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. 2018, 23(11), 2947. [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank. 2023, 2023(4), M1756. [Link]

  • 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E. 2008, 64(Pt 12), o2379. [Link]

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Protocols & Analytical Methods

Method

Application Note: High-Purity Isolation of 1-tert-butyl-1H-pyrazole-5-carboxylic acid via Optimized Recrystallization

Abstract This application note provides a comprehensive, scientifically-grounded protocol for the purification of 1-tert-butyl-1H-pyrazole-5-carboxylic acid, a key heterocyclic building block in pharmaceutical and agroch...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, scientifically-grounded protocol for the purification of 1-tert-butyl-1H-pyrazole-5-carboxylic acid, a key heterocyclic building block in pharmaceutical and agrochemical research. The purity of such intermediates is paramount for the integrity of downstream applications. This guide details a systematic approach to solvent selection and a step-by-step recrystallization procedure designed to maximize both purity and yield. The causality behind each step is explained to empower researchers to adapt the protocol to their specific needs.

Introduction and Principles

1-tert-butyl-1H-pyrazole-5-carboxylic acid is a valuable intermediate due to its pyrazole core, a scaffold present in numerous FDA-approved drugs.[1] Achieving high purity (>99%) is often a critical prerequisite for its use in medicinal chemistry, where even minor impurities can lead to ambiguous biological data or complications in subsequent synthetic steps.

Recrystallization is a powerful purification technique for solid compounds that exploits differences in solubility between the target compound and its impurities in a given solvent.[2] The fundamental principle is to dissolve the impure solid in a suitable solvent at an elevated temperature to create a saturated solution and then allow the solution to cool. As the temperature decreases, the solubility of the target compound drops, causing it to crystallize out of the solution in a purer form, while the impurities, being present in a much lower concentration, remain dissolved in the solvent (mother liquor).[3]

Physicochemical Profile and Solvent Strategy

2.1. Compound Characteristics

  • Molecular Formula: C₈H₁₂N₂O₂

  • Molecular Weight: 168.19 g/mol .[]

  • Appearance: Typically a white to off-white powder.[5]

  • Melting Point: A reported melting point for the isomeric 3-tert-butyl-1H-pyrazole-5-carboxylic acid is in the range of 150-156 °C.[5] The exact melting point of the titled compound should be determined experimentally and will serve as a key indicator of purity. A sharp melting point range (e.g., < 1°C) after recrystallization indicates high purity.

  • Solubility Profile: The molecule possesses both polar (carboxylic acid, pyrazole nitrogens) and non-polar (tert-butyl group) functionalities. This amphiphilic nature suggests it will have moderate solubility in a range of solvents. The bulky tert-butyl group reduces its polarity compared to unsubstituted pyrazole carboxylic acid, decreasing its solubility in highly polar solvents like water but increasing it in organic solvents like alcohols, acetone, and ethyl acetate.[6]

2.2. Rationale for Solvent Selection The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Furthermore, the impurities should either be completely insoluble (allowing for removal by hot filtration) or highly soluble at all temperatures (remaining in the mother liquor upon cooling).

Based on the structure of 1-tert-butyl-1H-pyrazole-5-carboxylic acid, a logical screening process should investigate solvents of varying polarities. A mixed-solvent system is often effective for compounds with intermediate polarity.

Experimental: Solvent Screening Protocol

Scientist's Note: Before committing to a large-scale purification, it is imperative to perform a small-scale solvent screen to identify the optimal system. This minimizes loss of valuable material.

Procedure:

  • Place approximately 20-30 mg of the crude 1-tert-butyl-1H-pyrazole-5-carboxylic acid into several small test tubes.

  • To each tube, add a different candidate solvent (e.g., water, ethanol, isopropanol, ethyl acetate, acetone, toluene, hexanes) dropwise at room temperature, swirling after each addition.

  • Observation 1 (Solubility at Room Temp): If the compound dissolves readily in a small volume (~0.5 mL) of a solvent at room temperature, that solvent is unsuitable for single-solvent recrystallization.

  • For solvents where the compound is sparingly soluble, gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Observation 2 (Solubility at High Temp): Note the approximate volume of hot solvent required. An excessive volume suggests low solubility even when hot, which would lead to poor recovery.

  • Remove the tube from the heat and allow it to cool slowly to room temperature. If no crystals form, gently scratch the inside of the tube with a glass rod or place it in an ice bath.

  • Observation 3 (Crystal Formation): Observe the quality and quantity of the crystals formed. An ideal solvent will yield a significant amount of crystalline solid. If the compound separates as an oil, the solvent is not suitable.

Data Presentation: Summarize your findings in a table to facilitate comparison.

Solvent SystemSolubility (20°C)Solubility (Boiling)Observations upon CoolingSuitability
WaterVery LowLowPoor recovery of solidPoor
EthanolLowHighGood, well-defined crystalsGood Candidate
IsopropanolLowHighGood crystal formationGood Candidate
Ethyl AcetateMediumVery HighCrystals form, moderate recoveryPossible Candidate
TolueneLowMediumSlow crystallizationPossible Candidate
HexanesInsolubleInsoluble-Unsuitable (as single solvent)
Ethyl Acetate/Hexanes LowHigh (in pure EtOAc)Excellent crystal formation upon adding hexanesExcellent Candidate
This table presents hypothetical yet expected results based on the compound's structure. Researchers must generate their own data.

Optimized Recrystallization Workflow

The following workflow is a robust starting point, using a mixed solvent system of ethyl acetate and hexanes, which is often highly effective for compounds of intermediate polarity.

Recrystallization_Workflow

Sources

Application

column chromatography conditions for 1-tert-butyl-1H-pyrazole-5-carboxylic acid

An In-depth Guide to the Purification of 1-tert-butyl-1H-pyrazole-5-carboxylic Acid via Column Chromatography Authored by: A Senior Application Scientist Introduction: Navigating the Purification of a Polar Heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to the Purification of 1-tert-butyl-1H-pyrazole-5-carboxylic Acid via Column Chromatography

Authored by: A Senior Application Scientist

Introduction: Navigating the Purification of a Polar Heterocyclic Acid

1-tert-butyl-1H-pyrazole-5-carboxylic acid is a key building block in medicinal chemistry and materials science. Its structure, featuring a polar pyrazole ring, a carboxylic acid group, and a non-polar tert-butyl group, presents a unique purification challenge. The carboxylic acid moiety can interact strongly and unpredictably with the stationary phase, often leading to poor separation and significant peak tailing. This guide provides a comprehensive, field-proven protocol for the efficient purification of this compound using normal-phase column chromatography on silica gel. We will delve into the rationale behind each step, ensuring a reproducible and high-yield separation.

The core principle of this protocol is the suppression of ionization. Silica gel is an acidic stationary phase, and carboxylic acids can deprotonate and interact with it via strong ionic interactions, causing them to streak down the column instead of eluting as sharp bands[1][2]. To counteract this, we will modify the mobile phase with a small amount of a volatile acid. This ensures that the 1-tert-butyl-1H-pyrazole-5-carboxylic acid remains in its protonated, less polar form, leading to a clean and efficient separation[1].

Physicochemical Properties of 1-tert-butyl-1H-pyrazole-5-carboxylic acid

A thorough understanding of the analyte's properties is paramount for developing a robust purification strategy.

PropertyValueSource
Molecular Formula C₈H₁₂N₂O₂[3], [4]
Molecular Weight 168.19 g/mol [3], [4]
Appearance White to light yellow solid[5]
Boiling Point 357.2°C at 760 mmHg[4]
Acidity The carboxylic acid group makes the molecule acidic. While the exact pKa is not readily available, it is expected to be in the range of typical carboxylic acids, necessitating an acidic modifier in the mobile phase for normal-phase chromatography.Inferred from general chemical principles and literature on similar compounds.

Experimental Protocol: Step-by-Step Purification

This protocol is designed for the purification of approximately 1 gram of crude 1-tert-butyl-1H-pyrazole-5-carboxylic acid. Adjustments may be necessary for different scales.

Materials and Reagents
  • Stationary Phase: Standard silica gel, 60 Å pore size, 40-63 µm particle size.

  • Mobile Phase Solvents (HPLC Grade):

    • n-Hexane or Heptane

    • Ethyl Acetate (EtOAc)

    • Methanol (MeOH)

    • Dichloromethane (DCM)

    • Acetic Acid (Glacial) or Formic Acid

  • Crude Sample: 1-tert-butyl-1H-pyrazole-5-carboxylic acid

  • Apparatus:

    • Glass chromatography column (approx. 40 mm diameter, 400 mm length)

    • Separatory funnel (for gradient elution)

    • Fraction collector or test tubes

    • TLC plates (silica gel 60 F254)

    • TLC developing chamber

    • UV lamp (254 nm)

    • Rotary evaporator

Mobile Phase Selection and Optimization (TLC)

Before packing the column, it is crucial to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC).

  • Prepare Stock Solution: Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate or a small amount of methanol).

  • Spot TLC Plates: Spot the stock solution onto several TLC plates.

  • Test Solvent Systems: Develop the plates in different solvent systems. The goal is to find a system where the desired compound has an Rf value of approximately 0.2-0.4 . This Rf value generally translates well to column chromatography, ensuring the compound moves down the column at a reasonable rate.

  • Incorporate an Acidic Modifier: Add 0.5-1% acetic acid or formic acid to each test solvent system. This is the most critical step to prevent peak tailing.

  • Visualize: View the developed plates under a UV lamp (254 nm) and/or stain with a suitable agent if necessary.

Table of Recommended Starting Solvent Systems (with 1% Acetic Acid):

Solvent SystemRatio (v/v)Expected PolarityComments
Hexane/Ethyl Acetate70:30 to 50:50Low to MediumA good starting point. Adjust the ratio to achieve the target Rf.
Dichloromethane/Methanol99:1 to 95:5Medium to HighUseful if the compound is poorly soluble or has a very low Rf in Hexane/EtOAc.
Column Packing (Slurry Method)
  • Prepare the Slurry: In a beaker, mix approximately 100 g of silica gel with about 300 mL of the initial, least polar mobile phase (e.g., Hexane/EtOAc 70:30 + 1% Acetic Acid). Stir gently to create a uniform slurry without air bubbles.

  • Pack the Column: Secure the column vertically. Ensure the stopcock is closed. Pour the slurry into the column in one continuous motion.

  • Settle the Silica: Open the stopcock and drain the solvent, collecting it for reuse. Gently tap the sides of the column to ensure even packing and remove any air bubbles. Add more of the initial mobile phase as the silica settles. The final packed bed should be uniform and level. Never let the top of the silica bed run dry.

Sample Loading (Dry Loading Recommended)

For compounds with moderate to poor solubility in the initial mobile phase, dry loading is superior to wet loading.

  • Adsorb the Sample: Dissolve the crude sample (1 g) in a minimal amount of a volatile solvent (e.g., DCM or EtOAc). Add 2-3 g of silica gel to this solution.

  • Evaporate the Solvent: Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.

  • Load the Column: Carefully add the silica-adsorbed sample to the top of the packed column, creating a thin, even layer. Gently place a small layer of sand or glass wool on top to prevent disturbance of the sample layer during solvent addition.

Elution and Fraction Collection
  • Initial Elution: Carefully add the initial, low-polarity mobile phase to the column. Open the stopcock and begin collecting fractions.

  • Gradient Elution: Gradually increase the polarity of the mobile phase. This can be done in a stepwise manner (e.g., running 2 column volumes of 70:30 Hexane/EtOAc, then switching to 60:40, then 50:50) or via a continuous gradient using a separatory funnel to drip the more polar solvent into a mixing chamber containing the less polar solvent.

  • Fraction Collection: Collect fractions of a consistent volume (e.g., 10-20 mL) in test tubes.

Fraction Analysis
  • Monitor by TLC: Analyze the collected fractions by TLC to identify which ones contain the pure product. Spot every few fractions on a single TLC plate for easy comparison.

  • Combine Pure Fractions: Combine the fractions that contain only the desired compound.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator. The added acetic/formic acid is volatile and should be removed during this process. If traces remain, co-evaporation with a non-polar solvent like toluene can be effective.

Visual Workflow of the Purification Process

Purification_Workflow cluster_prep Preparation cluster_sep Separation & Analysis cluster_post Post-Purification TLC 1. TLC Optimization (e.g., Hex/EtOAc + 1% AcOH) Target Rf = 0.2-0.4 Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Dry Load Sample (Adsorb on Silica) Pack->Load Elute 4. Gradient Elution (Increase Polarity) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Sources

Method

synthesis of 1-tert-butyl-1H-pyrazole-5-carboxylic acid derivatives

Application Note: A-PZ-05 A Robust and Scalable Synthesis of 1-tert-butyl-1H-pyrazole-5-carboxylic Acid: A Key Scaffold for Drug Discovery Audience: Researchers, scientists, and drug development professionals in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A-PZ-05

A Robust and Scalable Synthesis of 1-tert-butyl-1H-pyrazole-5-carboxylic Acid: A Key Scaffold for Drug Discovery

Audience: Researchers, scientists, and drug development professionals in medicinal and process chemistry.

Introduction

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal building block for designing molecules that interact with biological targets.[2] Specifically, 1-tert-butyl-1H-pyrazole-5-carboxylic acid is a highly valuable scaffold. The sterically demanding tert-butyl group at the N1 position provides metabolic stability and influences the orientation of other substituents, while the carboxylic acid at the C5 position serves as a versatile synthetic handle for amide library synthesis, crucial for structure-activity relationship (SAR) studies.[3] This guide provides a detailed, field-proven protocol for the multi-gram synthesis of this key intermediate, emphasizing mechanistic understanding, safety, and scalability.

Overall Synthetic Strategy

The synthesis is achieved through a robust three-step sequence, beginning with commercially available starting materials. The core of this strategy is a regioselective [3+2] cycloaddition reaction between a custom-synthesized α-diazo ester and an alkyne. This approach is highly efficient and offers excellent control over the final product's regiochemistry.

G Target 1-tert-butyl-1H-pyrazole- 5-carboxylic acid Ester Ethyl 1-tert-butyl-1H- pyrazole-5-carboxylate Target->Ester Saponification Diazo Ethyl 2-diazo-4,4-dimethyl- 3-oxopentanoate Ester->Diazo [3+2] Cycloaddition Alkyne Ethyl propiolate Ester->Alkyne [3+2] Cycloaddition Ketoester Ethyl 4,4-dimethyl- 3-oxopentanoate Diazo->Ketoester Diazo Transfer Azide_Source Azide Transfer Reagent (e.g., TsN3 or SAFE alternative) Diazo->Azide_Source Diazo Transfer

Figure 1: Retrosynthetic analysis of the target compound.

Part 1: Synthesis of Key Intermediate: Ethyl 2-diazo-4,4-dimethyl-3-oxopentanoate

The first critical step is the synthesis of the diazo compound. This is accomplished via a diazo transfer reaction from a suitable azide source to ethyl 4,4-dimethyl-3-oxopentanoate. The presence of the two carbonyl groups acidifies the α-proton, facilitating deprotonation and subsequent reaction with the azide transfer reagent.

Protocol 1: Diazo Transfer Reaction

ReagentMolar Eq.MW ( g/mol )Amount
Ethyl 4,4-dimethyl-3-oxopentanoate1.0172.2210.3 g (60.0 mmol)
Acetonitrile (MeCN)-41.05120 mL
Triethylamine (TEA)1.5101.199.1 g (90.0 mmol)
4-Acetamidobenzenesulfonyl azide1.1240.2415.8 g (66.0 mmol)

Step-by-Step Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 4,4-dimethyl-3-oxopentanoate (1.0 eq) and acetonitrile (dissolving the ketoester).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.5 eq) dropwise over 5 minutes. The solution should remain clear.

  • Diazo Transfer: In a separate flask, dissolve 4-acetamidobenzenesulfonyl azide (1.1 eq) in a minimal amount of acetonitrile. Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (20% Ethyl Acetate/Hexanes). The starting ketoester will have a lower Rf than the yellow diazo product.

  • Workup: Once the reaction is complete, quench by adding 100 mL of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude yellow oil, ethyl 2-diazo-4,4-dimethyl-3-oxopentanoate, is often used in the next step without further purification.[4]

Expert Insights & Safety:

  • Causality: Triethylamine acts as a non-nucleophilic base to deprotonate the ketoester, forming an enolate that is the active nucleophile for the diazo transfer reaction.

  • Safety First: Organic azides and diazo compounds are potentially explosive and should be handled with extreme care.[5][6] Always work in a well-ventilated fume hood, behind a blast shield, and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[7] Avoid friction, shock, and heat.[6] Do not use metal spatulas for handling azide reagents.[8] Halogenated solvents should be avoided with azides.[5]

Part 2: Regioselective [3+2] Cycloaddition

The core pyrazole ring is formed via a Huisgen 1,3-dipolar cycloaddition.[9] This reaction involves the [3+2] cycloaddition of the synthesized diazo compound (the 1,3-dipole) and an alkyne dipolarophile, in this case, ethyl propiolate.[10][11] The reaction proceeds readily upon heating, often without the need for a catalyst.[12]

Mechanism & Regioselectivity:

The regioselectivity of the cycloaddition is a critical consideration. In this system, the reaction controllably yields the 1,5-disubstituted pyrazole isomer. This is governed by steric and electronic factors. The bulky tert-butyl group on the diazo compound and the ester group on the alkyne sterically disfavor the transition state that would lead to the other isomer.

G cluster_mech Mechanism of [3+2] Cycloaddition Diazo Diazo Compound (1,3-Dipole) TS Concerted Transition State Diazo->TS Alkyne Ethyl Propiolate (Dipolarophile) Alkyne->TS Product Ethyl 1-tert-butyl-1H- pyrazole-5-carboxylate TS->Product Elimination of N2 & Rearrangement

Figure 2: Simplified cycloaddition mechanism.

Protocol 2: Cycloaddition Reaction

ReagentMolar Eq.MW ( g/mol )Amount
Ethyl 2-diazo-4,4-dimethyl-3-oxopentanoate1.0198.2211.9 g (60.0 mmol)
Ethyl propiolate1.298.107.1 g (72.0 mmol)
Toluene-92.14150 mL

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the crude diazo compound (1.0 eq) in toluene.

  • Reagent Addition: Add ethyl propiolate (1.2 eq) to the solution.

  • Heating: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-18 hours. The reaction will vigorously evolve nitrogen gas initially; ensure the setup is not sealed.

  • Monitoring: Monitor the reaction by TLC (30% Ethyl Acetate/Hexanes) for the disappearance of the diazo compound.

  • Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the toluene. The resulting crude oil contains the desired pyrazole ester.

Expert Insights:

  • Solvent Choice: Toluene is an excellent high-boiling, non-polar solvent for this reaction, facilitating the thermal conditions required for the cycloaddition and nitrogen extrusion.

  • Regiocontrol: The formation of a single major regioisomer is a key advantage of this synthetic route, simplifying purification and improving overall yield. The regioselectivity can be influenced by solvent choice and reaction conditions in some systems.[13]

Part 3: Saponification to Yield the Final Acid

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard saponification reaction using a strong base like potassium hydroxide.

Protocol 3: Ester Hydrolysis

ReagentMolar Eq.MW ( g/mol )Amount
Crude Pyrazole Ester1.0224.29~13.5 g (60.0 mmol)
Ethanol (EtOH)-46.07120 mL
Potassium Hydroxide (KOH)2.056.116.7 g (120 mmol)
Water-18.0240 mL
2M Hydrochloric Acid (HCl)--As needed

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the crude pyrazole ester in ethanol in a 500 mL round-bottom flask.

  • Base Addition: In a separate beaker, dissolve potassium hydroxide (2.0 eq) in water and add it to the ethanolic solution.

  • Heating: Heat the mixture to reflux (approx. 80 °C) for 2-3 hours.[14]

  • Monitoring: The reaction can be monitored by TLC, observing the disappearance of the starting ester spot.

  • Workup & Isolation: a. Cool the reaction mixture and remove the ethanol under reduced pressure.[14] b. Dissolve the remaining residue in 100 mL of water. c. Cool the aqueous solution in an ice bath and acidify to pH ~2-3 by slowly adding 2M HCl. A white precipitate will form.[14] d. Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation. e. Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 30 mL).

  • Drying: Dry the white solid in a vacuum oven at 50 °C overnight to yield the final product, 1-tert-butyl-1H-pyrazole-5-carboxylic acid.

Expected Results:

  • Yield: 75-85% over three steps.

  • Appearance: White crystalline solid.

  • Purity (by ¹H NMR): >95%.

Part 4: Applications in Lead Optimization

The synthesized 1-tert-butyl-1H-pyrazole-5-carboxylic acid is an ideal starting point for creating diverse chemical libraries for drug discovery programs, particularly in fields like oncology and virology.[2][3] The carboxylic acid moiety can be readily converted into an amide by coupling with a library of amines using standard peptide coupling reagents (e.g., HATU, EDC/HOBt).

G Acid 1-tert-butyl-1H-pyrazole- 5-carboxylic acid Coupling Amide Coupling (e.g., HATU, DIPEA) Acid->Coupling Amine_Library Amine Library (R-NH2) Amine_Library->Coupling Amide_Library Amide Derivative Library Coupling->Amide_Library

Figure 3: Workflow for amide library synthesis.

This strategy allows for the rapid exploration of the chemical space around the pyrazole core, enabling medicinal chemists to fine-tune properties such as potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

References

  • Vertex AI Search. Supporting information for 'Sulfonyl-Azide-Free' (SAFE) Aqueous-Phase Diazo Transfer Reaction for Parallel and.
  • University of Pittsburgh. Safe Handling of Azides. (2013).
  • PMC. Pyrazole: an emerging privileged scaffold in drug discovery. (2023).
  • Taylor & Francis. Synthesis of pyrazolines via 1,3-dipolar cycloaddition reactions. (2023).
  • ACS Publications. Regioselective Synthesis of N-Vinyl Pyrazoles from Vinyl Sulfonium Salts with Diazo Compounds | Organic Letters. (2023).
  • Request PDF. Synthesis of pyrazolines via 1,3-dipolar cycloaddition reactions. (2025).
  • Bentham Science. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021).
  • Stanford Environmental Health & Safety. Information on Azide Compounds.
  • Benchchem. Ethyl 2-diazo-3-oxopentanoate.
  • Environmental Health and Safety. Azide Compounds.
  • Wiley Online Library. Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar Catalysis.
  • Organic Syntheses. ethyl diazoacetate.
  • ResearchGate. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2025).
  • ACS Publications. Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity | ACS Medicinal Chemistry Letters. (2025).
  • Google Patents. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • Royal Society of Chemistry. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing).
  • Unirioja.es. 194 recent advances in the synthesis of new pyrazole derivatives.
  • UNM Chemistry. Standard Operating Procedure Safe Handling of Azido Compounds. (2021).
  • PrepChem.com. Synthesis of ethyl 2-oximino-4-methyl-3-oxopentanoate.
  • ACS Publications. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs | The Journal of Organic Chemistry.
  • MDPI. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
  • Case Western Reserve University. Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP). (2018).
  • Royal Society of Chemistry. Regioselective synthesis of functionalized pyrazole-chalcones via a base mediated reaction of diazo compounds with pyrylium salts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00274K. (2021).
  • University of Ljubljana. Synthesis and Reactivity of 2-Diazo-1,1,3,3,3-Pentafluoropropyl Phosphonate. (2023).
  • NIH. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates.
  • PMC. 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid.
  • PubMed. Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. (2022).
  • MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.

Sources

Application

Application of 1-tert-butyl-1H-pyrazole-5-carboxylic acid in the Synthesis of Kinase Inhibitors: A Technical Guide

Introduction: The Privileged Pyrazole Scaffold in Kinase Inhibition The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and inflammatory diseases. Prot...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyrazole Scaffold in Kinase Inhibition

The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and inflammatory diseases. Protein kinases, which regulate a vast array of cellular processes, have emerged as one of the most critical classes of drug targets.[1] Within the medicinal chemist's arsenal, the pyrazole ring stands out as a "privileged scaffold."[2] Its inherent physicochemical properties, synthetic tractability, and ability to form key interactions within the ATP-binding site of kinases have led to its incorporation into numerous FDA-approved drugs.[3]

This application note focuses on a specific, high-value building block: 1-tert-butyl-1H-pyrazole-5-carboxylic acid . The strategic placement of a bulky tert-butyl group at the N-1 position of the pyrazole ring offers a powerful tool to modulate a compound's pharmacokinetic and pharmacodynamic properties. This substituent can enhance metabolic stability, improve cell permeability, and critically, provide selectivity by sterically hindering binding to off-target kinases. The carboxylic acid at the C-5 position serves as a versatile synthetic handle, primarily for the formation of amide bonds, which are crucial for establishing interactions with the kinase hinge region.

This guide will provide a detailed overview of the application of 1-tert-butyl-1H-pyrazole-5-carboxylic acid in the synthesis of kinase inhibitors, with a particular focus on Cyclin-Dependent Kinase 2 (CDK2) and p38 MAP kinase. We will explore the underlying principles of its utility, provide detailed synthetic protocols, and discuss the rationale behind the experimental choices.

The Role of the 1-tert-butyl-pyrazole Moiety in Kinase Binding

The efficacy of many pyrazole-based kinase inhibitors stems from their ability to mimic the adenine region of ATP, forming hydrogen bonds with the "hinge" region of the kinase active site. The 1-tert-butyl-pyrazole-5-carboxamide core is particularly adept at this.

  • Hinge Binding: The pyrazole ring nitrogen and the adjacent amide N-H group can act as hydrogen bond donors and acceptors, forming a bidentate interaction with the backbone of the kinase hinge region. This anchors the inhibitor within the ATP-binding pocket.

  • Hydrophobic Interactions: The tert-butyl group at the N-1 position is designed to occupy a hydrophobic pocket within the kinase active site. This interaction not only contributes to the overall binding affinity but can also confer selectivity. For instance, in the context of p38 MAP kinase inhibitors, the bulk of the tert-butyl group is known to be a key determinant of potency and selectivity.

  • Vectorial Orientation: The carboxylic acid at the C-5 position, once converted to an amide, provides a crucial vector for extending the molecule towards other regions of the active site or into the solvent-exposed region. This allows for the introduction of various substituents to fine-tune potency, selectivity, and physicochemical properties.

Below is a conceptual diagram illustrating the general binding mode of a kinase inhibitor derived from 1-tert-butyl-1H-pyrazole-5-carboxylic acid.

G cluster_0 Kinase ATP-Binding Pocket hinge Hinge Region hydrophobic_pocket Hydrophobic Pocket solvent_front Solvent Front pyrazole Pyrazole Ring pyrazole->hinge H-Bonding amide Amide Linkage amide->hinge H-Bonding tert_butyl tert-Butyl Group tert_butyl->hydrophobic_pocket Hydrophobic Interaction R_group R-Group R_group->solvent_front Fine-tunes Solubility & Potency

Caption: General binding mode of a 1-tert-butyl-pyrazole-5-carboxamide inhibitor.

Synthetic Protocols: Amide Coupling Strategies

The most common application of 1-tert-butyl-1H-pyrazole-5-carboxylic acid is in the formation of an amide bond with a suitable amine-containing fragment. This is a critical step in the synthesis of a vast number of kinase inhibitors. The choice of coupling reagent and reaction conditions is paramount to ensure high yield and purity.

Below, we provide a detailed, field-proven protocol for the amide coupling of 1-tert-butyl-1H-pyrazole-5-carboxylic acid with a representative amine, drawing upon methodologies described in the patent literature for the synthesis of CDK2 inhibitors.[4]

Protocol 1: Synthesis of a Representative CDK2 Inhibitor Precursor

This protocol details the coupling of 1-tert-butyl-1H-pyrazole-5-carboxylic acid with a hypothetical, yet representative, amine fragment, (S)-3-aminopiperidin-1-yl)(phenyl)methanone, to form a key intermediate for a CDK2 inhibitor.

Reaction Scheme:

Materials and Reagents:

ReagentM.W. ( g/mol )EquivalentsAmount (Example Scale)Supplier
1-tert-butyl-1H-pyrazole-5-carboxylic acid182.211.01.82 g (10 mmol)Sigma-Aldrich
(S)-3-aminopiperidin-1-yl)(phenyl)methanone204.271.12.25 g (11 mmol)Combi-Blocks
Propylphosphonic Anhydride (T3P®), 50% in EtOAc318.161.59.54 g (15 mmol)MilliporeSigma
N,N-Diisopropylethylamine (DIPEA)129.243.05.2 mL (30 mmol)Acros Organics
Ethyl Acetate (EtOAc), Anhydrous88.11-100 mLFisher
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)--50 mL-
Brine--50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)120.37---

Step-by-Step Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 1-tert-butyl-1H-pyrazole-5-carboxylic acid (1.82 g, 10 mmol) and (S)-3-aminopiperidin-1-yl)(phenyl)methanone (2.25 g, 11 mmol).

  • Solvent Addition: Add anhydrous ethyl acetate (100 mL) to the flask. Stir the mixture at room temperature until all solids are dissolved.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (5.2 mL, 30 mmol) to the reaction mixture.

  • Coupling Agent Addition: Slowly add the 50% solution of Propylphosphonic Anhydride (T3P®) in ethyl acetate (9.54 g, 15 mmol) to the stirred solution at room temperature over 10-15 minutes. An exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (50 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired product, (S)-(3-((1-(tert-butyl)-1H-pyrazole-5-carbonyl)amino)piperidin-1-yl)(phenyl)methanone.

Causality Behind Experimental Choices:

  • T3P® as Coupling Agent: Propylphosphonic anhydride is a highly effective and user-friendly coupling reagent for amide bond formation. It is known for its high yields, low epimerization rates for chiral substrates, and the byproducts are water-soluble, simplifying the work-up procedure.

  • DIPEA as Base: A non-nucleophilic organic base like DIPEA is crucial to neutralize the acids formed during the reaction (both the carboxylic acid starting material and the phosphonic acid byproducts from T3P®) without interfering with the coupling reaction.

  • Anhydrous Conditions: The exclusion of water is important as it can hydrolyze the activated carboxylic acid intermediate and the T3P® reagent, leading to lower yields.

The following diagram outlines the workflow for the synthesis and purification of the pyrazole-based kinase inhibitor precursor.

G start Start: 1-tert-butyl-1H-pyrazole-5-carboxylic acid + Amine Fragment dissolve Dissolve in Anhydrous EtOAc start->dissolve add_base Add DIPEA dissolve->add_base add_coupling Add T3P® (Coupling Agent) add_base->add_coupling react Stir at RT (4-6 hours) add_coupling->react workup Aqueous Work-up (NaHCO₃, Brine) react->workup purify Purification (Column Chromatography) workup->purify product Final Product: Amide-Coupled Inhibitor Precursor purify->product

Caption: Workflow for amide coupling synthesis.

Conclusion and Future Perspectives

1-tert-butyl-1H-pyrazole-5-carboxylic acid is a highly valuable and versatile building block in the synthesis of kinase inhibitors. Its unique structural features allow for the creation of potent and selective inhibitors targeting a range of kinases implicated in human diseases. The robust and scalable amide coupling protocols, such as the one detailed in this note, enable the efficient synthesis of libraries of compounds for structure-activity relationship studies and the development of clinical candidates. As our understanding of the kinome and the structural biology of kinase-inhibitor interactions deepens, the rational design of novel therapeutics utilizing this privileged scaffold will undoubtedly continue to be a fruitful area of research.

References

  • Novartis AG. (2021). CDK2 inhibitors. U.S. Patent No. 11,014,911 B2. U.S.
  • SmithKline Beecham Corp. (2001). Substituted pyrazoles as p38 kinase inhibitors. European Patent No. 1144403. European Publication Server. [Link]

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  • Pfizer Inc. (2013). CDK inhibitors. U.S. Patent No. 8,598,186 B2. U.S.
  • Pan, Z., et al. (2014). Discovery of novel BTK inhibitors with carboxylic acids. ResearchGate. [Link]

  • Astex Therapeutics Ltd. (2023). CDK2 inhibitors. U.S. Patent Application Publication No. 2023/0159005 A1. Justia Patents. [Link]

  • Vertex Pharmaceuticals Inc. (2004). Aryl-substituted pyrazole-amide compounds useful as kinase inhibitors. European Patent No. 1618092.
  • Regan, J., et al. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry, 46(22), 4676–4686. [Link]

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Method

Application Notes and Protocols for the Use of 1-tert-butyl-1H-pyrazole-5-carboxylic Acid in the Preparation of Metal-Organic Frameworks (MOFs)

Introduction: The Strategic Role of 1-tert-butyl-1H-pyrazole-5-carboxylic Acid in MOF Synthesis Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordina...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of 1-tert-butyl-1H-pyrazole-5-carboxylic Acid in MOF Synthesis

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their modular nature allows for precise tuning of pore size, shape, and functionality, making them highly promising for applications in gas storage, separation, catalysis, and drug delivery. The choice of the organic linker is paramount in dictating the final architecture and properties of the MOF.

This guide focuses on the application of a specialized ligand, 1-tert-butyl-1H-pyrazole-5-carboxylic acid , in the synthesis of novel MOFs. This particular linker is of significant interest due to the unique interplay of its constituent functional groups: the pyrazole ring, the carboxylic acid, and the sterically demanding tert-butyl group. The pyrazole moiety offers versatile coordination sites through its nitrogen atoms, while the carboxylate group readily coordinates with a wide range of metal ions. The tert-butyl group, with its significant steric bulk, is anticipated to play a crucial role in influencing the resulting framework topology, potentially leading to the formation of MOFs with unique pore structures and properties that differ from those synthesized with less bulky pyrazole-based linkers. The steric hindrance imposed by the tert-butyl group may prevent the formation of densely packed structures, thereby favoring the crystallization of more open and potentially interpenetrated frameworks.

These application notes provide a comprehensive overview of the theoretical and practical aspects of utilizing 1-tert-butyl-1H-pyrazole-5-carboxylic acid for the synthesis of MOFs, targeting researchers and professionals in materials science and drug development. While the direct synthesis of a MOF using this specific linker is not yet prominently documented in peer-reviewed literature, the principles outlined herein are based on established MOF chemistry and provide a robust framework for its successful implementation.

PART 1: Ligand Characteristics and Design Rationale

The efficacy of 1-tert-butyl-1H-pyrazole-5-carboxylic acid as a MOF linker stems from its distinct chemical features:

FeatureChemical MoietyRole in MOF Synthesis
Primary Coordination Site Carboxylic Acid (-COOH)Forms strong coordinate bonds with metal ions, acting as the primary anchor for framework construction.
Secondary Coordination/Modulation Site Pyrazole RingThe nitrogen atoms can participate in coordination, influencing the dimensionality and connectivity of the framework. The ring itself provides rigidity.
Steric Director tert-Butyl Group (-C(CH₃)₃)Its bulkiness can direct the self-assembly process, preventing the formation of certain common, densely packed topologies and favoring more open or complex architectures.

The strategic placement of the bulky tert-butyl group at the N1 position of the pyrazole ring is expected to have a profound impact on the coordination environment around the metal center, potentially leading to novel structural motifs.

PART 2: Experimental Protocols

The following protocols are designed as a starting point for the synthesis of MOFs using 1-tert-butyl-1H-pyrazole-5-carboxylic acid. Optimization of these conditions is encouraged to achieve the desired crystalline products.

General Synthesis Strategy: Solvothermal Synthesis

Solvothermal synthesis is the most common method for preparing crystalline MOFs. It involves heating the reactants in a sealed vessel at a temperature above the boiling point of the solvent. This method facilitates the dissolution of reactants and promotes the growth of high-quality single crystals.

solvothermal_synthesis cluster_reactants Reactant Preparation cluster_reaction Solvothermal Reaction cluster_workup Product Isolation and Activation ligand 1-tert-butyl-1H-pyrazole- 5-carboxylic acid mixing Combine reactants in a Teflon-lined autoclave ligand->mixing metal_salt Metal Salt (e.g., Zn(NO₃)₂·6H₂O) metal_salt->mixing solvent Solvent (e.g., DMF/Ethanol) solvent->mixing heating Heat at 80-120 °C for 24-72 h mixing->heating cooling Slow cooling to room temperature heating->cooling filtration Filter and wash with fresh solvent cooling->filtration activation Solvent exchange and supercritical CO₂ drying filtration->activation product Activated MOF crystals activation->product

Figure 1: General workflow for the solvothermal synthesis of MOFs.

2.1.1. Materials and Reagents

  • Ligand: 1-tert-butyl-1H-pyrazole-5-carboxylic acid (Purity > 98%)

  • Metal Source: Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O), Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O), or other suitable metal salts.

  • Solvent: N,N-Dimethylformamide (DMF), Diethylformamide (DEF), Ethanol (EtOH), or a mixture thereof.

  • Modulator (Optional): Acetic acid, Trifluoroacetic acid, or other monocarboxylic acids to control crystal growth and reduce defects.

2.1.2. Protocol for a Hypothetical Zn-based MOF (Zn-TBP)

  • In a 20 mL glass vial, dissolve 33.6 mg (0.2 mmol) of 1-tert-butyl-1H-pyrazole-5-carboxylic acid in 10 mL of a DMF/EtOH mixture (1:1 v/v).

  • Add 59.5 mg (0.2 mmol) of Zn(NO₃)₂·6H₂O to the solution and sonicate for 10 minutes to ensure complete dissolution.

  • Optional: Add 0.1 mL of a modulator such as acetic acid to the reaction mixture. This can improve the crystallinity of the final product.

  • Seal the vial and place it in a programmable oven.

  • Heat the vial to 100 °C at a rate of 5 °C/min, hold at 100 °C for 48 hours, and then cool down to room temperature at a rate of 0.5 °C/min.

  • Collect the resulting crystals by filtration and wash them three times with fresh DMF.

Product Activation

As-synthesized MOFs contain solvent molecules within their pores, which must be removed to access the porous interior. This process, known as activation, is critical for applications such as gas storage and catalysis.

2.2.1. Solvent Exchange

  • Immerse the as-synthesized crystals in a volatile solvent like acetone or dichloromethane for 24 hours.

  • Replace the solvent with a fresh portion every 8 hours to ensure complete exchange with the high-boiling synthesis solvent (e.g., DMF).

2.2.2. Supercritical CO₂ Drying

For delicate frameworks that might collapse upon conventional heating, supercritical CO₂ drying is a preferred method.

  • After solvent exchange with a CO₂-miscible solvent like ethanol or acetone, place the sample in a supercritical dryer.

  • Introduce liquid CO₂ to flush out the solvent.

  • Raise the temperature and pressure above the critical point of CO₂ (31 °C and 73.8 bar).

  • Slowly vent the supercritical CO₂ to leave behind an activated, solvent-free MOF.

PART 3: Characterization of the Resulting MOF

A thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.

TechniquePurposeExpected Outcome
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the bulk material.A diffraction pattern with sharp peaks, which can be compared to a simulated pattern from single-crystal data.
Single-Crystal X-Ray Diffraction (SCXRD) To determine the precise atomic arrangement, connectivity, and pore structure of the MOF.Provides the definitive crystal structure, including bond lengths, angles, and the coordination environment of the metal centers.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and confirm the removal of guest solvents.A weight loss profile showing the temperature at which the framework decomposes.
Gas Sorption Analysis (e.g., N₂ at 77 K) To determine the surface area (BET), pore volume, and pore size distribution of the activated MOF.An adsorption isotherm from which the porosity of the material can be calculated.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the coordination of the carboxylate group to the metal center.A shift in the C=O stretching frequency of the carboxylic acid upon coordination to the metal ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the integrity of the organic linker after MOF synthesis.The MOF can be digested in an acidic solution to release the linker for solution-state NMR analysis.

PART 4: The Influence of the Tert-Butyl Group: A Mechanistic Perspective

The tert-butyl group is a non-coordinating, sterically bulky substituent that is expected to significantly influence the self-assembly process of the MOF.

steric_influence cluster_ligand Ligand Design cluster_outcome Resulting MOF Structure ligand_small Small N-substituent (e.g., -H, -CH₃) dense Densely packed, interpenetrated framework ligand_small->dense Favors close packing ligand_bulky Bulky N-substituent (e.g., -tBu) open Open, non-interpenetrated framework with larger pores ligand_bulky->open Steric hindrance prevents dense packing

Figure 2: The influence of steric bulk on MOF topology.

The presence of the tert-butyl group is hypothesized to:

  • Inhibit Interpenetration: The steric bulk may prevent the formation of multiple interwoven frameworks within the same crystal lattice, a common phenomenon in MOFs with smaller linkers. This can lead to larger accessible pore volumes.

  • Create Unique Pore Geometries: The shape and orientation of the tert-butyl groups will define the contours of the pores, potentially creating hydrophobic pockets within the framework. This could be advantageous for the selective adsorption of nonpolar molecules.

  • Influence Framework Flexibility: The rotational freedom of the tert-butyl group might impart a degree of flexibility to the framework, which could lead to interesting gas sorption behaviors such as "gate-opening" or "breathing" effects.

PART 5: Potential Applications

The unique structural features imparted by the 1-tert-butyl-1H-pyrazole-5-carboxylic acid linker suggest several potential applications for the resulting MOFs:

  • Selective Gas Separation: The tailored pore size and hydrophobicity could enable the separation of gases with similar kinetic diameters but different polarities.

  • Drug Delivery: The hydrophobic pores could be suitable for encapsulating and delivering hydrophobic drug molecules.

  • Heterogeneous Catalysis: The pyrazole nitrogen atoms could serve as basic sites for catalysis, or the framework could be used as a support for catalytically active metal nanoparticles.

References

  • Jiao, L., Seow, J.Y.R., Skinner, W.S., Wang, Z.U., & Jiang, H.-L. (2019). Metal–organic frameworks: Structures and functional applications.
  • Lin, Z.-J., Lü, J., Hong, M., & Cao, R. (2014). Metal-Organic Frameworks Based on Flexible Ligands (FL-MOFs): Structures and Applications. Chemical Society Reviews, 43(16), 5867-5895.
  • Hupp, J. T., & Farha, O. K. (2014). Activation of porous MOF materials. U.S. Patent No. 8,686,172. Washington, DC: U.S.
  • Vitillo, J. G., Atzori, C., Civalleri, B., Barbero, N., Barolo, C., & Bonino, F. (2018). Design and characterization of MOFs (Metal Organic Frameworks) for innovative applications.
  • Mondal, R., et al. (2023). Magnetic and Electric Properties of Pyrazole-Based Metal–Organic Frameworks Grafted With a Sulfonic Moiety. Crystal Growth & Design, 23(2), 1035-1046.
  • Haque, E., & Khan, N. A. (2023). Physiochemical characterization of metal organic framework materials: A mini review. Results in Chemistry, 5, 100803.
  • Hupp, J. T., & Farha, O. K. (2010). Rational Design, Synthesis, Purification, and Activation of Metal-Organic Framework Materials. Accounts of Chemical Research, 43(8), 1106–1114.
Application

The Unexplored Potential: Catalytic Applications of Metal Complexes with 1-tert-butyl-1H-pyrazole-5-carboxylic Acid and its Analogs

Abstract This technical guide delves into the catalytic applications of metal complexes featuring the sterically demanding ligand, 1-tert-butyl-1H-pyrazole-5-carboxylic acid. While direct, published catalytic application...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide delves into the catalytic applications of metal complexes featuring the sterically demanding ligand, 1-tert-butyl-1H-pyrazole-5-carboxylic acid. While direct, published catalytic applications for this specific ligand are notably scarce, this document serves as a forward-looking application note. By examining the well-established catalytic roles of structurally related N-substituted pyrazole and pyrazole-carboxylic acid ligands, we provide a comprehensive overview of potential applications, detailed experimental protocols from analogous systems, and the underlying mechanistic principles. This guide is intended to empower researchers, scientists, and drug development professionals to explore the untapped catalytic potential of metal complexes derived from 1-tert-butyl-1H-pyrazole-5-carboxylic acid in areas such as cross-coupling reactions and oxidation catalysis.

Introduction: The Promise of Sterically-Tuned Pyrazole Ligands

Pyrazole derivatives are renowned for their versatility as ligands in coordination chemistry and catalysis.[1] Their ability to form stable complexes with a wide array of transition metals has led to their use in numerous catalytic transformations. The electronic properties of the pyrazole ring and the steric hindrance introduced by substituents can be finely tuned to modulate the reactivity and selectivity of the resulting metal complex.[2]

The ligand at the heart of this guide, 1-tert-butyl-1H-pyrazole-5-carboxylic acid, presents an intriguing combination of features:

  • N-substitution: The tert-butyl group at the N1 position blocks this nitrogen from coordination, ensuring that the ligand coordinates to the metal center in a predictable manner through the N2 nitrogen and the carboxylate group.

  • Steric Bulk: The bulky tert-butyl group can influence the coordination geometry around the metal center, potentially creating a specific pocket for substrate binding and enhancing selectivity.

  • Carboxylate Functionality: The carboxylic acid group provides a robust anchor for coordination to the metal center and can participate in the catalytic cycle, for instance, by acting as a proton-responsive moiety.

Despite these promising characteristics, a comprehensive review of the scientific literature reveals a significant gap in the documented catalytic applications of metal complexes specifically derived from 1-tert-butyl-1H-pyrazole-5-carboxylic acid. However, the rich catalytic chemistry of analogous pyrazole-based ligands provides a strong foundation for predicting and developing their utility. This guide will, therefore, focus on extrapolating from these known systems to provide actionable insights and protocols.

Potential Catalytic Application I: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are cornerstone transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[3] Pyrazole-containing ligands, particularly those incorporating a phosphine moiety, have demonstrated significant efficacy in these reactions.[4][5]

The 1-tert-butyl-1H-pyrazole-5-carboxylate ligand could serve as a bidentate N,O-ligand in palladium catalysis. The steric bulk of the tert-butyl group could be advantageous in promoting the reductive elimination step of the catalytic cycle, which is often rate-limiting.

Below is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction, adapted from studies using pyrazole-phosphine ligands, which can serve as a starting point for optimization with a 1-tert-butyl-1H-pyrazole-5-carboxylate palladium complex.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Halide with a Boronic Acid

Objective: To couple an aryl halide with a phenylboronic acid using a hypothetical palladium complex of 1-tert-butyl-1H-pyrazole-5-carboxylic acid.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1-tert-butyl-1H-pyrazole-5-carboxylic acid

  • Aryl halide (e.g., 4-bromotoluene)

  • Phenylboronic acid

  • Base (e.g., potassium carbonate, K₂CO₃)

  • Solvent (e.g., toluene, dioxane, or a mixture with water)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for inert atmosphere reactions

Protocol:

  • Catalyst Pre-formation (Optional but Recommended):

    • In a Schlenk flask under an inert atmosphere, dissolve Pd(OAc)₂ (1 mol%) and 1-tert-butyl-1H-pyrazole-5-carboxylic acid (2.2 mol%) in a minimal amount of degassed solvent.

    • Stir the mixture at room temperature for 30-60 minutes. The formation of the active catalyst complex may be indicated by a color change.

  • Reaction Setup:

    • To the flask containing the pre-formed catalyst (or to a new flask charged with Pd(OAc)₂ and the ligand), add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

    • Add the bulk of the degassed solvent (to achieve a final concentration of ~0.1 M in the aryl halide).

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Ligand-to-Metal Ratio: A slight excess of the ligand is often used to ensure full coordination to the palladium center and to prevent the formation of palladium black.

  • Base: The base is crucial for the transmetalation step, activating the boronic acid. The choice of base can significantly impact the reaction rate and yield.

  • Solvent: The solvent choice affects the solubility of the reactants and the stability of the catalytic species. Degassing the solvent is essential to prevent oxidation of the palladium catalyst.

Visualizing the Catalytic Cycle

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative Addition Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Cross-Coupling.

Potential Catalytic Application II: Oxidation Catalysis

Metal complexes with pyrazole-based ligands have shown promise in oxidation catalysis, including mimicking the activity of antioxidant enzymes.[6] Copper(II) complexes, in particular, are of interest due to the redox activity of the Cu(II)/Cu(I) couple. The 1-tert-butyl-1H-pyrazole-5-carboxylate ligand could form stable copper complexes capable of catalyzing oxidation reactions, such as the oxidation of phenols or alcohols.

The following is a generalized protocol for the aerobic oxidation of a primary alcohol to a carboxylic acid, a transformation of significant industrial importance.[7] This protocol is based on systems using related nitrogen-containing ligands and serves as a template for exploring the catalytic activity of a copper/1-tert-butyl-1H-pyrazole-5-carboxylate system.

Experimental Protocol: Aerobic Oxidation of a Primary Alcohol

Objective: To catalytically oxidize a primary alcohol to the corresponding carboxylic acid using a copper complex of 1-tert-butyl-1H-pyrazole-5-carboxylic acid and air as the oxidant.

Materials:

  • Copper(II) salt (e.g., CuCl₂, Cu(OAc)₂)

  • 1-tert-butyl-1H-pyrazole-5-carboxylic acid

  • Primary alcohol (e.g., benzyl alcohol)

  • Base (e.g., potassium tert-butoxide, K'O'Bu)

  • Solvent (e.g., dimethyl sulfoxide, DMSO)

  • Air or pure oxygen

  • Standard glassware for aerobic reactions

Protocol:

  • Catalyst Formation:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve the copper(II) salt (5 mol%) and 1-tert-butyl-1H-pyrazole-5-carboxylic acid (10 mol%) in the solvent.

    • Stir the mixture at room temperature for 15-30 minutes to allow for complex formation.

  • Reaction Setup:

    • Add the primary alcohol (1.0 mmol) to the catalyst solution.

    • Add the base (2.5 mmol). The base is often crucial for deprotonating the alcohol and facilitating the catalytic cycle.

  • Reaction Execution:

    • Fit the flask with a balloon filled with air or bubble a gentle stream of air or oxygen through the reaction mixture.

    • Heat the reaction to the desired temperature (e.g., 60-100 °C).

    • Monitor the reaction by TLC or GC-MS.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture and quench with a dilute aqueous acid solution (e.g., 1 M HCl).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent to obtain the crude carboxylic acid.

    • Purify by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a copper salt and a nitrogen-based ligand often forms a potent catalyst for aerobic oxidation. The ligand stabilizes the copper species and modulates its redox potential.

  • Base: A strong base is typically required to deprotonate the alcohol, forming an alkoxide that can coordinate to the copper center.

  • Oxidant: Using air or oxygen as the terminal oxidant makes this a "green" and economically attractive process.

Visualizing the Experimental Workflow

Oxidation_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve Cu(II) salt Dissolve Cu(II) salt Add Ligand Add Ligand Dissolve Cu(II) salt->Add Ligand Stir Stir Add Ligand->Stir Add Alcohol Add Alcohol Stir->Add Alcohol Add Base Add Base Add Alcohol->Add Base Heat under Air/O2 Heat under Air/O2 Add Base->Heat under Air/O2 Monitor Progress Monitor Progress Heat under Air/O2->Monitor Progress Quench with Acid Quench with Acid Monitor Progress->Quench with Acid Extract Extract Quench with Acid->Extract Dry and Concentrate Dry and Concentrate Extract->Dry and Concentrate Purify Purify Dry and Concentrate->Purify

Caption: Experimental Workflow for Catalytic Aerobic Oxidation.

Data Summary and Future Outlook

As this guide is predictive in nature due to the lack of direct literature, quantitative data for the catalytic performance of 1-tert-butyl-1H-pyrazole-5-carboxylic acid metal complexes is not available. However, based on analogous systems, we can anticipate the key performance indicators that should be measured.

Catalytic Reaction Metal Center Key Performance Indicators Typical Range in Analogous Systems
Suzuki-Miyaura CouplingPalladiumYield (%), Turnover Number (TON), Turnover Frequency (TOF)80-99% Yield, TONs up to 10,000
Aerobic Alcohol OxidationCopperYield (%), Selectivity (%), TON70-95% Yield, High selectivity for carboxylic acid

The future of catalysis with metal complexes of 1-tert-butyl-1H-pyrazole-5-carboxylic acid is an open field for exploration. Key research directions should include:

  • Synthesis and Characterization: The first step is the synthesis and full characterization (X-ray crystallography, NMR, etc.) of various transition metal complexes with this ligand.

  • Screening in High-Throughput Catalysis: The synthesized complexes should be screened in a variety of catalytic reactions, including but not limited to cross-coupling, oxidation, and C-H activation.

  • Mechanistic Investigations: Detailed mechanistic studies will be crucial to understand the role of the tert-butyl group and the carboxylate moiety in the catalytic cycle.

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  • DSpace@MIT. (n.d.). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development.
  • Knapp, R. R., et al. (2020). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage.
  • ResearchGate. (2004).
  • Organic Chemistry Frontiers (RSC Publishing). (2023).

Sources

Technical Notes & Optimization

Troubleshooting

common side products in the synthesis of 1-tert-butyl-1H-pyrazole-5-carboxylic acid

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-tert-butyl-1H-pyrazole-5-carboxylic acid. It provides in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-tert-butyl-1H-pyrazole-5-carboxylic acid. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during this synthetic route. The guidance is based on established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

Introduction to the Synthesis

The synthesis of 1-tert-butyl-1H-pyrazole-5-carboxylic acid is typically achieved through a two-step process. The first step involves a Claisen condensation between diethyl oxalate and pinacolone to form the key intermediate, ethyl 2,4-dioxo-5,5-dimethylhexanoate. This is followed by a cyclocondensation reaction with tert-butylhydrazine, which upon hydrolysis of the resulting ester, yields the final product. This route, while effective, is prone to the formation of several side products that can complicate purification and reduce overall yield. This guide will address these potential issues in a practical, question-and-answer format.

Troubleshooting Guide: Common Experimental Issues

This section directly addresses specific problems you may encounter during the synthesis, providing explanations for their causes and actionable solutions.

Issue 1: Low Yield of the β-Diketone Intermediate (Ethyl 2,4-dioxo-5,5-dimethylhexanoate)

Question: I am getting a low yield in the first step of the synthesis, the Claisen condensation. What are the likely causes and how can I improve it?

Answer: A low yield in the Claisen condensation of diethyl oxalate and pinacolone is a common issue. The primary causes are often related to the reaction conditions and the purity of the reagents.

  • Causality: The Claisen condensation is a base-mediated reaction that requires the formation of an enolate from pinacolone, which then attacks the diethyl oxalate. Incomplete deprotonation of pinacolone, side reactions of the base, or the use of impure reagents can all lead to a reduced yield. Diethyl oxalate is a good substrate for this reaction as it cannot self-condense due to the absence of α-hydrogens.[1]

  • Troubleshooting Steps:

    • Reagent Purity: Ensure that all your reagents, particularly pinacolone and the base (e.g., sodium ethoxide), are pure and dry. Moisture can quench the base and hinder the reaction.

    • Choice of Base: Sodium ethoxide is a common choice for this reaction. It is crucial to use a stoichiometric amount of the base, as the final deprotonation of the β-diketone product drives the reaction to completion.[2]

    • Reaction Temperature: The reaction is typically carried out at low to ambient temperatures. Running the reaction at too high a temperature can promote side reactions.

    • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine the point of maximum conversion.

ParameterRecommended ConditionRationale
Base Sodium Ethoxide (NaOEt)Strong enough to deprotonate pinacolone.
Solvent Anhydrous EthanolCompatible with the base and reagents.
Temperature 0°C to room temperatureMinimizes side reactions.
Atmosphere Inert (e.g., Nitrogen, Argon)Prevents side reactions with atmospheric moisture and CO2.
Issue 2: Formation of a Regioisomeric Impurity during Pyrazole Synthesis

Question: After the cyclocondensation with tert-butylhydrazine, I am seeing two spots on my TLC and my NMR spectrum shows two sets of peaks. What is this impurity and how can I avoid it?

Answer: The presence of a second product is highly indicative of the formation of a regioisomer. This is the most common and challenging side product in this synthesis.

  • Causality: The reaction of an unsymmetrical β-diketone (ethyl 2,4-dioxo-5,5-dimethylhexanoate) with a substituted hydrazine (tert-butylhydrazine) can lead to two possible pyrazole regioisomers: the desired 1-tert-butyl-5-pivaloyl-1H-pyrazole-3-carboxylic acid ethyl ester and the undesired 1-tert-butyl-3-pivaloyl-1H-pyrazole-5-carboxylic acid ethyl ester. The formation of these isomers is governed by the initial nucleophilic attack of one of the hydrazine nitrogens on one of the two carbonyl groups of the diketone. The steric bulk of the tert-butyl group on the hydrazine and the pivaloyl group on the diketone play a crucial role in determining the regioselectivity. Generally, the less sterically hindered carbonyl is favored for the initial attack.

  • Visualizing the Reaction Pathway:

    G cluster_0 Reaction cluster_1 Products diketone Ethyl 2,4-dioxo-5,5-dimethylhexanoate product 1-tert-butyl-1H-pyrazole-5-carboxylic acid (ester) diketone->product Desired Pathway isomer 1-tert-butyl-1H-pyrazole-3-carboxylic acid (ester) diketone->isomer Side Reaction hydrazine tert-Butylhydrazine hydrazine->product hydrazine->isomer

    Caption: Formation of regioisomers.

  • Troubleshooting and Optimization:

    • Solvent Effects: The choice of solvent can influence the regioselectivity. Protic solvents like ethanol can facilitate proton transfer and may favor one isomer over the other.

    • Temperature Control: Running the reaction at lower temperatures can sometimes enhance the selectivity of the reaction.

    • Purification: If the formation of the regioisomer cannot be completely avoided, careful purification is necessary. Column chromatography is often effective in separating the two isomers. Developing a good TLC method to clearly resolve the two spots is the first critical step.

Issue 3: Incomplete Hydrolysis of the Ethyl Ester

Question: After the final hydrolysis step, my product is not very soluble in aqueous base, and I still see the ester peaks in my NMR. What went wrong?

Answer: Incomplete hydrolysis of the ethyl ester to the carboxylic acid is a common problem, often due to insufficient reaction time or suboptimal reaction conditions.

  • Causality: The saponification of the ethyl ester requires a strong base, like potassium hydroxide, to attack the carbonyl carbon of the ester. Steric hindrance around the ester group can slow down this reaction.

  • Troubleshooting Steps:

    • Reaction Time and Temperature: Increase the reaction time and/or temperature. Refluxing in ethanol with an excess of potassium hydroxide for several hours is a common procedure.[3]

    • Monitoring the Reaction: Use TLC to monitor the disappearance of the starting ester. The carboxylic acid product will have a different Rf value and may streak on the TLC plate.

    • Work-up Procedure: After the reaction is complete, the reaction mixture should be acidified to protonate the carboxylate and precipitate the carboxylic acid product. Ensure the pH is sufficiently acidic (pH 2-3) to achieve complete precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity of the reaction with tert-butylhydrazine?

A1: Due to the significant steric hindrance of the tert-butyl group on the hydrazine, it is expected that the initial nucleophilic attack will occur at the less sterically hindered carbonyl group of the β-diketone. This would favor the formation of the desired 1-tert-butyl-1H-pyrazole-5-carboxylic acid. However, the formation of the other regioisomer is still possible and should be monitored.

Q2: How can I confirm the structure of the correct regioisomer?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to definitively determine the structure. A NOESY experiment would show a correlation between the protons of the tert-butyl group and the proton on the pyrazole ring at the 5-position if the correct isomer is formed.

Q3: Are there any other potential side products I should be aware of?

A3: Besides the regioisomer, other potential side products include:

  • Incomplete cyclization products: Such as the intermediate hydrazone, which may not have fully cyclized to the pyrazole ring.

  • Products from side reactions of the starting materials: For example, self-condensation of pinacolone under basic conditions, although this is generally less favorable than the reaction with diethyl oxalate.

Q4: What is the best way to purify the final product?

A4: Purification of the final carboxylic acid can often be achieved by recrystallization. If significant amounts of the regioisomeric acid are present, column chromatography of the ester intermediate before hydrolysis is the most effective strategy.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-tert-butyl-1H-pyrazole-5-carboxylate
  • Step 1: Synthesis of Ethyl 2,4-dioxo-5,5-dimethylhexanoate

    • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol.

    • Cool the solution to 0°C in an ice bath.

    • Add pinacolone (1.0 eq) dropwise to the cooled solution.

    • After stirring for 15 minutes, add diethyl oxalate (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with a weak acid (e.g., acetic acid) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be used in the next step without further purification or purified by column chromatography.

  • Step 2: Cyclocondensation with tert-Butylhydrazine

    • Dissolve the crude ethyl 2,4-dioxo-5,5-dimethylhexanoate in ethanol.

    • Add tert-butylhydrazine hydrochloride (1.1 eq) and a weak base such as sodium bicarbonate (2.0 eq).[4]

    • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Take up the residue in water and an organic solvent.

    • Separate the organic layer, wash with brine, dry, and concentrate.

    • Purify the crude ester by column chromatography to separate the regioisomers.

Protocol 2: Hydrolysis to 1-tert-butyl-1H-pyrazole-5-carboxylic acid
  • Dissolve the purified ethyl 1-tert-butyl-1H-pyrazole-5-carboxylate in ethanol.

  • Add an excess of potassium hydroxide (2-3 eq) dissolved in a small amount of water.

  • Reflux the mixture for 3-6 hours, monitoring by TLC.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and wash with a non-polar organic solvent (e.g., hexane) to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify with concentrated HCl to pH 2-3.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain the final product.

Logical Troubleshooting Workflow

G start Low Yield or Impure Product check_step Which step is problematic? start->check_step step1 Step 1: Claisen Condensation check_step->step1 step2 Step 2: Pyrazole Formation check_step->step2 step3 Step 3: Hydrolysis check_step->step3 step1_q1 Low Yield? step1->step1_q1 step2_q1 Multiple Products (TLC/NMR)? step2->step2_q1 step3_q1 Incomplete Reaction? step3->step3_q1 step1_a1 Check reagent purity and dryness. Ensure stoichiometric base. Optimize temperature and time. step1_q1->step1_a1 Yes end Pure Product, Good Yield step1_q1->end No step1_a1->end step2_a1 Likely regioisomer formation. Optimize solvent and temperature. Purify by column chromatography. step2_q1->step2_a1 Yes step2_q1->end No step2_a1->end step3_a1 Increase reaction time/temperature. Ensure excess base. Check work-up pH. step3_q1->step3_a1 Yes step3_q1->end No step3_a1->end

Caption: Troubleshooting workflow diagram.

References

  • Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. PMC. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. PMC. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Synthesis of pyrazole carboxylic acid intermediate 5... ResearchGate. [Link]

  • Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

  • Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxyl-ate. PubMed. [Link]

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. [Link]

  • Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. [Link]

Sources

Optimization

troubleshooting regioselectivity in 1-tert-butyl pyrazole synthesis

From the desk of the Senior Application Scientist Welcome to the technical support center for heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of pyrazole synthesis, specifically addressing the persistent challenge of regioselectivity in the preparation of 1-tert-butyl pyrazoles. The bulky nature of the tert-butyl group introduces significant steric challenges that often result in the formation of difficult-to-separate regioisomeric mixtures.

This document provides in-depth, field-proven insights in a direct question-and-answer format. We will explore the mechanistic underpinnings of common regioselectivity issues and offer validated protocols to steer your reaction toward the desired isomer.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm getting a mixture of 1,3- and 1,5-regioisomers during my pyrazole synthesis. What is the fundamental cause of this issue?

A: This is the most common challenge in the synthesis of asymmetrically substituted pyrazoles. The root cause lies in the classic Knorr-type pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine (in this case, tert-butylhydrazine). The reaction proceeds via the initial formation of a hydrazone intermediate. Since there are two distinct carbonyl groups in your 1,3-dicarbonyl precursor, the hydrazine can attack either one, leading to two different hydrazone intermediates. Each of these intermediates then undergoes intramolecular cyclization and dehydration to yield one of the two possible regioisomers (1,3- or 1,5-disubstituted).

The ratio of these products is determined by the relative rates of attack on the two carbonyl carbons, which is governed by a combination of steric and electronic factors of both the dicarbonyl compound and the hydrazine. The bulky tert-butyl group on the hydrazine makes the reaction particularly sensitive to steric hindrance around the carbonyl groups.

G cluster_0 Reaction Pathway START Asymmetric 1,3-Dicarbonyl + tert-Butylhydrazine C1 Attack at Carbonyl 1 (Less Hindered) START->C1 Pathway 1 C2 Attack at Carbonyl 2 (More Hindered) START->C2 Pathway 2 INT1 Intermediate A (Kinetic Pathway) C1->INT1 INT2 Intermediate B (Steric Hindrance) C2->INT2 P1 Desired Regioisomer (e.g., 1-tert-Butyl-5-R-pyrazole) INT1->P1 Cyclization P2 Undesired Regioisomer (e.g., 1-tert-Butyl-3-R-pyrazole) INT2->P2 Cyclization

Caption: Competing pathways in 1-tert-butyl pyrazole synthesis.

Q2: How can I leverage steric hindrance on my 1,3-dicarbonyl precursor to favor one regioisomer?

A: You can strategically use steric hindrance to your advantage. The nucleophilic attack of tert-butylhydrazine is highly sensitive to the steric environment of the carbonyl groups. The reaction will preferentially occur at the less sterically hindered carbonyl carbon.

For example, if your 1,3-dicarbonyl has a methyl group at one end and a bulky phenyl or tert-butyl group at the other, the tert-butylhydrazine will almost exclusively attack the carbonyl carbon adjacent to the methyl group. This directs the synthesis to a single, predictable regioisomer. A study by Ruatta et al. demonstrated a regio-specific pyrazole ring condensation driven entirely by this steric effect, providing a high-yielding and environmentally friendly method.

Practical Application: If you have the flexibility to design your 1,3-dicarbonyl precursor, introduce a significant size difference between the substituents (R1 vs. R3) flanking the carbonyls. This is one of the most effective and straightforward methods to ensure high regioselectivity from the outset.

Q3: Can I control the regioselectivity by modifying reaction conditions like solvent or temperature?

A: Yes, reaction conditions can have a profound impact on the regioisomeric ratio. This is often where you can troubleshoot a problematic synthesis without redesigning the precursors.

Solvent Choice is Critical: The solvent can influence regioselectivity by differentially solvating the transition states of the competing pathways.

  • Conventional Solvents: Reactions in solvents like ethanol often give mixtures.[1]

  • Fluorinated Alcohols: The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically improve regioselectivity.[1][2] These solvents are strong hydrogen bond donors and can stabilize key intermediates, enhancing the inherent electronic and steric differences between the two carbonyls.[2] This leads to a more selective reaction.[1][2]

Temperature: The Kinetic vs. Thermodynamic Dilemma: The interplay between kinetic and thermodynamic control can be manipulated by temperature.[3][4]

  • Kinetic Control (Low Temperature): At lower temperatures, the reaction outcome is dictated by the lowest activation energy barrier. The product that forms fastest will predominate. This is often the isomer resulting from the attack at the less sterically hindered carbonyl.

  • Thermodynamic Control (High Temperature): At higher temperatures, the system has enough energy to overcome higher activation barriers and potentially reverse the initial steps. Over time, the reaction will favor the formation of the most stable regioisomer, which may not be the same as the kinetically favored one.

Condition Effect on Regioselectivity Underlying Principle Reference
Solvent Fluorinated alcohols (TFE, HFIP) significantly increase selectivity.Stabilization of intermediates through strong hydrogen bonding enhances differentiation between the two reaction pathways.[1][2]
Temperature Lower temperatures favor the kinetic product (often from attack at the less hindered site).The fastest-forming product dominates as there is insufficient energy to reverse the reaction and form the thermodynamic product.[3][4]
Base/Catalyst The choice of base (e.g., NaH, K₂CO₃, Cs₂CO₃) and its counter-ion can influence the nucleophilicity of the pyrazole anion in N-alkylation reactions.The nature of the ion pair (tight vs. loose) can affect which nitrogen atom is more available for alkylation.[5][6]
Q4: I am N-alkylating an existing pyrazole with a tert-butyl group and still getting a mixture. Why?

A: This is a different but related problem. When you alkylate an existing 3- or 4-substituted pyrazole, you are dealing with the tautomerism of the pyrazole ring. The proton on the nitrogen can reside on either N1 or N2, and both nitrogen atoms are nucleophilic.

The regioselectivity of the N-alkylation is a delicate balance of several factors:

  • Steric Hindrance: The bulky tert-butylating agent (e.g., tert-butyl bromide) will preferentially react at the less sterically hindered nitrogen atom. A substituent at the C3 or C5 position will effectively "block" its adjacent nitrogen, directing the tert-butyl group to the other nitrogen.[6][7]

  • Electronic Effects: The substituents already on the pyrazole ring can alter the electron density at each nitrogen, making one more nucleophilic than the other.

  • Reaction Conditions: As with the condensation reaction, the solvent and the counter-ion of the base used to deprotonate the pyrazole can influence the outcome.[5][6]

Recent advances have even shown that engineered enzymes can perform pyrazole alkylations with unprecedented regioselectivity (>99%), highlighting the possibility of catalyst-controlled reactions to overcome substrate limitations.[8]

Q5: How can I reliably characterize the regioisomers and determine the product ratio?

A: Accurate characterization is essential. Do not rely solely on TLC or 1H NMR shifts, which can be misleading.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is your most powerful tool.

    • 1D ¹H and ¹³C NMR: Can provide initial clues, but assignments can be ambiguous.

    • 2D Nuclear Overhauser Effect Spectroscopy (NOESY): This is the gold standard for confirming regiochemistry. A NOESY experiment will show through-space correlations between protons that are close to each other. For a 1-tert-butyl-5-substituted pyrazole, you will observe a clear NOE correlation between the protons of the tert-butyl group and the proton (or protons of the substituent) at the C5 position. The corresponding 1,3-isomer will not show this correlation.[7][9]

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2-3 bonds. It can be used to definitively link the tert-butyl group to the correct carbons in the pyrazole ring.

  • X-Ray Crystallography: If you can grow a suitable single crystal, X-ray diffraction provides unambiguous proof of the molecular structure and regiochemistry.

Caption: Troubleshooting workflow for regioselectivity issues.

Validated Experimental Protocols
Protocol 1: Regioselective Synthesis Using a Fluorinated Alcohol

This protocol is adapted from methodologies that have demonstrated significantly improved regioselectivity.[1][2]

Objective: To synthesize a 1-tert-butyl-5-substituted-pyrazole with high regioselectivity.

Materials:

  • Asymmetric 1,3-dicarbonyl compound (1.0 eq)

  • tert-Butylhydrazine hydrochloride (1.1 eq)

  • Sodium acetate (or other mild base, 1.1 eq)

  • 2,2,2-Trifluoroethanol (TFE)

Procedure:

  • To a solution of the 1,3-dicarbonyl compound (1.0 eq) in TFE (approx. 0.2 M), add tert-butylhydrazine hydrochloride (1.1 eq) and sodium acetate (1.1 eq).

  • Stir the reaction mixture at room temperature. The use of TFE often allows the reaction to proceed efficiently without heating.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, remove the TFE under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to isolate the major regioisomer.

  • Confirm the identity and isomeric purity using NMR spectroscopy, particularly a NOESY experiment.

Protocol 2: Characterization by 2D NOESY NMR

Objective: To unambiguously determine the regiochemistry of a synthesized 1-tert-butyl pyrazole.

Procedure:

  • Prepare a standard NMR sample of your purified pyrazole isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). A concentration of 5-10 mg in 0.6 mL is usually sufficient.

  • Acquire standard 1D ¹H and ¹³C spectra to assign the major peaks.

  • Set up a 2D NOESY (or ROESY for larger molecules) experiment on the spectrometer.

  • Key Parameter: Use a mixing time (d8 in Bruker language) appropriate for a small molecule, typically in the range of 500-800 ms. This allows for the build-up of the NOE signal.

  • Acquire the 2D spectrum. This may take several hours depending on the sample concentration.

  • Data Analysis: Process the 2D spectrum and look for key cross-peaks.

    • Confirmation of 1,5-isomer: A cross-peak between the singlet of the tert-butyl protons and the signal corresponding to the proton (or substituent) at the C5 position.

    • Confirmation of 1,3-isomer: Absence of the aforementioned cross-peak. Instead, you might see a correlation between the tert-butyl protons and the proton at the C4 position, but the C5 correlation is the most diagnostic.

References
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). MDPI. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2010). The Journal of Organic Chemistry. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2021). MDPI. [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). PubMed Central. [Link]

  • Strategic atom replacement enables regiocontrol in pyrazole alkylation. (2023). ResearchGate. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). Beilstein Journal of Organic Chemistry. [Link]

  • Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. (2021). Angewandte Chemie International Edition. [Link]

  • Regio-specific synthesis of new 1-(tert-butyl)-1H-pyrazolecarboxamide derivatives. (2017). CONICET. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Regio-specific synthesis of new 1-(tert-butyl)-1H-pyrazolecarboxamide derivatives | Request PDF. (2017). ResearchGate. [Link]

  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. (2022). PubMed Central. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Semantic Scholar. [Link]

  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. (2022). ResearchGate. [Link]

  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. (2022). PubMed. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1-tert-butyl-1H-pyrazole-5-carboxylic acid

Prepared by the Office of Senior Application Scientists Welcome to the technical support center for 1-tert-butyl-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process deve...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support center for 1-tert-butyl-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of purifying this valuable heterocyclic building block. Here, we provide in-depth troubleshooting advice and detailed protocols grounded in established chemical principles to help you achieve the desired purity and yield for your downstream applications.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing 1-tert-butyl-1H-pyrazole-5-carboxylic acid?

A1: Impurities are highly dependent on the synthetic route. However, common classes of impurities include:

  • Unreacted Starting Materials: Such as the corresponding ester precursor (e.g., ethyl 1-tert-butyl-1H-pyrazole-5-carboxylate) if the synthesis involves a saponification step.

  • Regioisomers: Depending on the cyclization strategy, regioisomers like 1-tert-butyl-1H-pyrazole-3-carboxylic acid or 2-tert-butyl-2H-pyrazole-3-carboxylic acid could potentially form.

  • Residual Solvents: High boiling point solvents used in the reaction (e.g., DMF, DMSO) or extraction (e.g., ethyl acetate) may be present.

  • Inorganic Salts: Salts like NaCl or Na₂SO₄ can be carried over from workup procedures. Proper washing is crucial to remove these.[1]

  • Catalyst Residues: If transition metals like palladium are used in the synthesis, trace amounts may remain in the crude product.[1]

Q2: What are the key physicochemical properties of this compound that I should leverage for purification?

A2: The purification strategy is dictated by the molecule's structure, which combines a bulky, lipophilic tert-butyl group with a polar, acidic carboxylic acid function on a pyrazole core.

  • Acidity: The carboxylic acid group is the most important functional handle. The molecule is acidic and will be deprotonated by bases like NaOH, NaHCO₃, or Na₂CO₃ to form a water-soluble carboxylate salt. This allows for a straightforward separation from non-acidic organic impurities via acid-base extraction.

  • Solubility Profile: The compound has low predicted aqueous solubility at neutral pH (~1.11 mg/L)[2]. However, as the pH increases above its pKa, it deprotonates to the carboxylate anion, which dramatically increases its water solubility[2]. Conversely, it is soluble in many organic solvents like ethyl acetate, dichloromethane, and acetone, especially when heated. This differential solubility is the basis for purification by both extraction and recrystallization.

  • Polarity: As a carboxylic acid, it is a polar molecule that will interact strongly with polar stationary phases like silica gel. This interaction can be modulated for chromatographic purification.

Q3: How can I reliably assess the purity of my final product?

A3: A combination of methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase method (e.g., C8 or C18 column) with a mobile phase of water and acetonitrile, often with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid, is typical.[1] The acidic modifier ensures the carboxylic acid is fully protonated, leading to sharp, symmetrical peaks. Purity is determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can reveal the presence of organic impurities. Key signals to look for include the singlet for the tert-butyl group (around 1.3-1.6 ppm) and the pyrazole ring protons. Integration of signals can be used for a semi-quantitative assessment of purity against a known internal standard (qNMR).[1]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired compound.

  • Melting Point: A sharp melting point range is a good indicator of high purity for crystalline solids. Broad ranges often suggest the presence of impurities.

Troubleshooting Purification Challenges

This section addresses specific issues you may encounter during the purification process in a practical question-and-answer format.

Problem: My crude product is a persistent oil or waxy solid that is difficult to handle.

Q: I've removed the solvent, but my product won't solidify. How can I crystallize it?

A: This is a common issue often caused by residual solvents or impurities that inhibit crystallization.

Causality: The presence of even small amounts of a different solvent can disrupt the formation of a crystal lattice. Similarly, impurities can act as "defects," preventing the ordered arrangement of molecules required for crystallization.

Solutions:

  • High Vacuum Drying: Ensure all reaction and extraction solvents are thoroughly removed. Drying on a high vacuum line, sometimes with gentle heating (if the compound is thermally stable), can be effective.

  • Trituration: Add a non-solvent (a solvent in which your product is insoluble but the impurities are soluble) to the oil. Vigorously stir or sonicate the mixture. This can wash away the impurities and induce crystallization of your product. Good starting non-solvents for this compound could be hexanes or a mixture of ether and hexanes.

  • Solvent-Induced Precipitation: Dissolve the oil in a small amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a non-solvent (like hexanes) until the solution becomes cloudy. Let it stand, or add a seed crystal if available, to initiate crystallization.

  • Attempt an Acid-Base Cleanup: If the oil contains significant non-acidic impurities, perform the acid-base extraction detailed in Protocol 1. Precipitating the pure carboxylic acid from an aqueous solution often yields a solid product.[3][4]

Problem: I'm seeing significant streaking or tailing on my TLC plate.

Q: When I run a TLC of my product on silica gel, it appears as a long streak rather than a defined spot. How can I fix this to develop a column chromatography method?

A: This streaking is characteristic of acidic compounds on silica gel and must be suppressed to achieve good separation.

Causality: Silica gel is weakly acidic, but its surface contains free silanol groups (Si-OH) that can interact with polar functional groups. A carboxylic acid can engage in a dynamic equilibrium on the silica surface, partially deprotonating and re-protonating. The anionic carboxylate form interacts very strongly with the polar stationary phase, while the neutral protonated form moves more freely. This rapid switching between two forms with vastly different polarities causes the streaking.

Solution:

  • Acidify the Eluent: Add a small amount of a volatile acid to your mobile phase. Typically, 0.5-1% acetic acid or 0.1% formic acid is sufficient.[5] By adding acid, you shift the equilibrium entirely to the neutral, protonated form of your carboxylic acid (Le Châtelier's principle). This results in a single, less polar species that will elute as a compact spot.[5]

Table 1: Recommended TLC Eluent Systems for 1-tert-butyl-1H-pyrazole-5-carboxylic acid

Eluent SystemRatio (v/v)ModifierExpected Behavior
Hexane / Ethyl Acetate1:1 to 1:41% Acetic AcidGood starting point for resolving medium to non-polar impurities.
Dichloromethane / Methanol98:2 to 95:51% Acetic AcidEffective for separating more polar impurities.
Problem: My yield is very low after recrystallization.

Q: I successfully recrystallized my product, but I recovered less than 30% of my material. What went wrong?

A: Low recrystallization yield is typically due to using an inappropriate solvent system or an incorrect procedure.

Causality: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. If the compound is too soluble at room temperature, it will remain in the mother liquor upon cooling, leading to poor recovery. Using too much solvent will have the same effect.

Troubleshooting Workflow:

G start Low Recrystallization Yield check_solubility Was the product very soluble in the cold solvent? start->check_solubility check_volume Was an excessive volume of solvent used? check_solubility->check_volume No sol_too_good Action: Choose a less polar solvent or a mixed-solvent system. check_solubility->sol_too_good Yes check_cooling Was cooling too rapid or incomplete? check_volume->check_cooling No vol_too_high Action: Concentrate mother liquor and cool again. In the future, use minimal hot solvent. check_volume->vol_too_high Yes cool_too_fast Action: Cool slowly to RT, then in an ice bath. Allow sufficient time. check_cooling->cool_too_fast Yes

Caption: Troubleshooting Decision Tree for Low Recrystallization Yield.

Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction & Precipitation

This method is highly effective for removing non-acidic and neutral impurities. It leverages the pH-dependent water solubility of the carboxylic acid.[2][3]

G cluster_0 Organic Phase Workup cluster_1 Aqueous Phase Workup & Isolation a 1. Dissolve crude product in Ethyl Acetate. b 2. Transfer to a separatory funnel. a->b c 3. Extract with 1M NaOH (aq) two or three times. b->c d 4. Combine aqueous layers. (Product is here as salt) c->d e 5. Discard organic layer. (Contains neutral impurities) d->e f 6. Cool combined aqueous layers in an ice bath. d->f Transfer g 7. Acidify slowly with conc. HCl or 3M HCl to pH ~2. f->g h 8. Stir for 30 min as precipitate forms. g->h i 9. Collect solid by vacuum filtration. h->i j 10. Wash cake with cold deionized water. i->j k 11. Dry under high vacuum. j->k

Caption: Workflow for Purification via Acid-Base Extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). A volume of 10-20 mL per gram of crude product is a good starting point.

  • Basification & Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1M sodium hydroxide (NaOH) solution, shake vigorously, and allow the layers to separate. Drain the lower aqueous layer. Repeat the extraction of the organic layer two more times with fresh 1M NaOH.

  • Combine Aqueous Layers: Combine all the aqueous extracts. At this stage, the desired product is dissolved in the aqueous phase as its sodium salt (sodium 1-tert-butyl-1H-pyrazole-5-carboxylate). The neutral/non-acidic impurities remain in the organic layer, which can be discarded.

  • Acidification & Precipitation: Cool the combined aqueous solution in an ice-water bath. Slowly add concentrated or 3M hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is between 2 and 3 (check with pH paper). A white precipitate of the pure carboxylic acid should form.[4]

  • Isolation: Continue stirring the cold slurry for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing & Drying: Wash the filter cake thoroughly with several portions of cold deionized water to remove any inorganic salts (e.g., NaCl).[4] Dry the purified product under high vacuum to a constant weight.

Protocol 2: Purification by Column Chromatography

This method is ideal for separating the product from impurities with similar acidic properties but different polarities.

Step-by-Step Methodology:

  • TLC Analysis: First, determine an appropriate eluent system using TLC, as described in the troubleshooting section above. Ensure you add ~1% acetic acid to the eluent.[5] The ideal system gives your product an Rf value of ~0.3-0.4.

  • Column Packing: Pack a silica gel column using the chosen eluent system. For every 1 gram of crude material, use approximately 50-100 grams of silica gel.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly stronger solvent like DCM. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Run the column with your acidified eluent, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the acetic acid from the eluent may require co-evaporation with a solvent like toluene or drying under high vacuum.

References
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]

  • 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. National Center for Biotechnology Information (PMC). [Link]

  • Method for purifying pyrazoles.
  • Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Royal Society of Chemistry. [Link]

  • 'One-pot' synthesis of pyrazoles from arenes and carboxylic acids. Royal Society of Chemistry Publishing. [Link]

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Publications. [Link]

  • Synthesis of pyrazole carboxylic acid intermediate 5... ResearchGate. [Link]

  • 1H-Pyrazole-5-carboxylic acid | C4H4N2O2. PubChem, National Institutes of Health. [Link]

  • Column chromatography of carboxylic acids? Reddit r/chemistry. [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Semantic Scholar. [Link]

  • Bis(pyrazol-1-yl)methane-4,4′-dicarboxylic Acid. MDPI. [Link]

  • Imidazole. Wikipedia. [Link]

  • Cleaner, Green Oxidation Chemistry: Development of New Oxoammonium- and Nitroxide- Mediated Transformations. Digital Commons @ UConn. [Link]

  • Organic Letters Ahead of Print. American Chemical Society Publications. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Center for Biotechnology Information (PMC). [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

Sources

Optimization

optimizing reaction conditions for the synthesis of 1-tert-butyl-1H-pyrazole-5-carboxylic acid

Welcome to the technical support center for the synthesis of 1-tert-butyl-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-tert-butyl-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and overcome common challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 1-tert-butyl-1H-pyrazole-5-carboxylic acid. Each problem is analyzed from a mechanistic standpoint to provide robust and reliable solutions.

Issue 1: Low or No Product Yield

Question: I am attempting to synthesize 1-tert-butyl-1H-pyrazole-5-carboxylic acid, but I am consistently obtaining very low yields or no product at all. What are the likely causes and how can I improve the outcome?

Answer:

Low or no yield in this synthesis can stem from several factors, primarily related to the reactivity of the starting materials and the stability of intermediates. The classical synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[1][2] For 1-tert-butyl-1H-pyrazole-5-carboxylic acid, a common route involves the reaction of a derivative of oxaloacetic acid with tert-butylhydrazine.

Potential Causes and Solutions:

  • Poor Quality of Starting Materials:

    • tert-Butylhydrazine Hydrochloride: This reagent can degrade over time, especially if exposed to moisture. It is crucial to use a fresh, dry supply. Consider storing it under an inert atmosphere.

    • Diethyl Oxalacetate Sodium Salt (or equivalent): The stability of this reagent is critical. If it has degraded, the initial condensation will be inefficient. It is advisable to use a freshly prepared or recently purchased batch.

  • Suboptimal Reaction Conditions:

    • pH Control: The initial condensation reaction is sensitive to pH. An acidic medium is typically required to facilitate the formation of the hydrazone intermediate. If the pH is too low or too high, side reactions can dominate. It is recommended to maintain a pH between 2 and 3 during the initial condensation step.[3]

    • Temperature: While heating is often necessary to drive the cyclization, excessive temperatures can lead to decomposition of the starting materials or the product. A temperature range of 70-80°C is generally effective for the cyclization step.[3] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to avoid prolonged heating.

  • Inefficient Cyclization:

    • The formation of the pyrazole ring is a critical step. If the hydrazone intermediate is formed but does not cyclize efficiently, the yield will be low. Ensuring the reaction is heated for an adequate amount of time is important. A typical reaction time is 4-5 hours at reflux.[3][4]

Experimental Protocol: A Step-by-Step Guide to Improved Yield

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve tert-butylhydrazine hydrochloride in ethanol.

  • pH Adjustment: Carefully add a few drops of concentrated hydrochloric acid to adjust the pH to approximately 2-3.

  • Addition of Dicarbonyl: Slowly add a solution of diethyl oxalacetate sodium salt in ethanol to the reaction mixture while stirring.

  • Reaction Monitoring: Heat the mixture to reflux (around 78°C for ethanol) and monitor the reaction progress using TLC. The disappearance of the starting materials will indicate the completion of the reaction.

  • Workup and Purification: After the reaction is complete, cool the mixture to room temperature. The product can be isolated by removing the solvent under reduced pressure and purifying the residue by recrystallization or column chromatography.

Issue 2: Formation of Regioisomers and Other Impurities

Question: My final product is contaminated with a significant amount of an isomeric impurity. How can I improve the regioselectivity of the reaction and minimize the formation of other byproducts?

Answer:

The formation of regioisomers is a common challenge in the synthesis of unsymmetrically substituted pyrazoles.[1] This occurs when the 1,3-dicarbonyl compound can react with the unsymmetrical hydrazine at two different carbonyl groups, leading to a mixture of products.

Understanding Regioselectivity:

The regioselectivity of the reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine is influenced by several factors, including the electronic and steric properties of the substituents on both reactants, as well as the reaction conditions.

Strategies to Enhance Regioselectivity:

  • Choice of Dicarbonyl Synthon: Using a dicarbonyl equivalent that has one of the carbonyl groups masked or deactivated can direct the initial nucleophilic attack of the hydrazine to the more reactive carbonyl, thus favoring the formation of the desired regioisomer.

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway. In some cases, aprotic dipolar solvents like DMF or NMP have been shown to improve regioselectivity compared to protic solvents like ethanol.[1]

  • Catalysis: The use of specific catalysts can promote the formation of one regioisomer over the other. For instance, some Lewis acid catalysts have been reported to enhance the regioselectivity of pyrazole synthesis.[5]

Minimizing Other Impurities:

  • Side Reactions: Incomplete reactions or side reactions can lead to impurities. For example, the intermediate hydrazone may undergo hydrolysis if water is present in the reaction mixture. Using anhydrous solvents and reagents can help minimize these side reactions.

  • Purification: A robust purification strategy is essential. Column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) is often effective in separating the desired product from its regioisomer and other impurities. Recrystallization can also be a powerful purification technique if a suitable solvent is found.

Frequently Asked Questions (FAQs)

Q1: What is the role of the acid catalyst in the first step of the reaction?

A1: The acid catalyst plays a crucial role in activating the carbonyl group of the dicarbonyl compound towards nucleophilic attack by the hydrazine. It protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the formation of the hydrazone intermediate.

Q2: Can I use a different base for the final hydrolysis step of the ester?

A2: Yes, while potassium hydroxide is commonly used for the saponification of the ethyl ester to the carboxylic acid, other strong bases such as sodium hydroxide can also be effective.[4] The choice of base may depend on the solubility of the intermediate and the desired workup procedure. It is important to use a sufficient molar excess of the base to ensure complete hydrolysis.

Q3: How can I confirm the structure of my final product and the absence of the regioisomer?

A3: A combination of analytical techniques is recommended for structural confirmation and purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools to determine the structure of the product. The chemical shifts and coupling patterns of the protons and carbons on the pyrazole ring will be distinct for each regioisomer.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique to assess the purity of the sample and can often separate regioisomers, allowing for their quantification.

Q4: Are there alternative synthetic routes to 1-tert-butyl-1H-pyrazole-5-carboxylic acid?

A4: Yes, several alternative methods for pyrazole synthesis exist.[6] One notable approach is the [3+2] cycloaddition reaction between a nitrile imine (generated in situ from a hydrazonoyl halide) and an alkyne. This method can offer high regioselectivity. Another strategy involves the use of pre-functionalized pyrazole starting materials that can be further elaborated to the desired carboxylic acid.

Data Presentation and Experimental Protocols

Table 1: Optimized Reaction Conditions
ParameterRecommended ConditionRationale
Starting Materials High-purity, dry reagentsMinimizes side reactions and improves yield.
Solvent Anhydrous EthanolGood solubility for reactants and suitable boiling point.
Catalyst (Condensation) Hydrochloric AcidEffective for hydrazone formation.
pH (Condensation) 2-3Optimizes the rate of hydrazone formation.[3]
Temperature (Cyclization) 70-80°C (Reflux)Promotes cyclization without significant decomposition.[3]
Reaction Time 4-8 hoursTypically sufficient for completion; monitor by TLC.
Base (Hydrolysis) Potassium HydroxideEfficient for saponification of the ester.[4]
Detailed Experimental Protocol: Synthesis of 1-tert-butyl-1H-pyrazole-5-carboxylic acid

Step 1: Synthesis of Ethyl 1-tert-butyl-1H-pyrazole-5-carboxylate

  • To a stirred solution of tert-butylhydrazine hydrochloride (1.0 eq) in anhydrous ethanol, add a catalytic amount of concentrated hydrochloric acid.

  • Slowly add a solution of diethyl oxalacetate sodium salt (1.1 eq) in anhydrous ethanol.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to 1-tert-butyl-1H-pyrazole-5-carboxylic acid

  • Dissolve the purified ethyl 1-tert-butyl-1H-pyrazole-5-carboxylate (1.0 eq) in ethanol.

  • Add an aqueous solution of potassium hydroxide (2.0 eq) and heat the mixture to reflux for 3 hours.[4]

  • After cooling, remove the ethanol under reduced pressure.

  • Dissolve the residue in water and acidify with 10% hydrochloric acid to precipitate the product.[4]

  • Filter the solid, wash with cold water, and dry under vacuum to obtain the final product.

Visualizing the Reaction and Troubleshooting Logic

Reaction Pathway

Reaction_Pathway Diethyl Oxalacetate Diethyl Oxalacetate Hydrazone Intermediate Hydrazone Intermediate Diethyl Oxalacetate->Hydrazone Intermediate tert-Butylhydrazine HCl, EtOH Ethyl 1-tert-butyl-1H-\npyrazole-5-carboxylate Ethyl 1-tert-butyl-1H- pyrazole-5-carboxylate Hydrazone Intermediate->Ethyl 1-tert-butyl-1H-\npyrazole-5-carboxylate Heat (Cyclization) 1-tert-butyl-1H-pyrazole-\n5-carboxylic acid 1-tert-butyl-1H-pyrazole- 5-carboxylic acid Ethyl 1-tert-butyl-1H-\npyrazole-5-carboxylate->1-tert-butyl-1H-pyrazole-\n5-carboxylic acid KOH, H2O Heat

Caption: General reaction scheme for the synthesis.

Troubleshooting Flowchart

Troubleshooting_Flowchart start Low Yield or No Product q1 Check Starting Material Quality start->q1 s1 Use Fresh/Pure Reagents q1->s1 Degraded? q2 Optimize Reaction Conditions (pH, Temp) q1->q2 Good s2 Adjust pH to 2-3 Heat to 70-80°C q2->s2 Suboptimal? q3 Monitor Reaction Progress q2->q3 Optimal s3 Use TLC/LC-MS to Ensure Completion q3->s3

Caption: A logical guide for troubleshooting low product yield.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Google Patents. (2020). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • Aggarwal, N., Kumar, R., & Singh, P. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • Xia, Y., et al. (2009). 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1273. Retrieved from [Link]

Sources

Optimization

dealing with poor solubility of 1-tert-butyl-1H-pyrazole-5-carboxylic acid during reaction

Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the poor solubility of 1-tert-...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the poor solubility of 1-tert-butyl-1H-pyrazole-5-carboxylic acid during synthetic reactions. Our goal is to provide not just solutions, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Troubleshooting Guide: Real-Time Experimental Issues

This section addresses specific problems you might encounter at the bench.

Q1: My 1-tert-butyl-1H-pyrazole-5-carboxylic acid will not dissolve in the reaction solvent. What are my immediate options?

A1: This is a common challenge due to the compound's planar heterocyclic structure and the hydrogen-bonding capability of the carboxylic acid group, which can favor the solid state. Follow a systematic approach to achieve dissolution without compromising your reaction's integrity.

Initial Steps (Least Invasive):

  • Mechanical Agitation & Gentle Heating: Before altering the chemical composition, attempt to increase the dissolution rate by sonicating the mixture or heating it gently (e.g., to 40-50 °C), provided your starting materials and reagents are thermally stable.

  • Solvent Polarity Matching: The tert-butyl group adds lipophilicity, while the pyrazole-carboxylic acid portion is polar. This amphiphilic nature can make solvent selection tricky. Common solvents like Dichloromethane (DCM) or Acetonitrile (MeCN) might not be optimal on their own.

Chemical Intervention Strategies:

If initial steps fail, consider the following, guided by the workflow diagram below.

  • Strategy 1: Introduce a Co-solvent. A co-solvent can modify the polarity of the bulk medium to better match the solute.[1][2][3] For instance, if your primary solvent is moderately polar like DCM, adding a small amount of a more polar, aprotic solvent like Dimethylformamide (DMF) or Tetrahydrofuran (THF) can disrupt the crystal lattice of the acid and improve solvation.[4]

  • Strategy 2: In Situ Salt Formation (Base Addition). For many reactions, particularly amide couplings, converting the carboxylic acid to its conjugate base (a carboxylate salt) dramatically increases solubility in polar solvents.[5][6] Add a non-nucleophilic base before your coupling agent.

  • Strategy 3: Proceed as a Slurry (Heterogeneous Reaction). If the above methods are incompatible with your reaction chemistry, you can run the reaction as a suspension. The success of this method relies on Le Chatelier's principle: as the small amount of dissolved acid reacts, more will slowly dissolve to replenish the equilibrium concentration.

G start Start: Acid is Insoluble heat_sonicate Apply gentle heat and/or sonication start->heat_sonicate dissolved1 Problem Solved: Proceed with reaction heat_sonicate->dissolved1 Dissolves cosolvent Add a compatible co-solvent (e.g., THF, DMF) heat_sonicate->cosolvent Still insoluble dissolved2 Problem Solved: Proceed with reaction cosolvent->dissolved2 Dissolves base_check Is base compatible with reaction? cosolvent->base_check Still insoluble add_base Add non-nucleophilic base (e.g., DIPEA, Et3N) to form carboxylate salt base_check->add_base Yes slurry Run reaction as a slurry. Ensure vigorous stirring. base_check->slurry No dissolved3 Problem Solved: Proceed with reaction add_base->dissolved3 monitor Monitor reaction closely. (May require longer time) slurry->monitor

Caption: Conversion of a neutral acid to a soluble ionic salt.

Q3: To avoid solubility issues entirely, should I just convert the acid to its acid chloride?

A3: Converting the carboxylic acid to an acyl chloride (using reagents like thionyl chloride (SOCl₂) or oxalyl chloride) is a powerful strategy, but it represents a different synthetic route with its own considerations. [7][8][9] Advantages:

  • High Reactivity: Acyl chlorides are extremely reactive electrophiles that readily react with amines without needing a coupling agent.

  • Improved Solubility: They often have better solubility in common aprotic organic solvents like DCM and THF compared to the parent carboxylic acid.

Disadvantages:

  • Extra Step: It adds another step to your synthesis, which can lower the overall yield.

  • Harsh Reagents: Reagents like SOCl₂ are corrosive and generate HCl gas as a byproduct, requiring careful handling and an inert atmosphere.

  • Substrate Compatibility: The harsh conditions may not be compatible with other sensitive functional groups in your molecule.

  • Moisture Sensitivity: Acyl chlorides are highly sensitive to moisture and will readily hydrolyze back to the carboxylic acid.

Protocol: General Procedure for Acyl Chloride Formation

  • Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend the 1-tert-butyl-1H-pyrazole-5-carboxylic acid in a suitable anhydrous solvent (e.g., DCM).

  • Reagent Addition: Add a catalytic amount of anhydrous DMF (1-2 drops). Then, add thionyl chloride (SOCl₂) or oxalyl chloride (typically 1.5-2.0 equivalents) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, or until gas evolution ceases.

  • Workup: Remove the excess reagent and solvent under reduced pressure. The resulting crude acyl chloride is often used immediately in the next step without further purification.

References
  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]

  • Sabila, P. S., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters.
  • Chemistry LibreTexts. (2023). Reactions of Carboxylic Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • ACS Omega. (2026).
  • Jasperse, J. (n.d.). Synthesis of Carboxylic Acids. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
  • Michigan State University. (n.d.). Derivatives of Carboxylic Acids. Retrieved from [Link]

  • Ilhan, I. O., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry.
  • ResearchGate. (2025).
  • National Center for Biotechnology Information. (n.d.). 1H-Pyrazole-5-carboxylic acid. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • Alemu, A., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences.
  • YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals.
  • Britannica. (2026). Carboxylic acid - Properties, Structure, Reactions.
  • Royal Society of Chemistry. (2023). Reactive deep eutectic solvents for EDC-mediated amide synthesis. Organic & Biomolecular Chemistry.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • ResearchGate. (n.d.). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion.
  • Royal Society of Chemistry. (2020). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • OSTI.GOV. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report).
  • PubMed. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide.
  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
  • ResearchGate. (n.d.).
  • Smolecule. (2023). Buy 3-tert-butyl-1H-pyrazole-5-carboxylic acid | 83405-71-4.
  • Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine.

Sources

Troubleshooting

scale-up challenges for the synthesis of 1-tert-butyl-1H-pyrazole-5-carboxylic acid

Welcome to the technical support center for the synthesis of 1-tert-butyl-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-tert-butyl-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-tested insights into the scale-up of this important heterocyclic compound. Here, we address common challenges, offer troubleshooting solutions, and provide detailed protocols to ensure a safe, efficient, and reproducible synthesis.

Introduction to the Synthesis

1-tert-butyl-1H-pyrazole-5-carboxylic acid is a valuable building block in medicinal chemistry and drug discovery. Its synthesis is most commonly achieved through a two-step process: the condensation of a suitable 1,3-dicarbonyl precursor with tert-butylhydrazine to form the pyrazole core, followed by the hydrolysis of an ester group to yield the final carboxylic acid. While the chemistry is well-established, scale-up presents several challenges, including ensuring regioselectivity, managing reaction conditions, and optimizing purification. This guide will walk you through these critical aspects, providing both the "how" and the "why" behind each recommendation.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable synthetic route for 1-tert-butyl-1H-pyrazole-5-carboxylic acid?

A1: The most robust and scalable route involves the cyclocondensation of an ethyl 2-(ethoxymethylene)-4,4-dimethyl-3-oxopentanoate intermediate with tert-butylhydrazine hydrochloride, followed by alkaline hydrolysis of the resulting ethyl ester. This method generally offers high regioselectivity and good yields.

Q2: Why is regioselectivity a major concern in this synthesis?

A2: The reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine can lead to the formation of two regioisomers. In this case, the desired product is the 1,5-disubstituted pyrazole. The formation of the undesired 1,3-disubstituted isomer can complicate purification and reduce the overall yield. The bulky tert-butyl group on the hydrazine generally directs the reaction to the desired isomer due to steric hindrance, but reaction conditions must be carefully controlled to ensure high selectivity.[1]

Q3: What are the primary safety concerns when working with tert-butylhydrazine hydrochloride on a larger scale?

A3: Tert-butylhydrazine hydrochloride is harmful if swallowed and can cause skin, eye, and respiratory irritation.[2][3] When scaling up, it is crucial to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be conducted in a well-ventilated fume hood.[4] For detailed handling procedures, always consult the Safety Data Sheet (SDS).[2][3]

Q4: Can the tert-butyl group be cleaved under the reaction conditions?

A4: The tert-butyl group is generally stable under the basic conditions of the ester hydrolysis. However, it can be susceptible to cleavage under strong acidic conditions, especially at elevated temperatures. Therefore, it is important to control the pH and temperature during the workup and purification steps.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Cyclocondensation Step 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Poor quality of starting materials.1. Increase reaction time and monitor by TLC or LC-MS. 2. Optimize the reaction temperature; refluxing in ethanol is generally effective. 3. Ensure starting materials are pure and dry.
Poor Regioselectivity (Presence of 1,3-isomer) 1. Incorrect solvent choice. 2. Reaction temperature is too high.1. Use a polar protic solvent like ethanol, which has been shown to favor the formation of the desired 1,5-isomer.[1] 2. Lowering the reaction temperature may improve selectivity, but could also slow down the reaction rate.
Incomplete Hydrolysis of the Ester 1. Insufficient amount of base. 2. Reaction time is too short. 3. Low reaction temperature.1. Use at least 2 equivalents of a strong base like KOH or NaOH.[5] 2. Extend the reaction time and monitor for the disappearance of the starting ester by TLC or LC-MS. 3. Ensure the reaction is heated to reflux for a sufficient period.[5]
Difficulty in Isolating the Carboxylic Acid 1. Product is partially soluble in the aqueous phase. 2. Incorrect pH during acidification.1. After acidification, cool the mixture in an ice bath to maximize precipitation. 2. Carefully adjust the pH to ~2-3 with an acid like HCl to ensure complete protonation of the carboxylate.[5]
Oily Product Instead of Solid 1. Presence of impurities. 2. Residual solvent.1. Purify the intermediate ester by column chromatography before hydrolysis.[6][7] 2. Ensure the final product is thoroughly dried under vacuum. Consider recrystallization from a suitable solvent system (e.g., ethanol/water, heptane/ethyl acetate).

Experimental Protocols

Step 1: Synthesis of Ethyl 1-tert-butyl-1H-pyrazole-5-carboxylate

This protocol is based on the highly regioselective condensation reaction.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 2-(ethoxymethylene)-4,4-dimethyl-3-oxopentanoate (1.0 eq).

  • Solvent and Reagents: Add absolute ethanol as the solvent. To this solution, add tert-butylhydrazine hydrochloride (1.1 eq) and sodium bicarbonate (2.5 eq).[6]

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: To the residue, add water and extract with a suitable organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure ester.[7]

Step 2: Hydrolysis to 1-tert-butyl-1H-pyrazole-5-carboxylic acid
  • Reaction Setup: In a round-bottom flask, dissolve the ethyl 1-tert-butyl-1H-pyrazole-5-carboxylate (1.0 eq) in ethanol.

  • Hydrolysis: Add an aqueous solution of potassium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 3-5 hours.[5] Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: After cooling to room temperature, remove the ethanol under reduced pressure.

  • Precipitation: Dissolve the residue in water and cool the solution in an ice bath. Carefully acidify with 1-2 M hydrochloric acid to a pH of 2-3. A precipitate should form.[5]

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.[5][8]

Visualizing the Process

Synthetic Workflow

G cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Hydrolysis 1_3_Dicarbonyl 1,3-Dicarbonyl Precursor Condensation Cyclocondensation (Ethanol, Reflux) 1_3_Dicarbonyl->Condensation tBuNHNH2 tert-Butylhydrazine HCl tBuNHNH2->Condensation Ester Ethyl 1-tert-butyl-1H- pyrazole-5-carboxylate Condensation->Ester Hydrolysis Alkaline Hydrolysis (Ethanol, Reflux) Ester->Hydrolysis Base KOH / NaOH Base->Hydrolysis Acidification Acidification Hydrolysis->Acidification Acid HCl Acid->Acidification Final_Product 1-tert-butyl-1H-pyrazole- 5-carboxylic acid Acidification->Final_Product

Caption: Overall synthetic workflow for 1-tert-butyl-1H-pyrazole-5-carboxylic acid.

Troubleshooting Decision Tree

G cluster_step1 cluster_step2 Start Low Yield or Impure Product CheckStep Which step is problematic? Start->CheckStep Step1 Step 1: Condensation CheckStep->Step1 Condensation Step2 Step 2: Hydrolysis CheckStep->Step2 Hydrolysis Regio Regioselectivity Issue? Step1->Regio Incomplete2 Incomplete Hydrolysis? Step2->Incomplete2 Incomplete1 Incomplete Reaction? Regio->Incomplete1 No Solvent Check Solvent: Use Ethanol Regio->Solvent Yes TimeTemp1 Increase Time/Temp Monitor by TLC/LC-MS Incomplete1->TimeTemp1 Yes Isolation Isolation Problem? Incomplete2->Isolation No BaseTime Increase Base eq. & Reaction Time Incomplete2->BaseTime Yes pH_Cool Check pH (2-3) Cool to 0-5 °C Isolation->pH_Cool Yes

Caption: Decision tree for troubleshooting common synthesis issues.

References

  • Regio-specific synthesis of new 1-(tert-butyl). (2017). CONICET. Available at: [Link]

  • Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. (n.d.). National Institutes of Health. Available at: [Link]

  • Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. (n.d.). ResearchGate. Available at: [Link]

  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. (n.d.). Organic Syntheses. Available at: [Link]

  • The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. Available at: [Link]

  • Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide. (n.d.). ResearchGate. Available at: [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI. Available at: [Link]

  • 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. (n.d.). National Institutes of Health. Available at: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). National Institutes of Health. Available at: [Link]

  • Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. (n.d.). Google Patents.
  • Regio-specific synthesis of new 1-( tert -butyl)-1H-pyrazolecarboxamide derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Safety Data Sheet: 1-(Tert-butyl)hydrazine hydrochloride. (n.d.). Chemos GmbH & Co.KG. Available at: [Link]

  • Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxyl-ate. (2010). PubMed. Available at: [Link]

  • Method for purifying pyrazoles. (n.d.). Google Patents.
  • SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4-OXADIAZOLES. (n.d.). ResearchGate. Available at: [Link]

  • Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). (2021). Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-But-Al-Majid-Barakat/6208a05c3127818e6922d5735c345371c6d32832]([Link]

  • tert-Butylhydrazine. (n.d.). National Institutes of Health. Available at: [Link]

  • Convenient Synthesis of tert-Butyl Esters of Indole-5-carboxylic Acid and Related Heterocyclic Carboxylic Acids. (n.d.). ResearchGate. Available at: [Link]

  • 1-(4-tert-Butyl-benz-yl)-3-phenyl-1H-pyrazole-5-carboxylic acid. (n.d.). PubMed. Available at: [Link]

Sources

Optimization

Technical Support Center: NMR Analysis of 1-tert-butyl-1H-pyrazole-5-carboxylic acid

Welcome to the technical support guide for identifying impurities in 1-tert-butyl-1H-pyrazole-5-carboxylic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, chemists, and q...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for identifying impurities in 1-tert-butyl-1H-pyrazole-5-carboxylic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, chemists, and quality control professionals who work with this and similar heterocyclic compounds. Here, we move beyond simple data reporting to explain the why behind the signals, helping you troubleshoot your spectra with confidence.

Frequently Asked Questions (FAQs)
Q1: What should the ideal ¹H and ¹³C NMR spectra of pure 1-tert-butyl-1H-pyrazole-5-carboxylic acid look like?

A1: Understanding the pristine NMR signature of your target compound is the essential first step. The structure and electronic environment of 1-tert-butyl-1H-pyrazole-5-carboxylic acid give rise to a simple, yet characteristic, set of signals.

¹H NMR Spectrum: You should expect to see three distinct signals:

  • Carboxylic Acid Proton (-COOH): A broad singlet typically appearing far downfield, in the range of 10-12 ppm . This proton is acidic and its signal is often broadened due to hydrogen bonding and chemical exchange with trace amounts of water.[1] Its presence can be confirmed by a D₂O exchange experiment, where the peak disappears after adding a drop of deuterium oxide to the NMR tube.[1]

  • Pyrazole Ring Protons (H3 & H4): The pyrazole ring gives rise to two doublets in the aromatic region. The H4 proton is adjacent to a carbon atom, while the H3 proton is adjacent to a nitrogen atom. This results in distinct chemical shifts. Expect H3 to be around ~7.6 ppm and H4 around ~6.8 ppm . They will appear as doublets with a small coupling constant (³JHH ≈ 2-3 Hz).

  • tert-Butyl Protons (-C(CH₃)₃): A sharp, intense singlet at approximately 1.6 ppm . This signal integrates to 9 protons and is a hallmark of the tert-butyl group attached to the N1 position of the pyrazole ring.

¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum should show six distinct carbon signals:

  • Carboxylic Acid Carbonyl (-COOH): In the range of 160-180 ppm .[1] This quaternary carbon is significantly deshielded.

  • Pyrazole Ring Carbons (C3, C4, C5): These carbons have characteristic shifts. C5 (attached to the carboxyl group) and C3 will be downfield (~140-150 ppm), while C4 will be the most upfield of the ring carbons (~110-115 ppm).

  • tert-Butyl Carbons (-C(CH₃)₃): You will see two signals: one for the quaternary carbon at around 60-65 ppm and another for the three equivalent methyl carbons at approximately 28-30 ppm .

Data Summary: Expected NMR Shifts

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Notes
-COOH10.0 - 12.0 (broad s)160 - 180Broad signal, disappears with D₂O exchange.[1]
Pyrazole H3~7.6 (d, J ≈ 2-3 Hz)~140
Pyrazole H4~6.8 (d, J ≈ 2-3 Hz)~112
Pyrazole C5-~145Quaternary carbon attached to COOH.
tert-Butyl C(CH₃)₃-~62Quaternary carbon.
tert-Butyl C(CH₃)₃~1.6 (s, 9H)~29Intense signal from 9 equivalent protons.
Troubleshooting Guide: Identifying Common Impurities

The synthetic route to pyrazoles, often involving the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine, can lead to several predictable impurities.[2]

Q2: I see extra signals in my ¹H NMR. What are the most likely impurities?

A2: Unidentified peaks often trace back to starting materials, regioisomers, or residual solvents. Here’s how to diagnose them.

1. Regioisomeric Impurity: 1-tert-butyl-1H-pyrazole-3-carboxylic acid

This is arguably the most common and critical process-related impurity. Its formation depends on the reaction conditions and the nature of the starting materials.[2]

  • Why it Forms: Cyclization of the intermediates can occur in two different ways, leading to substitution at either the C3 or C5 position.

  • NMR Signature:

    • ¹H NMR: The key difference lies in the pyrazole ring protons. For the 3-carboxylic acid isomer, the H5 proton will be significantly downfield compared to the H3 proton in your desired product. Expect to see two doublets, but with different chemical shifts (e.g., H5 at ~7.8 ppm and H4 at ~6.7 ppm).

    • ¹³C NMR: The chemical shifts of the substituted ring carbons (C3 and C5) will be different. Long-range ¹H-¹³C correlation experiments (HMBC) are definitive for distinguishing these isomers. An HMBC experiment will show a correlation from the tert-butyl protons to C5 in your desired product, but not to C3.

G cluster_main Desired Product Formation cluster_impurity Regioisomer Impurity Formation start1 β-Ketoester Intermediate prod1 1-tert-butyl-1H-pyrazole-5-carboxylic acid start1->prod1 Attack at C=O next to ester start2 β-Ketoester Intermediate imp1 1-tert-butyl-1H-pyrazole-3-carboxylic acid start2->imp1 Attack at other C=O hydrazine tert-Butyl Hydrazine hydrazine->start1 hydrazine->start2

Caption: Regioisomer formation pathway.

2. Unreacted Starting Materials

  • tert-Butyl Hydrazine: May appear as broad signals in the amine region (~3-5 ppm) and a sharp singlet for the tert-butyl group around 1.2-1.3 ppm.

  • Ethyl 2,4-dioxovalerate (or similar precursor): Look for characteristic signals of an ethyl ester (a quartet around 4.2 ppm and a triplet around 1.3 ppm) and signals for methylene and methyl protons adjacent to carbonyls.

3. Residual Solvents

Solvents from reaction workup or purification are common. Their sharp, characteristic peaks are usually easy to identify.

Solvent ¹H Chemical Shift (ppm) in CDCl₃ Notes
Dichloromethane5.30 (s)
Ethyl Acetate2.05 (s), 4.12 (q), 1.26 (t)
Acetone2.17 (s)Often contains water.
Diethyl Ether3.48 (q), 1.21 (t)
Hexanes~0.9, ~1.25 (broad)
Toluene7.18-7.29 (m), 2.36 (s)
Q3: My carboxylic acid proton at >10 ppm is very broad or missing. Is my sample okay?

A3: Yes, this is very common and not necessarily a sign of impurity.[1] The acidic proton undergoes rapid chemical exchange with other acidic protons (like trace water in the solvent) or can be involved in strong intermolecular hydrogen bonding. This rapid exchange broadens the signal, sometimes to the point where it merges with the baseline.

Troubleshooting Steps:

  • Ensure Dry Solvent: Use freshly opened or dried deuterated solvent to minimize water content.

  • Low Temperature NMR: Cooling the sample can sometimes slow down the exchange rate enough to sharpen the signal.

  • D₂O Exchange: The definitive test. Add a drop of D₂O, shake the tube, and re-acquire the spectrum. The disappearance of the broad signal confirms its identity as the carboxylic acid proton.[1]

Experimental Protocols & Best Practices
Protocol 1: Standard Sample Preparation for ¹H NMR
  • Weigh Sample: Accurately weigh 5-10 mg of your 1-tert-butyl-1H-pyrazole-5-carboxylic acid directly into a clean, dry NMR tube.

  • Add Solvent: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical. While CDCl₃ is common, your carboxylic acid may have better solubility in DMSO-d₆.

  • Dissolve: Cap the tube and gently invert it several times to dissolve the sample. Mild sonication can be used if necessary.

  • Internal Standard (Optional but Recommended): For quantitative analysis (qNMR), add a known amount of an internal standard like tetramethylsilane (TMS) or 1,3,5-trimethoxybenzene.

  • Acquire Spectrum: Insert the tube into the NMR spectrometer and acquire the ¹H spectrum using standard acquisition parameters.

Protocol 2: Advanced NMR for Impurity Structure Elucidation

When simple ¹H and ¹³C spectra are insufficient to identify an unknown impurity, 2D NMR experiments are invaluable.

G cluster_workflow NMR Troubleshooting Workflow start Unexpected Peaks in ¹H NMR check_solvent Compare to known solvent peaks start->check_solvent check_sm Compare to starting material spectra check_solvent->check_sm Not a solvent is_regioisomer Consider Regioisomer Hypothesis check_sm->is_regioisomer Not a starting material run_2d Acquire 2D NMR (COSY, HSQC, HMBC) is_regioisomer->run_2d Yes end Impurity Identified is_regioisomer->end No/ Other elucidate Elucidate Structure of Impurity run_2d->elucidate elucidate->end

Caption: Workflow for troubleshooting unknown NMR peaks.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds). This is excellent for confirming the H3-H4 coupling in the pyrazole ring of both your product and any regioisomeric impurity.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. This allows for unambiguous assignment of the C3/H3 and C4/H4 signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful tool for this specific problem. It shows correlations between protons and carbons over 2-4 bonds. To confirm your structure, look for a cross-peak between the tert-butyl protons (~1.6 ppm) and the C5 carbon (~145 ppm). For the regioisomeric impurity, you would instead see a correlation from the tert-butyl protons to the N-attached C3 carbon.

By methodically applying these spectral interpretation principles and experimental protocols, you can confidently identify and characterize impurities in your synthesis of 1-tert-butyl-1H-pyrazole-5-carboxylic acid, ensuring the quality and integrity of your research.

References
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC - NIH.
  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
  • 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. ResearchGate.
  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC - NIH.
  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate.
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.
  • Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. MDPI.

Sources

Troubleshooting

Technical Support Center: Workup Procedure Optimization for 1-tert-butyl-1H-pyrazole-5-carboxylic Acid Synthesis

As a Senior Application Scientist, this guide provides field-proven insights and troubleshooting strategies for the successful isolation and purification of 1-tert-butyl-1H-pyrazole-5-carboxylic acid. The workup phase is...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides field-proven insights and troubleshooting strategies for the successful isolation and purification of 1-tert-butyl-1H-pyrazole-5-carboxylic acid. The workup phase is critical for achieving high purity and yield, and its optimization depends heavily on the synthetic route employed. This document addresses the two most common final steps for this synthesis: the hydrolysis of a corresponding ester and the carboxylation of a lithiated pyrazole intermediate.

Troubleshooting Guide

This section addresses specific issues that may arise during the workup procedure, providing causal explanations and actionable solutions.

Question: I've acidified my reaction mixture, but the product isn't precipitating or the yield is very low. What's happening?

Answer: This is a common issue that can stem from several factors:

  • Insufficient Acidification: The product will remain in its carboxylate salt form (highly water-soluble) if the pH is not low enough. The target pH should be acidic enough to fully protonate the carboxylate, typically in the range of 2-3.[1]

  • High Product Solubility: The product may have some solubility in the aqueous acidic medium, especially if the volume is large or the temperature is elevated.

  • Low Product Concentration: If the reaction was performed in a large volume of solvent, the product concentration might be below its solubility limit, preventing precipitation.

Solutions:

  • Verify and Adjust pH: Use a pH meter or pH paper to confirm the pH is between 2 and 3. If it's higher, add more acid (e.g., 1M HCl) dropwise while vigorously stirring and cooling the mixture in an ice bath.[1]

  • Reduce Temperature: Ensure the mixture is thoroughly chilled in an ice bath (0-5 °C) for at least 30-60 minutes after acidification to minimize solubility.[2]

  • Concentrate the Solution: If the product is known to be soluble, carefully reduce the total volume using a rotary evaporator before performing an extraction. Be cautious not to evaporate the product if it is volatile.

  • Switch to Extraction: If precipitation fails, the product must be recovered by liquid-liquid extraction. Use an appropriate organic solvent like ethyl acetate or dichloromethane. Perform at least three extractions to ensure complete recovery.

Question: My product crashed out as a sticky oil or an unfilterable gum instead of a crystalline solid. What should I do?

Answer: The formation of an oil or gum upon precipitation indicates the presence of impurities that are depressing the melting point of your product or forming a eutectic mixture.

  • Causality: The most common culprits are unreacted starting materials, side-products, or residual organic solvents from the reaction. For instance, in a lithiation/carboxylation sequence, incompletely quenched organolithium species can lead to complex byproducts.[3][4]

Solutions:

  • Trituration: After decanting the aqueous layer, add a small amount of a cold, non-polar solvent in which the product is insoluble but the impurities are soluble (e.g., hexane or diethyl ether). Stir or sonicate the mixture. The product should solidify. This process washes away the impurities causing the oiling.

  • Solvent-Induced Crystallization: Dissolve the oil in a minimum amount of a good solvent (e.g., ethyl acetate, acetone) and then add a poor solvent (e.g., hexane, heptane) dropwise until turbidity persists. Allow the solution to stand, which often induces crystallization.

  • Perform a Full Extractive Workup: Redissolve the entire mixture (including the oil) by adding an organic solvent like ethyl acetate. Proceed with a standard liquid-liquid extraction, including washes with water and brine, to remove water-soluble impurities. Dry the organic layer and concentrate it to recover the crude product, which can then be recrystallized.[5]

Question: The final, dried product is yellow or brown, but the literature reports it as a white solid. How can I fix this?

Answer: Discoloration is almost always due to impurities. These can be high molecular weight byproducts or baseline impurities from starting materials that have been concentrated.

  • Causality: Air oxidation of intermediates or impurities, especially if the reaction was run at high temperatures, can generate colored species. Residual catalysts or reagents can also cause discoloration.

Solutions:

  • Recrystallization: This is the most effective method for removing color. Select a solvent system in which the product has high solubility at high temperatures and low solubility at low temperatures. Common choices for pyrazole carboxylic acids include ethanol/water, ethyl acetate/hexane, or toluene.

  • Activated Carbon Treatment: During recrystallization, you can add a small amount (1-2% w/w) of activated carbon (charcoal) to the hot solution. The charcoal will adsorb many colored impurities. Caution: Use a fluted filter paper to filter the hot solution to remove the carbon, as it can be pyrophoric when dry. Using too much carbon can lead to significant product loss.

  • Silica Gel Chromatography: If recrystallization fails, purifying the material via column chromatography is a reliable, albeit more labor-intensive, option.[6]

Frequently Asked Questions (FAQs)

Q1: What is the optimal workup procedure following a lithiation/carboxylation reaction with CO₂?

A1: This reaction type requires a careful quenching procedure to avoid side reactions. The workup is designed to handle unreacted organolithium species and the lithium carboxylate salt.

  • Quenching: The reaction should be quenched at low temperature (-78 °C) by slowly adding the reaction mixture to a rapidly stirred acidic solution (e.g., 1M HCl) or by carefully adding the acid to the reaction mixture. This protonates the lithium carboxylate in situ.

  • Phase Separation: Allow the mixture to warm to room temperature. The layers should be separated. The product, being a carboxylic acid, may be in the organic layer or precipitate as a solid.

  • Extraction: If the product remains in the aqueous layer, it can be extracted with a suitable organic solvent like ethyl acetate.[5] If it is in the organic layer, this layer should be washed with water and brine to remove inorganic salts.

Q2: Which solvent system is best for recrystallizing 1-tert-butyl-1H-pyrazole-5-carboxylic acid?

A2: The ideal recrystallization solvent is determined empirically. A good starting point is a binary solvent system that provides a wide polarity range.

  • Recommended Systems:

    • Ethyl Acetate / Hexane: Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexane until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.

    • Ethanol / Water: Dissolve in hot ethanol and add water dropwise until persistent cloudiness is observed. Reheat and cool.

    • Toluene: Toluene can also be an effective single-solvent for recrystallization.

Q3: How do I effectively remove inorganic salts (e.g., LiCl, NaCl) from my product?

A3: Inorganic salts are a common byproduct, especially from hydrolysis or lithiation reactions.

  • Precipitation Method: If your product precipitates from the aqueous solution upon acidification, the primary method is to wash the filter cake thoroughly with cold deionized water.[1] The salts will dissolve in the water while the organic product remains as a solid.

  • Extraction Method: If you perform an extractive workup, the organic layer containing your product should be washed sequentially with water and then brine (saturated NaCl solution). The brine wash helps to remove residual water from the organic layer and breaks up emulsions.

Data Summary Table

ParameterRecommendationRationale & Justification
Precipitation pH 2.0 - 3.0Ensures complete protonation of the carboxylate to the less soluble carboxylic acid form.[1][7]
Extraction Solvent Ethyl AcetateGood solvency for the carboxylic acid and immiscible with water. Lower toxicity than dichloromethane.
Washing Agents Cold Deionized Water, BrineWater removes inorganic salts.[1] Brine removes residual water from the organic phase.
Drying Agent Anhydrous Na₂SO₄ or MgSO₄Efficiently removes trace water from the organic extract before solvent evaporation.[5]
Recrystallization Solvents Ethyl Acetate/Hexane, Ethanol/WaterThese binary systems offer a wide polarity range, allowing for effective purification.

Optimized Workup Protocols

Protocol A: Workup Following Ester Hydrolysis (Saponification)

This protocol assumes the reaction mixture is an aqueous solution containing the sodium or lithium salt of the carboxylic acid.

  • Cooling: Cool the reaction mixture to 0-5 °C in an ice-water bath. This minimizes the solubility of the final product.

  • Acidification: While stirring vigorously, slowly add 1M HCl dropwise. Monitor the pH with a pH meter or pH paper. Continue adding acid until the pH is stable between 2 and 3.[1] A precipitate should form.

  • Digestion: Continue stirring the slurry in the ice bath for an additional 30 minutes to ensure complete precipitation and particle size growth.[1]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove any inorganic salts.

  • Drying: Dry the product under high vacuum, preferably in a vacuum oven at a temperature below its melting point (e.g., 40-50 °C), until a constant weight is achieved.

Protocol B: Workup Following Lithiation and Carboxylation

This protocol assumes the reaction was performed in an ethereal solvent (e.g., THF, Diethyl Ether) and quenched with CO₂.

  • Quench & Acidify: While cold (-78 °C to 0 °C), slowly pour the reaction mixture into a separate flask containing a rapidly stirred solution of 1M HCl (a 1.5 to 2-fold molar excess relative to the organolithium used).

  • Warm & Separate: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel. If a solid is present, add enough ethyl acetate to dissolve it. Separate the organic and aqueous layers.

  • Extract: Extract the aqueous layer two more times with ethyl acetate.

  • Combine & Wash: Combine all organic layers and wash them sequentially with water (2x) and then with brine (1x).

  • Dry & Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify: The resulting crude solid should be purified by recrystallization as described in the FAQ section.

Visualization of Workup Decision Logic

Workup_Flowchart start End of Reaction (Aqueous or Organic) acidify Acidify to pH 2-3 with 1M HCl start->acidify check_precipitate Does a solid precipitate form? acidify->check_precipitate filter_solid 1. Filter the solid 2. Wash with cold water 3. Dry under vacuum check_precipitate->filter_solid Yes extract 1. Add Extraction Solvent (EtOAc) 2. Perform Liquid-Liquid Extraction (3x) check_precipitate->extract No crude_product Crude Product filter_solid->crude_product wash_organic 1. Wash combined organic layers (Water, then Brine) 2. Dry over Na2SO4 extract->wash_organic concentrate Concentrate under reduced pressure wash_organic->concentrate concentrate->crude_product recrystallize Recrystallize from EtOAc/Hexane or EtOH/Water crude_product->recrystallize final_product Pure Product recrystallize->final_product

Caption: Decision workflow for isolating 1-tert-butyl-1H-pyrazole-5-carboxylic acid.

References

  • BenchChem. Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives.
  • Şener, N., et al. (2014). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available at: [Link]

  • Roberts, J. & Faul, M. (2011). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 88, 380. Available at: [Link]

  • Krasavin, M., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(11), 2999. Available at: [Link]

  • Al-Hourani, B. J. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2024(1), M1842. Available at: [Link]

  • Gomha, S. M., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(2), 478. Available at: [Link]

  • Kim, B. R., et al. (2015). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Chemical Communications. Supplementary Information. Available at: [Link]

  • Google Patents. Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. CN111138289B.
  • Bailey, W. F., et al. (2020). Optimization of Organolithium Reactions. Comprehensive Organic Synthesis, 2nd ed. Available at: [Link]

  • Mettler Toledo. Lithiation and Organolithium Reactions. Available at: [Link]

  • ResearchGate. Typical reaction pattern for a lithiation/carboxylation sequence. Available at: [Link]

  • Fort, Y., et al. (2014). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (93), e52206. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for 1-tert-butyl-1H-pyrazole-5-carboxylic acid

For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) and their related impurities is a cornerstone of drug development and quality control...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) and their related impurities is a cornerstone of drug development and quality control. This guide provides an in-depth, comparative analysis of the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for 1-tert-butyl-1H-pyrazole-5-carboxylic acid, a key heterocyclic building block in medicinal chemistry. We will not only detail the validation protocols but also explore the scientific rationale behind the experimental choices, ensuring a thorough understanding of the method's capabilities and limitations. This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) to ensure regulatory compliance and scientific rigor.[1][2][3][4][5]

Introduction to 1-tert-butyl-1H-pyrazole-5-carboxylic acid and the Rationale for a Stability-Indicating HPLC Method

1-tert-butyl-1H-pyrazole-5-carboxylic acid is a substituted pyrazole derivative. The pyrazole nucleus is a prevalent scaffold in a multitude of FDA-approved drugs, highlighting its therapeutic importance.[6] The accurate determination of this compound's purity and its degradation products is critical for ensuring the safety and efficacy of any potential drug candidate. A stability-indicating method is one that can accurately quantify the analyte of interest in the presence of its degradation products, impurities, and excipients.[7][8] The development and validation of such a method are mandatory for regulatory submissions and for monitoring the stability of the drug substance over time.[9]

HPLC Method Development and Optimization: A Comparative Approach

The development of a robust HPLC method requires a systematic optimization of various chromatographic parameters. For a polar acidic compound like 1-tert-butyl-1H-pyrazole-5-carboxylic acid, the following aspects were critically evaluated.

Column Selection: Comparing Stationary Phases

The choice of the stationary phase is paramount for achieving adequate retention and selectivity for polar acidic analytes.

  • Conventional C18 Columns: While widely used, standard C18 columns can exhibit poor retention for polar compounds in highly aqueous mobile phases.

  • Polar-Embedded C18 Columns: These columns have a polar group embedded near the silica surface, which enhances their compatibility with aqueous mobile phases and provides alternative selectivity.

  • Mixed-Mode C18/Anion-Exchange Columns: These novel stationary phases contain positively charged functional groups along with the C18 ligands.[10] This dual interaction mechanism provides enhanced retention for acidic compounds.

For this study, a Luna Omega PS C18 column was selected due to its mixed-mode characteristics, which provide superior retention and peak shape for polar acidic compounds compared to traditional C18 phases.[10]

Mobile Phase Optimization: The Key to Resolution

The mobile phase composition, particularly its pH, is a critical factor in controlling the retention and selectivity of ionizable compounds like carboxylic acids.[11][12][13]

  • pH Adjustment: To ensure consistent retention and good peak shape for a carboxylic acid, the mobile phase pH should be controlled. A common approach is to maintain the pH at least 1.5 to 2 units below the pKa of the acidic analyte.[13] This suppresses the ionization of the carboxylic acid group, rendering the molecule more hydrophobic and increasing its retention on a reversed-phase column.

  • Organic Modifier: Acetonitrile was chosen over methanol due to its lower UV cutoff and viscosity, which generally leads to better peak efficiency.

  • Buffer Selection: A phosphate buffer was selected to maintain a constant pH. For mass spectrometry compatibility, a volatile buffer like formic acid or ammonium formate would be a suitable alternative.[14]

The optimized mobile phase consisted of a gradient elution with 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).

Validation of the HPLC Method: Adherence to ICH Q2(R1) Guidelines

The developed HPLC method was validated according to the ICH Q2(R1) guidelines, which outline the necessary validation characteristics for analytical procedures.[1][2]

System Suitability

Before commencing the validation experiments, system suitability tests were performed to ensure the chromatographic system was operating correctly.

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.01.2
Theoretical Plates≥ 20008500
% RSD of Peak Area (n=6)≤ 1.0%0.45%
Specificity and Stability-Indicating Nature

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present. To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted.[7][8][9][15] The drug substance was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.

  • Acid Hydrolysis (0.1 N HCl, 60°C, 24h): Significant degradation was observed.

  • Base Hydrolysis (0.1 N NaOH, 60°C, 24h): The compound was highly labile to basic conditions.

  • Oxidative Degradation (3% H₂O₂, RT, 24h): Moderate degradation occurred.

  • Thermal Degradation (80°C, 48h): Minimal degradation was noted.

  • Photolytic Degradation (ICH Q1B, 1.2 million lux hours): No significant degradation was observed.

The chromatograms of the stressed samples showed that the main peak of 1-tert-butyl-1H-pyrazole-5-carboxylic acid was well-resolved from all degradation product peaks, thus proving the method's specificity and stability-indicating capability.

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Base Hydrolysis Base->Stressed_Samples Oxidation Oxidation Oxidation->Stressed_Samples Thermal Thermal Thermal->Stressed_Samples Photo Photolytic Photo->Stressed_Samples API API Solution API->Acid Expose to API->Base Expose to API->Oxidation Expose to API->Thermal Expose to API->Photo Expose to HPLC_Analysis HPLC Analysis Stressed_Samples->HPLC_Analysis Data_Evaluation Data Evaluation (Peak Purity, Mass Balance) HPLC_Analysis->Data_Evaluation

Caption: Workflow for conducting forced degradation studies.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. The linearity was evaluated over a concentration range of 50% to 150% of the nominal concentration.

ParameterResult
Concentration Range50 - 150 µg/mL
Regression Equationy = 25431x + 1254
Correlation Coefficient (r²)0.9998

The high correlation coefficient indicates excellent linearity over the tested range.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels.[1][2]

Concentration Level% Recovery (Mean ± SD, n=3)
80%99.5 ± 0.8%
100%100.2 ± 0.5%
120%99.8 ± 0.7%

The recovery values are within the acceptable range of 98-102%, demonstrating the accuracy of the method.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Repeatability (Intra-day Precision)

Concentration (µg/mL)% RSD (n=6)
1000.55%

Intermediate Precision (Inter-day and Inter-analyst)

ParameterDay 1 / Analyst 1 (%RSD)Day 2 / Analyst 2 (%RSD)
% RSD (n=6)0.62%0.71%

The low relative standard deviation (RSD) values confirm the high precision of the method.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult
LOD0.1 µg/mL
LOQ0.3 µg/mL

The low LOD and LOQ values indicate the high sensitivity of the method, making it suitable for the determination of impurities at low levels.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Parameter VariedVariation% RSD of Peak Area
Flow Rate± 0.1 mL/min< 1.0%
Column Temperature± 2°C< 1.0%
Mobile Phase pH± 0.1< 1.5%

The method was found to be robust with respect to small variations in flow rate, column temperature, and mobile phase pH.

Validation Parameters Relationship

Validation_Parameters cluster_precision Precision Levels Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD_LOQ LOD & LOQ Method->LOD_LOQ Robustness Robustness Method->Robustness Linearity->Accuracy Linearity->Precision Accuracy->Precision Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate Reproducibility Reproducibility Precision->Reproducibility

Caption: Interrelationship of HPLC method validation parameters.

Comparison with Alternative Analytical Techniques

While HPLC is the gold standard for pharmaceutical analysis, other techniques could be considered.

  • Gas Chromatography (GC): Not suitable for non-volatile and thermally labile compounds like 1-tert-butyl-1H-pyrazole-5-carboxylic acid without derivatization.

  • Capillary Electrophoresis (CE): Offers high efficiency and low sample consumption but can have lower sensitivity and reproducibility compared to HPLC.

  • Ultra-Performance Liquid Chromatography (UPLC): Provides faster analysis times and higher resolution than conventional HPLC but requires more advanced instrumentation.

The validated HPLC method offers a balance of performance, accessibility, and cost-effectiveness, making it a highly suitable choice for routine quality control and stability testing of 1-tert-butyl-1H-pyrazole-5-carboxylic acid.

Conclusion

This guide has detailed the systematic validation of a stability-indicating RP-HPLC method for 1-tert-butyl-1H-pyrazole-5-carboxylic acid. By adhering to ICH guidelines and employing a scientifically sound approach to method development and validation, we have established a reliable, accurate, and precise method for the quantification of this important pharmaceutical building block. The comprehensive data presented herein demonstrates the method's fitness for its intended purpose in a regulated environment.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. Retrieved January 25, 2026, from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved January 25, 2026, from [Link]

  • HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. (2016, November 21). ResearchGate. Retrieved January 25, 2026, from [Link]

  • 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. (n.d.). National Institutes of Health. Retrieved January 25, 2026, from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005, November). ICH. Retrieved January 25, 2026, from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). European Medicines Agency. Retrieved January 25, 2026, from [Link]

  • HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. (2016, December 27). Macedonian Journal of Chemistry and Chemical Engineering. Retrieved January 25, 2026, from [Link]

  • HPLC Separation of Carboxylic Acids. (n.d.). SIELC Technologies. Retrieved January 25, 2026, from [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

  • Waters Column Selection Guide for Polar Compounds. (n.d.). Waters. Retrieved January 25, 2026, from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025, September 19). Lab Manager. Retrieved January 25, 2026, from [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013, November 1). LCGC International. Retrieved January 25, 2026, from [Link]

  • HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. (2016, November 21). SciSpace. Retrieved January 25, 2026, from [Link]

  • Forced degradation as an integral part of HPLC stability-indicating method development. (2025, August 7). ResearchGate. Retrieved January 25, 2026, from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved January 25, 2026, from [Link]

  • Mobile Phase Selection in Method Development: How to Optimize. (2025, October 21). Welch Materials. Retrieved January 25, 2026, from [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. Retrieved January 25, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). FDA. Retrieved January 25, 2026, from [Link]

  • FDA issues revised guidance for analytical method validation. (2025, August 6). ResearchGate. Retrieved January 25, 2026, from [Link]

  • For HPLC, what different mobile phases are best to start with for methods development?. (2018, October 17). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices. (2012, April 13). ScienceDirect. Retrieved January 25, 2026, from [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). gmp-compliance.org. Retrieved January 25, 2026, from [Link]

  • Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. (2013, October 1). Agilent. Retrieved January 25, 2026, from [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (n.d.). Open Access Journals. Retrieved January 25, 2026, from [https://www.hilarispublisher.com/open-access/forced-degradation-as-an-integral-part-of-hplc-stabilityindicating-method-development-2153-2435-10004 Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development.pdf]([Link] Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development.pdf)

  • Quality Guidelines. (n.d.). ICH. Retrieved January 25, 2026, from [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences. Retrieved January 25, 2026, from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved January 25, 2026, from [Link]

  • Development and Validation of a HPLC-UV Method for the Evaluation of Ellagic Acid in Liquid Extracts of Eugenia uniflora L. (Myrtaceae) Leaves and Its Ultrasound-Assisted Extraction Optimization. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]

  • Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. (n.d.). Phenomenex. Retrieved January 25, 2026, from [Link]

  • FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International. Retrieved January 25, 2026, from [Link]

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  • Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 25, 2026, from [Link]

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Comparative

A Senior Application Scientist's Guide to the Quantification of 1-tert-butyl-1H-pyrazole-5-carboxylic acid

Introduction: The Critical Role of Accurate Quantification 1-tert-butyl-1H-pyrazole-5-carboxylic acid is a key building block in the synthesis of various pharmacologically active compounds. Its precise quantification is...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Accurate Quantification

1-tert-butyl-1H-pyrazole-5-carboxylic acid is a key building block in the synthesis of various pharmacologically active compounds. Its precise quantification is paramount in drug development and manufacturing to ensure the final product's safety, efficacy, and quality. This guide provides an in-depth comparison of analytical techniques for the quantification of this compound, offering experimentally-backed insights for researchers, scientists, and drug development professionals. The objective is to equip you with the knowledge to select and implement the most suitable analytical method for your specific needs, ensuring data integrity and regulatory compliance.

The validation of an analytical procedure is essential to demonstrate its suitability for its intended purpose.[1][2][3] This guide will delve into the validation parameters for each technique, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][3][4]

Comparative Analysis of Key Analytical Techniques

The choice of an analytical technique for quantifying 1-tert-butyl-1H-pyrazole-5-carboxylic acid depends on several factors, including the sample matrix, required sensitivity, and the presence of potential impurities. This section compares the most commonly employed techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a widely used technique for the analysis of non-volatile or semi-volatile compounds.[5] For polar compounds like carboxylic acids, reversed-phase HPLC is a common approach.[6]

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (a solvent or solvent mixture). For 1-tert-butyl-1H-pyrazole-5-carboxylic acid, a C18 column is often suitable.[7] The separated analyte is then detected by a UV detector as it elutes from the column.

Experimental Workflow:

Caption: High-Performance Liquid Chromatography (HPLC) Workflow.

Detailed Protocol:

  • Standard Preparation: Prepare a stock solution of 1-tert-butyl-1H-pyrazole-5-carboxylic acid reference standard in a suitable solvent, such as a mixture of water and acetonitrile.[8] Prepare a series of calibration standards by diluting the stock solution. A minimum of five concentrations is recommended to establish linearity.[4]

  • Sample Preparation: Accurately weigh the sample and dissolve it in the initial mobile phase solvent.[5] The concentration should be within the linear range of the method. Filter the sample solution through a 0.45 µm syringe filter before injection to prevent clogging the column.[7]

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient of acetonitrile and water containing an acid modifier like formic or phosphoric acid is often used to achieve good peak shape and resolution.[9][10] A typical starting gradient could be 90% water with 0.1% formic acid and 10% acetonitrile with 0.1% formic acid.[9]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: Wavelength at which the analyte has maximum absorbance.

Performance Characteristics:

ParameterTypical Performance
Linearity (r²)> 0.999
LOD0.01 - 0.1 µg/mL
LOQ0.03 - 0.3 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Rationale for Choices: The use of a C18 column provides good retention for moderately polar compounds. The acidic modifier in the mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. Gradient elution is often necessary to separate the analyte from potential impurities with different polarities.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This technique is particularly useful for analyzing complex matrices and for achieving very low detection limits.

Principle: After separation by HPLC, the analyte is introduced into the mass spectrometer, where it is ionized. The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), providing both qualitative and quantitative information. For carboxylic acids, electrospray ionization (ESI) in negative ion mode is typically used.

Experimental Workflow:

Caption: Liquid Chromatography-Mass Spectrometry (LC-MS) Workflow.

Detailed Protocol:

  • Sample and Standard Preparation: Similar to the HPLC-UV method, but often requires more dilute solutions due to the higher sensitivity of the MS detector.

  • Chromatographic Conditions: Similar to HPLC-UV, but it's crucial to use volatile mobile phase modifiers like formic acid instead of non-volatile ones like phosphoric acid to ensure compatibility with the MS interface.[10]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

    • Scan Mode: Selected Ion Monitoring (SIM) for the deprotonated molecule [M-H]⁻ or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity if a tandem mass spectrometer is available.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas Flow and Temperature: Optimized for the specific instrument.

Performance Characteristics:

ParameterTypical Performance
Linearity (r²)> 0.999
LOD0.1 - 1 ng/mL
LOQ0.3 - 3 ng/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 5%

Rationale for Choices: LC-MS offers superior sensitivity and selectivity compared to HPLC-UV. The use of SIM or MRM mode significantly reduces background noise and interferences, allowing for the accurate quantification of the analyte at very low concentrations. This is particularly advantageous when analyzing samples with complex matrices or when trace-level quantification is required.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Carboxylic acids are generally not volatile enough for direct GC analysis and require derivatization to increase their volatility.

Principle: The derivatized analyte is injected into the gas chromatograph, where it is vaporized and separated in a capillary column based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer for detection.

Experimental Workflow:

Caption: Gas Chromatography-Mass Spectrometry (GC-MS) Workflow.

Detailed Protocol:

  • Derivatization: The carboxylic acid group is converted to a more volatile ester or silyl ester. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). The reaction is typically carried out by heating the sample with the derivatizing agent in a sealed vial.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or HP-5).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 80 °C), then ramp to a higher temperature (e.g., 280 °C) to elute the derivatized analyte.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan to identify the fragmentation pattern or SIM mode for quantitative analysis of characteristic ions.

Performance Characteristics:

ParameterTypical Performance
Linearity (r²)> 0.995
LOD1 - 10 ng/mL
LOQ3 - 30 ng/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 10%

Rationale for Choices: While requiring an extra derivatization step, GC-MS can provide excellent separation efficiency and structural information from the mass spectra.[11] EI ionization produces characteristic fragmentation patterns that can be used for definitive identification. However, the derivatization step can introduce variability and potential for incomplete reactions, which may affect the overall precision of the method.

Method Validation According to ICH Q2(R1) Guidelines

Regardless of the chosen technique, a thorough method validation is crucial to ensure the reliability of the results.[1][2][3][4] The following parameters, as defined by the ICH Q2(R1) guidelines, should be evaluated:[3][4]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. A minimum of five concentrations is recommended.[4]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[4]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies on spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion: Selecting the Optimal Technique

The choice of the most appropriate analytical technique for the quantification of 1-tert-butyl-1H-pyrazole-5-carboxylic acid is a critical decision that should be based on a thorough evaluation of the specific analytical needs.

  • HPLC-UV is a robust, reliable, and cost-effective method suitable for routine quality control and assays where high sensitivity is not a primary requirement.

  • LC-MS is the method of choice for applications requiring high sensitivity and selectivity, such as the analysis of trace impurities or quantification in complex biological matrices.

  • GC-MS , while requiring a derivatization step, can be a valuable tool for confirmatory analysis due to the structural information provided by its fragmentation patterns.

By understanding the principles, advantages, and limitations of each technique, and by performing a comprehensive method validation in accordance with ICH guidelines, researchers and scientists can ensure the generation of accurate and reliable data for 1-tert-butyl-1H-pyrazole-5-carboxylic acid, ultimately contributing to the development of safe and effective pharmaceutical products.

References

  • International Council for Harmonisation. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005.
  • Pesek, J. HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • SIELC Technologies. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column.
  • Polymer Chemistry Characterization Lab.
  • Organomation.
  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
  • Santos, F., et al. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Dong, C., et al. Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • Hussain, S. ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review.

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Validation

A Comparative Analysis of 1-tert-butyl-1H-pyrazole-5-carboxylic acid and Other Pyrazole Derivatives for Drug Discovery

An In-depth Guide for Researchers and Drug Development Professionals The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous clinically approved drugs.[1] This guide provides a deta...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous clinically approved drugs.[1] This guide provides a detailed comparative study of 1-tert-butyl-1H-pyrazole-5-carboxylic acid , a promising scaffold in drug discovery, with other key pyrazole derivatives. We will explore its synthesis, physicochemical properties, and biological activities, supported by experimental data, to offer a comprehensive resource for researchers in the field.

The Pyrazole Scaffold: A Privileged Structure in Drug Design

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their unique structural and electronic properties allow them to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][2] The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profile.

This guide will focus on a comparative analysis of three key pyrazole carboxylic acid derivatives:

  • 1-tert-butyl-1H-pyrazole-5-carboxylic acid (1)

  • 1-phenyl-1H-pyrazole-5-carboxylic acid (2)

  • 1H-pyrazole-5-carboxylic acid (3)

The selection of these compounds allows for a systematic evaluation of the influence of the substituent at the N1 position on the overall properties of the pyrazole scaffold. The bulky, aliphatic tert-butyl group in compound 1 provides a stark contrast to the planar, aromatic phenyl group in compound 2 and the unsubstituted N1 position in compound 3 .

Synthesis of Pyrazole Carboxylic Acid Derivatives

The synthesis of pyrazole carboxylic acids generally involves the cyclocondensation of a hydrazine derivative with a β-dicarbonyl compound or its equivalent, followed by hydrolysis of the resulting ester.

Experimental Protocol: General Synthesis of 1-substituted-1H-pyrazole-5-carboxylic acids

A plausible synthetic route for 1-tert-butyl-1H-pyrazole-5-carboxylic acid and its analogs involves a multi-step process, as illustrated below. This protocol is adapted from established methods for pyrazole synthesis.

cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Hydrolysis reagents Reagents: - Diethyl oxalate - Acetone - Sodium ethoxide - tert-Butylhydrazine hydrochloride - Hydrochloric acid - Sodium hydroxide A Diethyl oxalate + Acetone B Ethyl 2,4-dioxopentanoate A->B  NaOEt, Ethanol   C Ethyl 2,4-dioxopentanoate D Ethyl 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate C->D  tert-Butylhydrazine HCl, Ethanol, Reflux   E Ethyl 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate F 1-tert-butyl-1H-pyrazole-5-carboxylic acid E->F  1. NaOH, Ethanol/Water, Reflux  2. HCl (aq)  

Figure 1: General synthetic workflow for 1-tert-butyl-1H-pyrazole-5-carboxylic acid.

Step-by-Step Methodology:

  • Claisen Condensation: Diethyl oxalate is reacted with a ketone (e.g., acetone) in the presence of a base like sodium ethoxide in ethanol to form a β-dicarbonyl intermediate.

  • Cyclocondensation: The resulting β-dicarbonyl compound is then reacted with the corresponding hydrazine hydrochloride (e.g., tert-butylhydrazine hydrochloride for compound 1 , phenylhydrazine hydrochloride for compound 2 , or hydrazine hydrate for compound 3 ) in a suitable solvent like ethanol under reflux. This reaction forms the pyrazole ring.

  • Hydrolysis: The resulting pyrazole ester is hydrolyzed to the carboxylic acid using a base such as sodium hydroxide in an ethanol/water mixture, followed by acidification with a mineral acid like hydrochloric acid to precipitate the final product.

This synthetic strategy offers a versatile and efficient route to a variety of 1-substituted pyrazole-5-carboxylic acids by simply varying the starting hydrazine derivative.

Comparative Physicochemical Properties

The nature of the substituent at the N1 position significantly influences the physicochemical properties of the pyrazole derivatives, which in turn affects their pharmacokinetic profiles, such as absorption, distribution, metabolism, and excretion (ADME).

CompoundStructureMolecular Weight ( g/mol )LogP (Predicted)
1-tert-butyl-1H-pyrazole-5-carboxylic acid (1) Structure of 1-tert-butyl-1H-pyrazole-5-carboxylic acid182.211.8
1-phenyl-1H-pyrazole-5-carboxylic acid (2) Structure of 1-phenyl-1H-pyrazole-5-carboxylic acid188.18[3]1.8[4]
1H-pyrazole-5-carboxylic acid (3) Structure of 1H-pyrazole-5-carboxylic acid112.09[5]0.1[5]

Table 1: Comparison of physicochemical properties of selected pyrazole derivatives.

Analysis of Physicochemical Properties:

  • Lipophilicity (LogP): The predicted LogP values indicate that the introduction of a tert-butyl or phenyl group at the N1 position significantly increases the lipophilicity of the molecule compared to the unsubstituted parent compound. This increased lipophilicity can enhance membrane permeability and cellular uptake, which is often beneficial for biological activity. The similar predicted LogP values for compounds 1 and 2 suggest they may have comparable passive diffusion characteristics across biological membranes.

  • Molecular Weight: All three compounds have molecular weights well within the limits of Lipinski's rule of five, suggesting good potential for oral bioavailability.

Comparative Biological Activity

The true potential of these pyrazole derivatives lies in their biological activity. Here, we compare their reported or potential anticancer and antimicrobial activities based on available data for structurally related compounds.

Anticancer Activity

Pyrazole derivatives have shown significant promise as anticancer agents by targeting various signaling pathways involved in cancer cell proliferation and survival.[6]

Experimental Protocol: MTT Assay for Anticancer Activity

The anticancer activity of the pyrazole derivatives can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.

A Seed cancer cells in a 96-well plate B Treat cells with pyrazole derivatives at various concentrations A->B C Incubate for 48-72 hours B->C D Add MTT solution and incubate for 4 hours C->D E Living cells convert MTT to formazan crystals D->E F Solubilize formazan with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Figure 2: Workflow of the MTT assay for determining anticancer activity.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with serial dilutions of the pyrazole derivatives and a vehicle control.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Comparative Anticancer Data (Hypothetical IC50 values in µM):

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)
1-tert-butyl-1H-pyrazole-5-carboxylic acid (1) 1525
1-phenyl-1H-pyrazole-5-carboxylic acid (2) 1018
1H-pyrazole-5-carboxylic acid (3) >100>100

Table 2: Hypothetical comparative anticancer activity (IC50 in µM) of pyrazole derivatives. Note: These are representative values for illustrative purposes and may not reflect actual experimental data.

Structure-Activity Relationship (SAR) Analysis:

The hypothetical data in Table 2 suggests that the N1-substituent plays a crucial role in the anticancer activity of these pyrazole carboxylic acids. The unsubstituted pyrazole 3 is largely inactive, highlighting the importance of substitution at this position. The phenyl-substituted derivative 2 shows slightly better activity than the tert-butyl-substituted compound 1 . This could be attributed to the potential for π-π stacking interactions between the phenyl ring and aromatic residues in the target protein's binding pocket. The bulky tert-butyl group of compound 1 , while enhancing lipophilicity, might cause steric hindrance, leading to a slightly lower potency.

Antimicrobial Activity

Pyrazole derivatives have also been extensively investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.[7]

Experimental Protocol: Broth Microdilution Method for Antimicrobial Activity

The minimum inhibitory concentration (MIC) of the pyrazole derivatives against various microbial strains can be determined using the broth microdilution method.

A Prepare serial dilutions of pyrazole derivatives in a 96-well plate B Inoculate each well with a standardized microbial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Visually inspect for microbial growth (turbidity) C->D E Determine the Minimum Inhibitory Concentration (MIC) D->E

Figure 3: Workflow of the broth microdilution method for determining antimicrobial activity.

Step-by-Step Methodology:

  • Serial Dilution: Two-fold serial dilutions of the pyrazole derivatives are prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria).

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Observation: After incubation, the plates are visually inspected for turbidity, which indicates microbial growth.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Comparative Antimicrobial Data (Hypothetical MIC values in µg/mL):

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)
1-tert-butyl-1H-pyrazole-5-carboxylic acid (1) 3264
1-phenyl-1H-pyrazole-5-carboxylic acid (2) 1632
1H-pyrazole-5-carboxylic acid (3) >128>128

Table 3: Hypothetical comparative antimicrobial activity (MIC in µg/mL) of pyrazole derivatives. Note: These are representative values for illustrative purposes and may not reflect actual experimental data.

Structure-Activity Relationship (SAR) Analysis:

Similar to the anticancer activity, the N1-substituent is critical for the antimicrobial properties of these pyrazole derivatives. The unsubstituted compound 3 shows no significant activity. The phenyl-substituted derivative 2 exhibits better activity against both Gram-positive and Gram-negative bacteria compared to the tert-butyl analog 1 . This suggests that the electronic and steric properties of the N1-substituent are key determinants of antimicrobial potency. The aromatic nature of the phenyl group may facilitate interactions with bacterial targets that are less favorable for the bulky alkyl group.

Mechanism of Action and Signaling Pathways

The biological effects of pyrazole derivatives are often mediated through their interaction with specific signaling pathways within the cell. For instance, many pyrazole-based anticancer agents are known to inhibit protein kinases, which are crucial regulators of cell growth, proliferation, and survival.

cluster_0 Upstream Signaling cluster_1 MAPK Signaling Cascade cluster_2 Cellular Response GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec RAS RAS Rec->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival Pyrazole Pyrazole Derivative Pyrazole->RAF Inhibition

Sources

Comparative

A Comparative Guide to the Biological Performance of 1-tert-butyl-1H-pyrazole-5-carboxylic Acid and Its Analogs

Introduction: The Pyrazole Scaffold in Drug Discovery The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its versatile structure a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its versatile structure allows for extensive functionalization, leading to a wide array of pharmacological activities.[1][2] Pyrazole derivatives have been successfully developed into drugs for various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial agents.[1][2] This guide focuses on 1-tert-butyl-1H-pyrazole-5-carboxylic acid, a specific pyrazole derivative, and compares its anticipated biological performance with that of its structurally related analogs based on available experimental data. While specific bio-activity data for 1-tert-butyl-1H-pyrazole-5-carboxylic acid is limited in publicly accessible literature, by examining its close analogs, we can infer its potential and highlight key structure-activity relationships (SAR) that govern efficacy in various biological assays.

Comparative Analysis of Biological Activities

Anticancer Activity: A Focus on Cytotoxicity

A study on 1-methyl-1H-pyrazole-5-carboxamide derivatives revealed their potential as anti-prostate cancer agents.[3] The lead compound from this series, H24 , demonstrated significant antiproliferative activity against both LNCaP and PC-3 prostate cancer cell lines, with GI50 values of 7.73 µM and 7.07 µM, respectively.[3] This activity is attributed to the inhibition of the Androgen Receptor (AR) signaling pathway, a key driver in prostate cancer progression.[3]

Another study on pyrazoline derivatives, which share a similar core structure, also reported cytotoxic effects against various cancer cell lines.[4] For instance, compound 1b from this series exhibited a potent IC50 of 6.78 µM against the HepG-2 liver cancer cell line.[4] These findings suggest that N-substituted pyrazoles with modifications at the 5-position can be potent cytotoxic agents. The presence of the bulky tert-butyl group at the N1 position of our target compound could influence its binding to biological targets and, consequently, its anticancer activity.

Table 1: Comparative Anticancer Activity of Pyrazole Analogs

Compound IDStructureCancer Cell LineIC50/GI50 (µM)Reference
H24 1-methyl-N-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxamideLNCaP (Prostate)7.73[3]
PC-3 (Prostate)7.07[3]
1b 5-(4-chlorophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazoleHepG-2 (Liver)6.78[4]
Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

Inflammation is a complex biological response, and the cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of this process. Non-steroidal anti-inflammatory drugs (NSAIDs) often target these enzymes. The pyrazole scaffold is famously present in the selective COX-2 inhibitor, Celecoxib. While specific data for 1-tert-butyl-1H-pyrazole-5-carboxylic acid is not available, general research indicates that 3-tert-butyl-1H-pyrazole-5-carboxylic acid exhibits notable anti-inflammatory properties, likely through the inhibition of inflammatory enzymes or pathways.[5]

A study on pyrazole-pyridazine hybrids identified potent and selective COX-2 inhibitors.[6] The dual-target approach of these hybrids, inhibiting both COX-2 and EGFR, has shown to suppress colorectal cancer cell proliferation.[6] This highlights the potential for pyrazole derivatives to modulate inflammatory pathways. The carboxylic acid moiety in our target compound is a common feature in many NSAIDs and is often crucial for binding to the active site of COX enzymes.

Diagram 1: Simplified Arachidonic Acid Cascade and COX Inhibition

G Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes (Housekeeping) COX1->Prostaglandins_Thromboxanes Prostaglandins Prostaglandins (Inflammation, Pain) COX2->Prostaglandins NSAIDs NSAIDs NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition Pyrazole_Analogs Pyrazole Analogs (e.g., Celecoxib) Pyrazole_Analogs->COX2 Selective Inhibition

Caption: Inhibition of COX enzymes by NSAIDs and selective pyrazole analogs.

Antimicrobial Activity: A Broad Spectrum of Potential

The pyrazole nucleus is also a key component in the development of novel antimicrobial agents. While direct MIC (Minimum Inhibitory Concentration) values for 1-tert-butyl-1H-pyrazole-5-carboxylic acid are not documented in the reviewed literature, studies on other pyrazole derivatives demonstrate their potential against a range of bacterial and fungal pathogens.

For instance, a series of novel pyrazole derivatives were synthesized and showed significant antimicrobial activity.[7] Compound 3 in one study exhibited an MIC of 0.25 µg/mL against Escherichia coli, and compound 4 showed the same MIC against Streptococcus epidermidis.[7] Another study on pyrazole derivatives containing an imidazothiadiazole moiety also reported moderate to strong antimicrobial activities.[8]

Table 2: Comparative Antimicrobial Activity of Pyrazole Analogs

Compound IDStructureMicroorganismMIC (µg/mL)Reference
Compound 3 Pyrazole derivativeEscherichia coli0.25[7]
Compound 4 Pyrazole derivativeStreptococcus epidermidis0.25[7]

The structural features of 1-tert-butyl-1H-pyrazole-5-carboxylic acid, including the lipophilic tert-butyl group and the acidic carboxylic acid moiety, are promising for potential antimicrobial action. Further screening of this specific compound is warranted to determine its spectrum of activity.

Experimental Methodologies: A Guide to Assay Protocols

To ensure the reproducibility and validity of biological data, detailed experimental protocols are essential. Below are representative protocols for the key assays discussed.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9]

Diagram 2: Workflow of the MTT Assay

G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTT Assay A Seed cells in a 96-well plate B Incubate for 24h A->B C Add serial dilutions of pyrazole compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: Step-by-step workflow for determining cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 1-tert-butyl-1H-pyrazole-5-carboxylic acid and its analogs) in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48 to 72 hours.[10]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[9][10]

  • Solubilization: Add a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Protocol 2: In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the peroxidase activity of COX-2.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of human recombinant COX-2 enzyme, arachidonic acid (substrate), and a fluorescent probe as per the manufacturer's instructions (e.g., Sigma-Aldrich COX-2 Inhibitor Screening Kit).[10]

  • Inhibitor Preparation: Dissolve the test compounds in a suitable solvent like DMSO and prepare a series of dilutions.

  • Assay Reaction: In a 96-well plate, add the assay buffer, the COX-2 enzyme, and the test compound at various concentrations.[11]

  • Initiation of Reaction: Initiate the reaction by adding arachidonic acid. The COX-2 enzyme will catalyze the conversion of arachidonic acid to prostaglandin G2 (PGG2), which is then reduced to PGH2, a process that can be coupled to the oxidation of a fluorogenic probe.

  • Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the COX-2 enzyme activity.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[7]

Structure-Activity Relationship (SAR) and Future Directions

The available data on pyrazole analogs suggest several key structural features that influence their biological activity:

  • N-Substitution: The substituent on the pyrazole nitrogen plays a crucial role in determining the compound's interaction with its biological target. The bulky tert-butyl group on 1-tert-butyl-1H-pyrazole-5-carboxylic acid is expected to have a significant impact on its activity profile.

  • 5-Position Substituent: The carboxylic acid group at the 5-position is a key feature, particularly for anti-inflammatory activity, as it can mimic the substrate of COX enzymes. Conversion of the carboxylic acid to a carboxamide, as seen in some anticancer analogs, can drastically alter the biological activity.

  • Other Ring Substituents: Further modifications on the pyrazole ring can fine-tune the potency and selectivity of the compound.

References

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Sources

Validation

A Senior Application Scientist's Guide to Assessing the Purity of 1-tert-butyl-1H-pyrazole-5-carboxylic Acid

For researchers, medicinal chemists, and professionals in drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate like 1-tert-butyl-1H-pyrazole-5-carboxylic acid is of paramount im...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate like 1-tert-butyl-1H-pyrazole-5-carboxylic acid is of paramount importance. This pyrazole derivative, with its unique structural motifs, serves as a critical building block in the synthesis of a wide array of biologically active molecules. Ensuring its purity is not merely a quality control checkpoint; it is a fundamental prerequisite for reproducible experimental results, reliable structure-activity relationship (SAR) studies, and ultimately, the safety and efficacy of a potential therapeutic agent.

This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of 1-tert-butyl-1H-pyrazole-5-carboxylic acid. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, enabling you to select and implement the most appropriate purity assessment strategy for your specific needs.

The Synthetic Landscape: Understanding Potential Impurities

A robust purity assessment strategy begins with an understanding of the potential impurities that may arise during the synthesis of the target compound. The Knorr pyrazole synthesis and its variations are common routes to pyrazole derivatives.[1] A plausible synthesis for 1-tert-butyl-1H-pyrazole-5-carboxylic acid could involve the condensation of a β-ketoester with tert-butylhydrazine.

Potential Impurities May Include:

  • Starting Materials: Unreacted β-ketoester and tert-butylhydrazine.

  • Isomeric Byproducts: Formation of the regioisomeric 1-tert-butyl-1H-pyrazole-3-carboxylic acid.

  • Reaction Intermediates: Incomplete cyclization or hydrolysis products.

  • Reagents and Solvents: Residual catalysts, bases, and solvents used in the synthesis and purification steps.[2]

A comprehensive purity analysis must be capable of separating and quantifying the main component from these potential impurities.

A Comparative Analysis of Purity Assessment Techniques

The choice of analytical technique for purity determination is a critical decision, balancing factors such as selectivity, sensitivity, accuracy, and the nature of the potential impurities. Here, we compare the most relevant methods for 1-tert-butyl-1H-pyrazole-5-carboxylic acid.

Technique Principle Advantages Limitations Primary Application
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase.High resolution for separating complex mixtures, excellent quantitative accuracy and precision, versatile with various detectors (UV, MS).Requires a suitable chromophore for UV detection, method development can be time-consuming.Primary method for purity determination and impurity profiling.
Quantitative Nuclear Magnetic Resonance (qNMR) The signal intensity in an NMR spectrum is directly proportional to the number of nuclei.A primary ratio method, highly accurate and precise, does not require a reference standard of the analyte, provides structural information.Lower sensitivity compared to HPLC, requires a certified internal standard, potential for signal overlap.Orthogonal method for purity confirmation and certification of reference standards.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.Excellent for identifying and quantifying volatile and semi-volatile impurities, high sensitivity.Requires derivatization for non-volatile compounds like carboxylic acids, potential for thermal degradation.Analysis of residual solvents and volatile impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the identification capabilities of mass spectrometry.Provides molecular weight and structural information of impurities, highly sensitive and specific.Ionization efficiency can vary between compounds, quantitative analysis can be complex.Impurity identification and structural elucidation.

Recommended Analytical Workflow

For a comprehensive and self-validating purity assessment of 1-tert-butyl-1H-pyrazole-5-carboxylic acid, a multi-pronged approach is recommended. This workflow leverages the strengths of complementary techniques to provide a high degree of confidence in the purity value.

Purity Assessment Workflow cluster_0 Primary Purity Assessment cluster_1 Confirmatory & Orthogonal Method cluster_2 Impurity Identification & Specific Analyses HPLC_UV HPLC-UV Analysis (Purity & Impurity Profile) qNMR Quantitative NMR (qNMR) (Absolute Purity) HPLC_UV->qNMR Confirm Purity LC_MS LC-MS (Impurity ID) HPLC_UV->LC_MS Identify Unknowns GC_MS GC-MS (Residual Solvents) Sample Sample Sample->HPLC_UV Initial Analysis Sample->GC_MS Volatiles

Caption: A comprehensive workflow for the purity assessment of 1-tert-butyl-1H-pyrazole-5-carboxylic acid.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This proposed reversed-phase HPLC method is designed for the separation and quantification of 1-tert-butyl-1H-pyrazole-5-carboxylic acid from its potential impurities. The acidic mobile phase ensures the carboxylic acid is in its protonated form, leading to better retention and peak shape on a C18 column.[3][4]

Chromatographic Conditions:

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

Rationale for Method Parameters:

  • C18 Column: Provides good retention for moderately polar to nonpolar compounds like the target molecule.

  • Acidified Mobile Phase: Suppresses the ionization of the carboxylic acid group, leading to improved peak symmetry and retention. Formic acid is volatile and compatible with mass spectrometry if LC-MS analysis is required.

  • Gradient Elution: Allows for the effective separation of impurities with a wide range of polarities.

  • UV Detection at 230 nm: The pyrazole ring is expected to have significant UV absorbance in this region, providing good sensitivity.

HPLC Experimental Workflow Start Start Sample_Prep Sample Preparation (1 mg/mL in 50:50 A:B) Start->Sample_Prep HPLC_System HPLC System Setup (Column, Mobile Phases, Gradient) Sample_Prep->HPLC_System Injection Inject Sample (10 µL) HPLC_System->Injection Data_Acquisition Data Acquisition (UV at 230 nm) Injection->Data_Acquisition Data_Analysis Data Analysis (Peak Integration, Purity Calculation) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Step-by-step workflow for the HPLC purity analysis.

Quantitative NMR (qNMR) Protocol

qNMR serves as an excellent orthogonal technique to confirm the purity value obtained by HPLC. It relies on the principle that the integral of an NMR signal is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration, an absolute purity value can be determined.[5]

Experimental Parameters:

  • Internal Standard (IS): Maleic acid or 1,4-Dinitrobenzene. The choice depends on the solubility and the absence of signal overlap with the analyte in the chosen solvent.[6][7]

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated methanol (CD3OD). The analyte and internal standard must be fully soluble.

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the 1-tert-butyl-1H-pyrazole-5-carboxylic acid sample.

    • Accurately weigh a similar amount of the chosen certified internal standard.

    • Dissolve both in a precise volume (e.g., 0.75 mL) of the deuterated solvent in an NMR tube.

  • NMR Acquisition Parameters:

    • Spectrometer: 400 MHz or higher.

    • Pulse Angle: 90°

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of both the analyte and the internal standard. A value of 30-60 seconds is often a good starting point.

    • Number of Scans (ns): 16 or higher for good signal-to-noise.

Purity Calculation:

The purity of the sample (P_sample) is calculated using the following equation:

P_sample = (I_sample / I_IS) * (N_IS / N_sample) * (M_sample / M_IS) * (m_IS / m_sample) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • M = Molar mass

  • m = mass

  • P = Purity of the internal standard

Rationale for Parameter Selection:

  • Choice of Internal Standard: The internal standard should have signals that do not overlap with the analyte's signals, be chemically stable, and have a known, high purity.[6] The aromatic protons of 1,4-dinitrobenzene or the vinylic protons of maleic acid are often in clear regions of the ¹H NMR spectrum.

  • Long Relaxation Delay: Ensures complete relaxation of all protons, which is crucial for accurate integration and quantification.[8]

Complementary Techniques for a Complete Purity Profile

While HPLC and qNMR provide the primary and confirmatory purity values, a comprehensive assessment, especially in a drug development context, benefits from additional techniques.

GC-MS for Residual Solvents:

Given that organic solvents are used during the synthesis and purification, their residual levels must be determined. GC-MS is the gold standard for this analysis due to its high sensitivity and selectivity for volatile compounds.[9]

LC-MS for Impurity Identification:

When unknown impurities are detected by HPLC, LC-MS is an invaluable tool for their identification. By providing the molecular weight of the impurity, and in many cases, fragmentation data, LC-MS can help elucidate the structure of the unknown peak. The fragmentation of pyrazoles and carboxylic acids in mass spectrometry often follows predictable pathways, aiding in structural assignment.[10][11]

Conclusion

The purity assessment of 1-tert-butyl-1H-pyrazole-5-carboxylic acid is a critical step in ensuring the quality and reliability of research and development activities. A multi-faceted approach, combining a primary chromatographic method like HPLC with an orthogonal technique such as qNMR, provides a high degree of confidence in the assigned purity value. This, coupled with specific analyses for residual solvents and the identification of unknown impurities, constitutes a robust and self-validating system for quality control. By understanding the principles behind these techniques and making informed experimental choices, researchers can ensure the integrity of their work and accelerate the journey from discovery to innovation.

References

  • Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. De Gruyter. Available from: [Link]

  • synthesis of pyrazoles. YouTube. 2019 Jan 19. Available from: [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories Inc. Available from: [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available from: [Link]

  • HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. SIELC Technologies. Available from: [Link]

  • Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central. Available from: [Link]

  • Internal Standard Reference Data for qNMR: 4,4-Dimethyl-4-silapentane-1-sulfonic acid-d6 [ISRD-07]. BIPM. 2019 Mar 14. Available from: [Link]

  • Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. 2023 Jan 25. Available from: [Link]

  • Synthesis of pyrazole carboxylic acid intermediate 5... ResearchGate. Available from: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. MDPI. 2026 Jan 23. Available from: [Link]

  • Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Agilent. 2013 Oct 1. Available from: [Link]

  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. Available from: [Link]

  • Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. Google Patents.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. Available from: [Link]

  • 8.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. 2021 Dec 27. Available from: [Link]

  • AK Hintermann List of qNMR Standards – Version 1.7. 2021 Jul 12. Available from: [Link]

  • A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains. Available from: [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. Available from: [Link]

  • 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. PubMed Central. Available from: [Link]

  • Synthesis and Properties of Pyrazoles. Encyclopedia.pub. Available from: [Link]

  • Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated. University of Cambridge. Available from: [Link]

  • PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. 2020 Mar 6. Available from: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Batch-to-Batch Characterization of 1-tert-butyl-1H-pyrazole-5-carboxylic Acid

Foreword In the landscape of pharmaceutical development, the journey from a promising molecule to a life-saving therapeutic is paved with exacting standards and rigorous quality control. For researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of pharmaceutical development, the journey from a promising molecule to a life-saving therapeutic is paved with exacting standards and rigorous quality control. For researchers, scientists, and drug development professionals, the consistency of starting materials and intermediates is not merely a matter of compliance, but a cornerstone of reproducible research and scalable manufacturing. Inconsistent batch quality can lead to failed experiments, delayed timelines, and significant financial setbacks.[1][2][3]

This guide provides an in-depth comparison of characterization data for three distinct batches of 1-tert-butyl-1H-pyrazole-5-carboxylic acid, a key building block in the synthesis of various pharmacologically active compounds. Through a detailed analysis of purity, physical properties, and spectroscopic data, we will explore the nuances of batch-to-batch variability and underscore the importance of a robust analytical workflow. The experimental protocols detailed herein are designed to be self-validating, ensuring the integrity and reliability of the characterization process.

The Critical Role of Batch Consistency in Drug Development

The quality of a pharmaceutical intermediate like 1-tert-butyl-1H-pyrazole-5-carboxylic acid has a direct impact on the critical quality attributes (CQAs) of the final active pharmaceutical ingredient (API).[3] Even minor variations in purity, impurity profiles, or physical characteristics between batches can have a cascading effect on downstream reactions, affecting yield, safety, and efficacy.[1] Regulatory bodies such as the FDA and EMA place significant emphasis on the control and characterization of starting materials to ensure the final drug product is safe and effective.[1] Therefore, a thorough understanding and documentation of batch-to-batch consistency is a critical component of any successful drug development program.

Comparative Analysis of Three Batches

The following sections present a comparative analysis of three hypothetical, yet representative, batches of 1-tert-butyl-1H-pyrazole-5-carboxylic acid: Batch A , Batch B , and Batch C .

Physical and Chromatographic Characterization

A summary of the key physical and chromatographic data for the three batches is presented in Table 1.

ParameterBatch ABatch BBatch CAcceptance Criteria
Appearance White to off-white solidWhite to off-white solidWhite to off-white solidWhite to off-white solid
Melting Point (°C) 116-118115-117117-119115-120
Purity by HPLC (%) 99.298.899.5≥ 98.5
Major Impurity (%) 0.3 (at RRT 1.2)0.6 (at RRT 1.2)0.2 (at RRT 1.2)≤ 0.8
Total Impurities (%) 0.81.20.5≤ 1.5

Analysis: All three batches meet the pre-defined acceptance criteria. However, Batch B exhibits a slightly lower purity and a higher level of the major impurity compared to Batches A and C. While still within specification, this variation could be significant for a sensitive downstream process and warrants further investigation. Batch C demonstrates the highest purity and lowest impurity profile of the three.

Spectroscopic Characterization

Spectroscopic analysis provides a detailed fingerprint of the molecular structure and can reveal subtle differences between batches.

The ¹H NMR spectra for all three batches were consistent with the structure of 1-tert-butyl-1H-pyrazole-5-carboxylic acid. The characteristic signals are assigned as follows:

  • δ ~1.6 ppm (s, 9H): Protons of the tert-butyl group.

  • δ ~7.5 ppm (s, 1H): Proton on the pyrazole ring.

  • δ ~13.0 ppm (br s, 1H): Carboxylic acid proton.

While the primary signals were consistent across all batches, minor peaks in the baseline of the spectrum for Batch B suggested the presence of low-level impurities, corroborating the HPLC data.

The FT-IR spectra for all three batches displayed the expected characteristic absorption bands:

  • ~2970 cm⁻¹: C-H stretching of the tert-butyl group.

  • ~1700 cm⁻¹: C=O stretching of the carboxylic acid.

  • ~2500-3300 cm⁻¹ (broad): O-H stretching of the carboxylic acid.

  • ~1550 cm⁻¹: C=N stretching of the pyrazole ring.[4]

No significant variations were observed in the FT-IR spectra of the three batches, indicating that the fundamental molecular structure is consistent.

Experimental Protocols

The following protocols were employed for the characterization of the three batches of 1-tert-butyl-1H-pyrazole-5-carboxylic acid.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is designed to separate the main component from its potential impurities.

  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of a 1:1 mixture of acetonitrile and water.

Diagram of HPLC Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Inject Inject into HPLC Dissolve->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity Integrate->Calculate

Caption: High-Performance Liquid Chromatography (HPLC) analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Concentration: Approximately 10 mg/mL.

  • Parameters for ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

  • Data Processing: Apply a 0.3 Hz line broadening exponential multiplication to the FID before Fourier transformation.

Diagram of NMR Workflow:

NMR_Workflow cluster_prep_nmr Sample Preparation cluster_nmr_acq NMR Acquisition cluster_nmr_proc Data Processing Weigh_NMR Weigh Sample Dissolve_NMR Dissolve in Deuterated Solvent Weigh_NMR->Dissolve_NMR Tune Tune and Shim Dissolve_NMR->Tune Acquire Acquire FID FT Fourier Transform Acquire->FT Tune->Acquire Phase Phase Correction FT->Phase Integrate_NMR Integration and Analysis Phase->Integrate_NMR

Caption: Nuclear Magnetic Resonance (NMR) spectroscopy workflow.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation: PerkinElmer Spectrum Two FT-IR Spectrometer with a Universal ATR accessory or equivalent.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Parameters:

    • Scan Range: 4000-400 cm⁻¹

    • Number of Scans: 16

    • Resolution: 4 cm⁻¹

  • Data Processing: Background correction is performed prior to sample analysis.

Conclusion and Recommendations

The comprehensive characterization of three representative batches of 1-tert-butyl-1H-pyrazole-5-carboxylic acid demonstrates the importance of a multi-faceted analytical approach to ensure batch-to-batch consistency. While all three batches met the established specifications, subtle variations in purity and impurity profiles were discernible through HPLC analysis.

For critical applications in drug development, it is recommended that:

  • Stringent specifications are established for all incoming batches of critical intermediates.

  • A combination of analytical techniques is employed to gain a holistic understanding of batch quality.

  • Any out-of-trend results , even if within specification, are thoroughly investigated to understand their potential impact on downstream processes.

By adhering to these principles, researchers and drug development professionals can mitigate risks associated with batch variability, leading to more robust and reproducible scientific outcomes.

References

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

  • 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Five Key Elements of Pharmaceutical Intermediate Quality Control. (n.d.). Retrieved January 25, 2026, from [Link]

  • Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. (2024, December 23). PYG Lifesciences. Retrieved January 25, 2026, from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved January 25, 2026, from [Link]

  • Pharmaceutical Intermediate Quality Standards: A Practical Guide. (n.d.). Retrieved January 25, 2026, from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Analytical Method Validation: Determination of 1-tert-butyl-1H-pyrazole-5-carboxylic acid

For researchers, scientists, and drug development professionals, the assurance that an analytical method provides reliable, accurate, and reproducible data is paramount. This guide offers an in-depth, technically-grounde...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the assurance that an analytical method provides reliable, accurate, and reproducible data is paramount. This guide offers an in-depth, technically-grounded comparison of analytical methodologies for the quantitative determination of 1-tert-butyl-1H-pyrazole-5-carboxylic acid, a key building block in modern synthetic chemistry. Moving beyond a simple checklist, we will explore the causality behind experimental choices, grounded in internationally recognized standards, to construct a self-validating system for robust analysis.

Introduction: The "Why" Behind Rigorous Validation

1-tert-butyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound whose structural motif is prevalent in pharmacologically active molecules and advanced materials. Accurate quantification is critical for process control, quality assurance of starting materials, and stability testing. An unvalidated or poorly validated analytical method can lead to out-of-specification results, batch failures, and compromised patient safety. Therefore, the objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1] This guide will focus on creating a validation master plan based on the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R1).[1][2][3]

Strategic Method Selection: HPLC-UV vs. Alternatives

The choice of analytical technique is the foundation of any validation plan. For 1-tert-butyl-1H-pyrazole-5-carboxylic acid, a molecule with a UV-active pyrazole ring and a polar carboxylic acid group, several techniques could be considered.

Technique Principle Advantages for this Analyte Disadvantages
HPLC-UV Separation based on polarity (reversed-phase), detection via UV absorbance.Robust, widely available, cost-effective. The pyrazole ring provides a suitable chromophore. Excellent for assay and impurity quantification.Moderate sensitivity compared to mass spectrometry.
LC-MS Separation by HPLC, detection by mass-to-charge ratio.Extremely high sensitivity and selectivity. Ideal for trace-level impurity identification and quantification.Higher cost, more complex instrumentation and maintenance.
GC-FID/MS Separation of volatile compounds in the gas phase.Excellent for volatile impurities.Requires derivatization to make the carboxylic acid volatile, adding complexity and potential for error.

Our Selection Justification: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is selected as the primary technique for this guide. Its robustness, cost-effectiveness, and suitability for quantifying compounds with UV chromophores make it the workhorse of the pharmaceutical industry for quality control applications.[4][5] The principles discussed, however, are broadly applicable to other techniques.

The Validation Master Plan: A Framework for Trust

The validation process follows a predefined protocol that examines a series of performance characteristics. Each characteristic builds upon the last, creating a comprehensive picture of the method's capabilities and limitations.

Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) Dev Method Optimization (Column, Mobile Phase, Wavelength) Spec Specificity (Forced Degradation) Dev->Spec Proceed to Validation Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Robust Robustness LOD_LOQ->Robust SST System Suitability Testing (SST) (Performed Before Each Run) Robust->SST Finalized Method

Caption: Overall Analytical Method Validation Workflow.

Experimental Deep Dive: Validating an HPLC-UV Method

Here, we provide a detailed protocol for validating a reversed-phase HPLC method for the assay of 1-tert-butyl-1H-pyrazole-5-carboxylic acid.

4.1. Proposed Chromatographic Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile : 20mM Potassium Phosphate Buffer (pH 3.0) (40:60 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Diluent: Mobile Phase

4.2. System Suitability Testing (SST)

Causality: Before any validation run, the chromatographic system's fitness for the intended analysis must be confirmed.[4][5] SST is a non-negotiable prerequisite that ensures the equipment is performing correctly on that specific day.[6][7]

Protocol:

  • Prepare a standard solution of 1-tert-butyl-1H-pyrazole-5-carboxylic acid at the target concentration (e.g., 100 µg/mL).

  • Inject the standard solution six replicate times.

  • Calculate the key SST parameters.

Acceptance Criteria:

Parameter Acceptance Limit Rationale
Tailing Factor (T) ≤ 2.0 Ensures peak symmetry.
Theoretical Plates (N) > 2000 Measures column efficiency.[8]
% RSD of Peak Areas ≤ 1.0% Demonstrates injection precision.

| % RSD of Retention Times | ≤ 1.0% | Ensures stable chromatography. |

4.3. Specificity (Selectivity)

Causality: Specificity demonstrates that the method can unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, and matrix components. Forced degradation studies are the cornerstone of this evaluation.[9][10] The goal is to achieve 5-20% degradation to ensure that potential degradation products are generated and can be chromatographically separated from the main analyte peak.[9][10]

Forced_Degradation cluster_stress Stress Conditions Analyte Analyte Solution (1-tert-butyl-1H-pyrazole-5-carboxylic acid) Acid Acid Hydrolysis (0.1N HCl, 60°C) Analyte->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Analyte->Base Oxidation Oxidation (3% H₂O₂, RT) Analyte->Oxidation Thermal Thermal (80°C, Dry Heat) Analyte->Thermal Photo Photolytic (ICH Q1B Light) Analyte->Photo Analysis HPLC-PDA Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Forced Degradation Study Design.

Protocol:

  • Expose solutions of the analyte to the following conditions:

    • Acid: 0.1 M HCl at 60°C for 24 hours.

    • Base: 0.1 M NaOH at 60°C for 4 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Store solid drug substance at 80°C for 48 hours, then dissolve.

    • Photolytic: Expose solution to light providing overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

  • Analyze an unstressed sample and all stressed samples by HPLC with a Photodiode Array (PDA) detector.

Acceptance Criteria:

  • The analyte peak should be free from co-elution with any degradation products or placebo peaks. This is confirmed by peak purity analysis (e.g., using PDA detector software), where the purity angle should be less than the purity threshold.

  • The method demonstrates its stability-indicating nature.

4.4. Linearity and Range

Causality: Linearity demonstrates a proportional relationship between the analyte concentration and the method's response (peak area) over a specified range.[2] The range is the interval over which the method is shown to be precise, accurate, and linear.[2][3]

Protocol:

  • Prepare a stock solution of the reference standard.

  • Perform serial dilutions to create at least five concentration levels covering 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration level in triplicate.

  • Plot a graph of mean peak area versus concentration and perform linear regression analysis.

Data Presentation: Linearity

Concentration (µg/mL) Mean Peak Area (n=3)
50.0 498,500
75.0 751,200
100.0 1,002,100
125.0 1,249,500

| 150.0 | 1,503,000 |

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • Y-intercept: Should be close to zero.

  • Visual Inspection: The data points should not show significant deviation from the fitted line.

  • Range: For an assay, the range is typically 80-120% of the test concentration.[3]

4.5. Accuracy

Causality: Accuracy measures the closeness of the test results to the true value.[2] It is typically assessed by spiking a placebo (matrix) with known amounts of the analyte at different levels across the range.

Protocol:

  • Prepare samples by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three independent samples at each level.

  • Analyze the samples and calculate the percentage recovery.

    • % Recovery = (Measured Concentration / Spiked Concentration) x 100

Data Presentation: Accuracy (Recovery)

Level Spiked Conc. (µg/mL) Measured Conc. (µg/mL) % Recovery Mean % Recovery % RSD
80% 80.0 79.8, 80.5, 80.1 99.8, 100.6, 100.1 100.2 0.41
100% 100.0 100.5, 99.5, 100.1 100.5, 99.5, 100.1 100.0 0.50

| 120% | 120.0 | 119.4, 120.8, 119.9 | 99.5, 100.7, 99.9 | 100.0 | 0.64 |

Acceptance Criteria:

  • Mean % Recovery: Typically 98.0% to 102.0% for a drug substance assay.

  • % RSD: Should be within acceptable limits (e.g., ≤ 2.0%).

4.6. Precision

Causality: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample.[2] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision over a short time, with the same analyst and equipment.[2]

  • Intermediate Precision: Expresses within-laboratory variations (different days, analysts, or equipment).[2]

Protocol:

  • Repeatability: Prepare six independent assay samples at 100% of the target concentration. Analyze them and calculate the % RSD.

  • Intermediate Precision: A second analyst, on a different day, using a different HPLC system (if available), repeats the repeatability experiment.

  • The results from both sets are statistically compared.

Data Presentation: Precision

Parameter Analyst 1 / Day 1 Analyst 2 / Day 2
Number of Samples (n) 6 6
Mean Assay Value (%) 100.2 99.8
Standard Deviation 0.45 0.51

| % Relative Standard Deviation (%RSD) | 0.45% | 0.51% |

Acceptance Criteria:

  • % RSD for Repeatability & Intermediate Precision: ≤ 2.0% is a common limit for drug substance assays.

4.7. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality:

  • LOD: The lowest concentration of analyte that can be detected, but not necessarily quantified with accuracy and precision.[2][11][12]

  • LOQ: The lowest concentration that can be determined with acceptable precision and accuracy.[2]

Protocol (Based on Signal-to-Noise Ratio):

  • Determine the noise level of the chromatogram by analyzing a blank sample and measuring the baseline fluctuation over a period equal to 20 times the peak width at half-height.

  • Prepare and inject progressively more dilute solutions of the analyte.

  • LOD is the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1.[12]

  • LOQ is the concentration that yields an S/N ratio of approximately 10:1.

  • The LOQ should be confirmed by demonstrating acceptable precision (e.g., %RSD ≤ 10%) and accuracy at that concentration.

Acceptance Criteria:

  • LOD: S/N ≥ 3

  • LOQ: S/N ≥ 10, with demonstrated precision and accuracy.

4.8. Robustness

Causality: Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal use.[2]

Protocol:

  • Vary key method parameters one at a time, such as:

    • Mobile Phase pH (± 0.2 units)

    • Column Temperature (± 5°C)

    • Flow Rate (± 10%)

    • Mobile Phase Organic Composition (± 2% absolute)

  • Analyze a system suitability solution and a sample under each condition.

  • Evaluate the impact on SST parameters and sample assay results.

Acceptance Criteria:

  • SST parameters must pass under all varied conditions.

  • The assay results should not significantly change compared to the nominal conditions (e.g., difference should be ≤ 2.0%).

Conclusion

This guide has detailed a comprehensive, scientifically-grounded framework for the validation of an HPLC-UV method for the determination of 1-tert-butyl-1H-pyrazole-5-carboxylic acid. By adhering to the principles of the ICH Q2(R1) guideline, explaining the causality behind each experimental choice, and employing rigorous system suitability checks, researchers can develop and validate an analytical method that is not only compliant but also robust, reliable, and fit for its intended purpose. This self-validating system ensures the integrity of the data generated, which is the bedrock of sound scientific research and drug development.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. [Link]

  • Pharmaguideline. System Suitability in HPLC Analysis. [Link]

  • Pharmaguideline. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. 1995. [Link]

  • ICH Harmonised Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2003. [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. 2022. [Link]

  • Pharmaceutical Updates. System suitability in HPLC Analysis. 2021. [Link]

  • Yilmaz, H., & Yilmaz, H. Determination of carboxylic acids in apple juice by RP HPLC. ResearchGate; 2011. [Link]

  • European Medicines Agency. ICH Q1 Guideline on stability testing of drug substances and drug products. 2024. [Link]

  • Dongala, T., et al. Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. IVT Network; 2022. [Link]

  • International Journal of Research and Analytical Reviews. The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. 2023. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Kataoka, H. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI; 2022. [Link]

  • Lösungsfabrik. What is meant by the limit of detection and quantification (LOD / LOQ)? 2018. [Link]

  • National Center for Biotechnology Information. 1H-Pyrazole-5-carboxylic acid. PubChem; [Link]

  • Assay Analytica. System Suitability Test in HPLC – Key Parameters Explained. [Link]

  • R.G. Barbas, A.V. Barbas. The Limit of Detection. Chromatography Online; 2016. [Link]

  • Teas, C. Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International; 2004. [Link]

  • American Journal of Enology and Viticulture. Determination of Major Carboxylic Acids in Wine by an Optimized HPLC Method with Linear Gradient Elution. 1993. [Link]

  • AMSbio. ICH Guidelines for Analytical Method Validation Explained. 2024. [Link]

  • MOST Wiedzy. Method for the determination of carboxylic acids in industrial effluents using dispersive liquid-liquid microextraction with in-situ derivatization followed by gas chromatography-mass spectrometry. 2017. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Pharmalytics. System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube; 2023. [Link]

  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. 2024. [Link]

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Comparative

A Comparative Guide to the Efficacy of 1-tert-butyl-1H-pyrazole-5-carboxylic Acid Derivatives as Anticancer Agents

In the landscape of modern medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Among these, derivatives of 1-ter...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Among these, derivatives of 1-tert-butyl-1H-pyrazole-5-carboxylic acid are gaining significant attention for their potential as potent and selective therapeutic agents, particularly in oncology. The strategic placement of a bulky tert-butyl group at the N1 position of the pyrazole ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, offering a unique framework for the design of novel kinase and apoptosis inhibitors.

This guide provides an in-depth comparison of the efficacy of various derivatives of 1-tert-butyl-1H-pyrazole-5-carboxylic acid, with a focus on N-substituted carboxamides. We will delve into the structure-activity relationships (SAR) that govern their anticancer activity, provide detailed experimental protocols for their synthesis and evaluation, and explore the underlying molecular mechanisms of action.

The Rationale for N-Substituted Carboxamides

The carboxylic acid moiety of 1-tert-butyl-1H-pyrazole-5-carboxylic acid serves as a versatile handle for the introduction of diverse functionalities. Conversion to N-substituted carboxamides is a particularly fruitful strategy for several reasons:

  • Modulation of Physicochemical Properties: The nature of the substituent on the amide nitrogen can be systematically varied to fine-tune solubility, lipophilicity, and metabolic stability.

  • Establishment of Key Interactions with Biological Targets: The amide group can act as both a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues in the active sites of enzymes like kinases or the binding grooves of proteins like Bcl-2.

  • Exploration of Chemical Space: A wide variety of amines are commercially available, allowing for the rapid generation of a diverse library of derivatives to probe the SAR.

Comparative Efficacy of N-Aryl Carboxamide Derivatives

While a direct head-to-head comparison of a comprehensive series of N-substituted 1-tert-butyl-1H-pyrazole-5-carboxamides is not available in a single study, we can synthesize findings from several key publications on structurally related pyrazole-5-carboxamides to establish a clear SAR trend. The following table summarizes the anticancer activity of representative N-aryl pyrazole-5-carboxamide derivatives against various cancer cell lines. It is important to note that the core pyrazole scaffold may have other minor substitutions in the cited literature, but the primary focus for our comparative analysis is the influence of the N-aryl substituent on the carboxamide.

Compound IDCore Scaffold VariationN-Aryl SubstituentCancer Cell LineIC50/GI50 (µM)Reference
1a 1,3-dimethyl-pyrazolePhenylA549 (Lung)8.23[3]
1b 1,3-dimethyl-pyrazole4-ChlorophenylA549 (Lung)4.12[3]
1c 1,3-dimethyl-pyrazole4-MethoxyphenylA549 (Lung)6.54[3]
1d 1,3-dimethyl-pyrazole4-NitrophenylA549 (Lung)3.89[3]
2a 1,3-diphenyl-pyrazole4-FluorophenylHCT116 (Colon)0.82[4]
2b 1,3-diphenyl-pyrazole4-(Trifluoromethyl)phenylHCT116 (Colon)0.39[4]
3a 1-methyl-pyrazole4-(trifluoromethoxy)phenylLNCaP (Prostate)7.73[4]
3b 1-methyl-pyrazole3-chloro-4-fluorophenylPC-3 (Prostate)7.07[4]

Key Insights from the Data:

  • Electronic Effects: The data suggests that electron-withdrawing groups on the N-phenyl ring generally enhance anticancer activity. For instance, the 4-chlorophenyl (1b) and 4-nitrophenyl (1d) derivatives show improved potency against A549 cells compared to the unsubstituted phenyl (1a) and the electron-donating 4-methoxyphenyl (1c) derivatives.[3] Similarly, the trifluoromethyl group in compound 2b leads to a significant increase in activity against HCT116 cells compared to the fluoro-substituted analog 2a.[4]

  • Cell Line Specificity: The efficacy of these compounds can vary significantly between different cancer cell lines, highlighting the importance of screening against a diverse panel to identify the most promising candidates for specific cancer types.

  • Influence of the Core Scaffold: While our focus is on the N-aryl substituent, it is evident that the substituents at other positions of the pyrazole ring also play a crucial role in determining the overall activity.

Mechanism of Action: Targeting Key Cancer Pathways

Many pyrazole derivatives exert their anticancer effects by inhibiting key proteins involved in cancer cell proliferation and survival. Two of the most prominent targets for pyrazole-5-carboxamides are protein kinases and the Bcl-2 family of anti-apoptotic proteins.

Kinase Inhibition

Protein kinases are crucial regulators of cell signaling, and their aberrant activity is a hallmark of many cancers. Pyrazole-5-carboxamides have been shown to be effective inhibitors of various kinases, including Aurora kinases, cyclin-dependent kinases (CDKs), and fibroblast growth factor receptors (FGFRs).[1][4][5] The pyrazole core acts as a scaffold that correctly orients the N-substituted carboxamide and other functionalities to interact with the ATP-binding pocket of the kinase.

Kinase_Inhibition Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., FGFR) Growth_Factor->Receptor_Tyrosine_Kinase Binds Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Downstream_Signaling Activates Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Cell_Proliferation Promotes Pyrazole_Derivative 1-tert-butyl-1H-pyrazole- 5-carboxamide Derivative Pyrazole_Derivative->Receptor_Tyrosine_Kinase Inhibits ATP binding

Caption: Kinase inhibition by pyrazole derivatives.

Inhibition of Bcl-2 Family Proteins

The Bcl-2 family of proteins are key regulators of apoptosis (programmed cell death).[6] In many cancers, anti-apoptotic Bcl-2 proteins are overexpressed, allowing cancer cells to evade apoptosis. Small molecule inhibitors that bind to Bcl-2 can disrupt its interaction with pro-apoptotic proteins, thereby restoring the cell's ability to undergo apoptosis.[7][8]

Bcl2_Inhibition cluster_Mitochondrion Mitochondrion Bcl2 Bcl-2 (Anti-apoptotic) Bax_Bak Bax/Bak (Pro-apoptotic) Bcl2->Bax_Bak Inhibits Cytochrome_c Cytochrome c Bax_Bak->Cytochrome_c Release Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Activates Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage) Apoptotic_Stimuli->Bax_Bak Activates Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes Pyrazole_Derivative 1-tert-butyl-1H-pyrazole- 5-carboxamide Derivative Pyrazole_Derivative->Bcl2 Inhibits

Caption: Bcl-2 inhibition leading to apoptosis.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. The following are representative procedures for the synthesis of N-aryl-1-tert-butyl-1H-pyrazole-5-carboxamides and their evaluation for anticancer activity.

Synthesis of N-Aryl-1-tert-butyl-1H-pyrazole-5-carboxamides

The synthesis is typically a two-step process starting from 1-tert-butyl-1H-pyrazole-5-carboxylic acid.

Synthesis_Workflow Start 1-tert-butyl-1H-pyrazole- 5-carboxylic acid Step1 Step 1: Acid Chloride Formation (SOCl2 or Oxalyl Chloride) Start->Step1 Intermediate 1-tert-butyl-1H-pyrazole- 5-carbonyl chloride Step1->Intermediate Step2 Step 2: Amide Coupling (Substituted Aniline, Base) Intermediate->Step2 Product N-Aryl-1-tert-butyl-1H-pyrazole- 5-carboxamide Step2->Product

Caption: Synthetic workflow for N-aryl pyrazole carboxamides.

Step 1: Synthesis of 1-tert-butyl-1H-pyrazole-5-carbonyl chloride

  • To a solution of 1-tert-butyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add a few drops of dimethylformamide (DMF).

  • Slowly add thionyl chloride (SOCl₂) or oxalyl chloride (1.2-1.5 eq) to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride, which is often used in the next step without further purification.

Step 2: Synthesis of N-Aryl-1-tert-butyl-1H-pyrazole-5-carboxamide

  • Dissolve the desired substituted aniline (1.0 eq) and a base such as triethylamine or pyridine (1.5 eq) in an anhydrous solvent like DCM or tetrahydrofuran (THF).

  • Cool the solution to 0 °C and add a solution of 1-tert-butyl-1H-pyrazole-5-carbonyl chloride (1.0 eq) in the same solvent dropwise.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring its progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-aryl-1-tert-butyl-1H-pyrazole-5-carboxamide.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized pyrazole derivatives (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Conclusion and Future Directions

The N-substituted carboxamide derivatives of 1-tert-butyl-1H-pyrazole-5-carboxylic acid represent a promising class of compounds for the development of novel anticancer agents. The structure-activity relationship studies indicate that the electronic properties of the N-aryl substituent play a critical role in determining the cytotoxic potency. Future research in this area should focus on:

  • Synthesis of a focused library of N-substituted 1-tert-butyl-1H-pyrazole-5-carboxamides to conduct a direct comparative study and further refine the SAR.

  • Elucidation of the precise molecular targets for the most potent compounds through biochemical and cellular assays.

  • In vivo evaluation of the most promising derivatives in preclinical cancer models to assess their therapeutic potential and pharmacokinetic properties.

By leveraging the insights gained from this and future studies, the scientific community can continue to develop more effective and selective pyrazole-based therapies for the treatment of cancer.

References

  • Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. Asian Journal of Chemistry. 2023;35(10):2751-2758.

  • Deng W, Chen X, Liang H, et al. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Eur J Med Chem. 2024;275:116558.

  • Westphal D, Kluck RM, Dewson G. Building blocks of the BCL-2 family and BH3-mimetics. Cell Death Differ. 2014;21(7):1004-1015.

  • Liu X, Chen S, Dai J, et al. Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity. Eur J Med Chem. 2015;90:889-896.

  • CN102285899B - Method for preparing n-phenylpyrazole-1-carboxamides - Google Patents.

  • Winkler, C., Wiechmann, S., Gärtner, M. et al. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Int J Mol Sci. 2022;23(23):14834.

  • Lin, Y.-L., Chang, C.-Y., Hsieh, M.-T., et al. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega. 2022;7(38):34193-34211.

  • Wang Z, Banerjee S, Li Y, et al. TW-37, a Small-Molecule Inhibitor of Bcl-2, Inhibits Cell Growth and Induces Apoptosis in Pancreatic Cancer: Involvement of Notch-1 Signaling Pathway. Cancer Res. 2009;69(7):2757-2765.

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  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank. 2023;2023(2):M1638.

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. 2025;10(1):1-14.

  • Azmi, A. S., Mohammad, R. M. Small Molecule Inhibitors of Bcl-2 Family Proteins for Pancreatic Cancer Therapy. Curr Med Chem. 2011;18(16):2467-2477.

  • Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. MedChemComm. 2017;8(3):579-585.

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Validation

Benchmarking 1-tert-butyl-1H-pyrazole-5-carboxylic Acid: A Comparative Analysis Against Established FAAH and COX-2 Inhibitors

In the landscape of drug discovery, particularly in the pursuit of novel anti-inflammatory agents, the pyrazole scaffold has emerged as a privileged structure.[1] Derivatives of pyrazole have demonstrated a wide array of...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, particularly in the pursuit of novel anti-inflammatory agents, the pyrazole scaffold has emerged as a privileged structure.[1] Derivatives of pyrazole have demonstrated a wide array of biological activities, including the targeted inhibition of key enzymes in inflammatory pathways.[2][3] This guide provides an in-depth comparative analysis of a promising pyrazole derivative, 1-tert-butyl-1H-pyrazole-5-carboxylic acid, against well-characterized inhibitors of two critical enzymes in the inflammatory cascade: Fatty Acid Amide Hydrolase (FAAH) and Cyclooxygenase-2 (COX-2).

This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive technical overview, detailed experimental protocols, and objective data interpretation to facilitate the evaluation of 1-tert-butyl-1H-pyrazole-5-carboxylic acid as a potential therapeutic candidate.

Introduction: The Rationale for Dual-Target Benchmarking

Inflammation is a complex biological response involving multiple signaling pathways.[4][5] FAAH and COX-2 represent two distinct but pivotal nodes in this process.

  • Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide and other fatty acid amides.[6][7] Inhibition of FAAH leads to an increase in endogenous cannabinoid levels, which in turn can modulate pain and inflammation.[4][8]

  • Cyclooxygenase-2 (COX-2) is an enzyme that is inducibly expressed at sites of inflammation and plays a crucial role in the synthesis of prostaglandins, potent mediators of pain, fever, and inflammation.[9][10] Selective inhibition of COX-2 is a well-established strategy for anti-inflammatory therapies.[11]

Given that some pyrazole derivatives have shown activity against both FAAH and COX-2, a dual-target benchmarking approach for 1-tert-butyl-1H-pyrazole-5-carboxylic acid is a logical and scientifically rigorous strategy. This allows for a comprehensive assessment of its potential inhibitory profile and selectivity. For this analysis, we have selected two widely recognized and commercially available inhibitors as benchmarks:

  • URB597 (for FAAH): A potent and selective FAAH inhibitor.[12][13]

  • Celecoxib (for COX-2): A selective COX-2 inhibitor.[14][15][16]

Experimental Design and Methodologies

To ensure the scientific integrity and reproducibility of our findings, the following detailed experimental protocols for fluorometric enzyme inhibition assays are provided. These assays are designed to be self-validating through the inclusion of appropriate controls.

I. FAAH Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available FAAH inhibitor screening kits.[17][18] The assay measures the hydrolysis of a fluorogenic substrate by FAAH, where the resulting fluorescence is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Human recombinant FAAH enzyme

  • FAAH Assay Buffer

  • FAAH Substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)

  • 1-tert-butyl-1H-pyrazole-5-carboxylic acid (Test Compound)

  • URB597 (Positive Control Inhibitor)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader (Excitation/Emission = 340-360/440-465 nm)

Experimental Workflow:

Caption: FAAH Inhibition Assay Workflow

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare serial dilutions of 1-tert-butyl-1H-pyrazole-5-carboxylic acid and URB597 in DMSO, and then dilute further in FAAH Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.

    • Thaw the human recombinant FAAH enzyme on ice and dilute it to the working concentration in chilled FAAH Assay Buffer.

    • Prepare the FAAH substrate solution in an appropriate solvent (e.g., ethanol or DMSO) as recommended by the supplier.

  • Assay Plate Preparation:

    • To each well of a 96-well plate, add the following in order:

      • FAAH Assay Buffer

      • Test compound or control (URB597, or buffer with DMSO for no-inhibitor control).

      • Diluted FAAH enzyme.

    • Include wells for "no enzyme" and "no substrate" controls.

  • Pre-incubation:

    • Mix the contents of the wells thoroughly and incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the FAAH substrate to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically for at least 30 minutes, with readings taken every 1-2 minutes.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound and URB597 using the following formula: % Inhibition = [1 - (Rate of sample / Rate of no-inhibitor control)] x 100

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

II. COX-2 Inhibition Assay (Fluorometric)

This protocol is based on commercially available COX-2 inhibitor screening kits.[1][19][20] The assay measures the peroxidase activity of COX-2, which generates a fluorescent product from a non-fluorescent probe.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (e.g., Amplex™ Red)

  • COX Cofactor (e.g., Hematin)

  • Arachidonic Acid (Substrate)

  • 1-tert-butyl-1H-pyrazole-5-carboxylic acid (Test Compound)

  • Celecoxib (Positive Control Inhibitor)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader (Excitation/Emission = ~535/587 nm)

Experimental Workflow:

Caption: COX-2 Inhibition Assay Workflow

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare serial dilutions of 1-tert-butyl-1H-pyrazole-5-carboxylic acid and Celecoxib in DMSO, then dilute further in COX Assay Buffer.[1]

    • Reconstitute the human recombinant COX-2 enzyme with sterile water and keep on ice.[21]

    • Prepare a reaction mixture containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Assay Plate Preparation:

    • Add the reaction mixture to all wells of a 96-well plate.

    • Add the test compound, Celecoxib, or buffer with DMSO (for no-inhibitor control) to the appropriate wells.

    • Add the diluted COX-2 enzyme to all wells except for the "no enzyme" control.

  • Pre-incubation:

    • Mix the plate and incubate for 10-15 minutes at 25°C.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Incubate the plate for 5-10 minutes at 25°C, protected from light.

    • Measure the fluorescence intensity using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (no enzyme control) from all readings.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Fluorescence of sample / Fluorescence of no-inhibitor control)] x 100

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Comparative Performance Data

The following table summarizes the expected inhibitory activities of 1-tert-butyl-1H-pyrazole-5-carboxylic acid in comparison to the benchmark inhibitors, based on the experimental protocols described above.

CompoundTarget EnzymeIC50 (nM)Notes
1-tert-butyl-1H-pyrazole-5-carboxylic acid FAAHTo be determinedThe primary goal of the study is to ascertain this value.
COX-2To be determinedEvaluation of inhibitory potential against a key inflammation enzyme.
URB597 FAAH~3-5 nMA potent and selective FAAH inhibitor, serving as the benchmark for FAAH activity.[13]
Celecoxib COX-2~40-91 nMA well-established selective COX-2 inhibitor, serving as the benchmark for COX-2 activity.[14][15]

Mechanistic Insights: Signaling Pathways

Understanding the signaling pathways in which FAAH and COX-2 operate is crucial for interpreting the potential therapeutic effects of their inhibitors.

FAAH and the Endocannabinoid System in Inflammation

FAAH inhibition prevents the breakdown of anandamide (AEA), an endogenous cannabinoid.[7] This leads to increased AEA levels, which can then activate cannabinoid receptors (CB1 and CB2). Activation of these receptors, particularly CB2 receptors on immune cells, can lead to a reduction in the production of pro-inflammatory cytokines, thereby dampening the inflammatory response.[4][22]

FAAH_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Anandamide (AEA) Anandamide (AEA) CB1/CB2 Receptors CB1/CB2 Receptors Anandamide (AEA)->CB1/CB2 Receptors Activates FAAH FAAH Anandamide (AEA)->FAAH Degraded by Reduced Pro-inflammatory Cytokines Reduced Pro-inflammatory Cytokines CB1/CB2 Receptors->Reduced Pro-inflammatory Cytokines Leads to Arachidonic Acid + Ethanolamine Arachidonic Acid + Ethanolamine FAAH->Arachidonic Acid + Ethanolamine FAAH Inhibitor (e.g., URB597) FAAH Inhibitor (e.g., URB597) FAAH Inhibitor (e.g., URB597)->FAAH Blocks

Caption: FAAH Signaling Pathway in Inflammation

COX-2 and Prostaglandin Synthesis in Inflammation

In response to inflammatory stimuli, cells upregulate the expression of COX-2.[5] This enzyme converts arachidonic acid into prostaglandin H2 (PGH2), which is a precursor for various pro-inflammatory prostaglandins, most notably prostaglandin E2 (PGE2).[9] PGE2 contributes to the classic signs of inflammation, including vasodilation, increased vascular permeability, and pain sensitization.

COX2_Pathway Inflammatory Stimuli Inflammatory Stimuli COX-2 COX-2 Inflammatory Stimuli->COX-2 Induces Expression Arachidonic Acid Arachidonic Acid Arachidonic Acid->COX-2 Substrate Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-2->Prostaglandin H2 (PGH2) Converts to Prostaglandin E2 (PGE2) Prostaglandin E2 (PGE2) Prostaglandin H2 (PGH2)->Prostaglandin E2 (PGE2) Metabolized to Inflammation (Pain, Fever, Swelling) Inflammation (Pain, Fever, Swelling) Prostaglandin E2 (PGE2)->Inflammation (Pain, Fever, Swelling) Promotes COX-2 Inhibitor (e.g., Celecoxib) COX-2 Inhibitor (e.g., Celecoxib) COX-2 Inhibitor (e.g., Celecoxib)->COX-2 Blocks

Caption: COX-2 Signaling Pathway in Inflammation

Conclusion and Future Directions

This guide provides a robust framework for the initial benchmarking of 1-tert-butyl-1H-pyrazole-5-carboxylic acid against established inhibitors of FAAH and COX-2. The provided experimental protocols are designed to yield high-quality, reproducible data that will be crucial in determining the inhibitory potency and selectivity of this novel compound.

The results of these assays will provide a clear indication of whether 1-tert-butyl-1H-pyrazole-5-carboxylic acid warrants further investigation as a potential anti-inflammatory agent. Future studies may include determining the mechanism of inhibition (e.g., competitive, non-competitive), assessing its effects in cell-based and in vivo models of inflammation, and exploring its pharmacokinetic and pharmacodynamic properties. The dual-target approach outlined here will provide a comprehensive initial assessment, guiding the subsequent steps in the drug discovery and development process.

References

  • Ahn, K., McKinney, M. K., & Cravatt, B. F. (2008). Enzymatic pathways that regulate endocannabinoid signaling in the nervous system. Chemical reviews, 108(5), 1687–1707.
  • Bisogno, T., & Di Marzo, V. (2010). Fatty acid amide hydrolase: a promising therapeutic target in the light of recent successes and failures. Current pharmaceutical design, 16(12), 1373–1381.
  • Chavan, A. A., Pai, N. R., & Gaikwad, M. S. (2015). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Mini reviews in medicinal chemistry, 15(14), 1196–1213.
  • Taketo, M. M. (1998). Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 112(5), 269–276.
  • Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, thrombosis, and vascular biology, 31(5), 986–1000.
  • Cravatt, B. F., & Lichtman, A. H. (2003). The endogenous cannabinoid system and its role in nociceptive behavior. Journal of neurobiology, 54(1), 149–160.
  • de Mello, S. B., & da Silva, I. T. (2019). The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms. British journal of pharmacology, 176(10), 1475–1490.
  • Khan, K. M., & Khan, M. (2018). Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis. Frontiers in microbiology, 9, 239.
  • Bristol Myers Squibb. (2025, April 4). Endocannabinoid signaling and the role of FAAH and MAGL fact sheet. Retrieved from [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]

  • Vecchiarelli, H. A., et al. (2022). Genetic Variants of Fatty Acid Amide Hydrolase Modulate Acute Inflammatory Responses to Colitis in Adult Male Mice. Frontiers in Behavioral Neuroscience, 16, 846660.
  • Maccarrone, M. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Current medicinal chemistry, 16(29), 3802–3823.
  • Shibahara, S., et al. (2005). Regulatory role of the COX-2 pathway in the Nrf2-mediated anti-inflammatory response. Journal of clinical biochemistry and nutrition, 37(1), 9–18.
  • Patrignani, P., et al. (2001). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole blood assay.
  • Elabscience. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit. Retrieved from [Link]

  • Guda, V. K., et al. (2020). Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. Journal of enzyme inhibition and medicinal chemistry, 35(1), 1436–1448.
  • Impellizzeri, D., et al. (2021). Inhibition of Fatty Acid Amide Hydrolase (FAAH) Regulates NF-kb Pathways Reducing Bleomycin-Induced Chronic Lung Inflammation and Pulmonary Fibrosis. International journal of molecular sciences, 22(16), 8758.
  • Wu, J., et al. (2020). Anti-Inflammatory Effects by Pharmacological Inhibition or Knockdown of Fatty Acid Amide Hydrolase in BV2 Microglial Cells. International journal of molecular sciences, 21(11), 3878.
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Piomelli, D., et al. (2006). Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597). CNS drug reviews, 12(1), 21–38.
  • Escribano, C., et al. (2021). The PTGS2/COX2-PGE2 signaling cascade in inflammation: Pro or anti? A case study with type 1 diabetes mellitus. Biochimica et biophysica acta. Molecular basis of disease, 1867(11), 166219.
  • Al-Saeed, M. M. (2023).
  • Lambert, D. M., & Vandevoorde, S. (2016). FAAH inhibitors in the limelight, but regrettably. Journal of psychopharmacology (Oxford, England), 30(3), 203–204.
  • Bisogno, T., et al. (2013). Fluorimetric Assay of FAAH Activity. In: Pertwee, R. (eds) Endocannabinoids. Handbook of Experimental Pharmacology, vol 218. Springer, Berlin, Heidelberg.
  • Chiurchiù, V., et al. (2021). Anti-Inflammatory Effects of Fatty Acid Amide Hydrolase Inhibition in Monocytes/Macrophages from Alzheimer's Disease Patients. International journal of molecular sciences, 22(7), 3505.
  • Realini, N., et al. (2019). Acute Administration of URB597 Fatty Acid Amide Hydrolase Inhibitor Prevents Attentional Impairments by Distractors in Adolescent Mice. Frontiers in behavioral neuroscience, 13, 161.
  • Abdel-Maksoud, M. S., et al. (2023).
  • European Patent Office. (1998). Pyrazole derivatives and cox inhibitors containing them.

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Comparative

Establishing a Reference Standard for 1-tert-butyl-1H-pyrazole-5-carboxylic acid: A Comparative Guide

In the landscape of pharmaceutical research and development, the unequivocal identification and quantification of active pharmaceutical ingredients (APIs), their intermediates, and impurities are paramount. This necessit...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the unequivocal identification and quantification of active pharmaceutical ingredients (APIs), their intermediates, and impurities are paramount. This necessitates the availability of highly characterized, pure reference standards. This guide provides a comprehensive framework for the synthesis, purification, and rigorous analytical characterization of 1-tert-butyl-1H-pyrazole-5-carboxylic acid to establish it as a reference standard. We will explore comparative analytical methodologies, offering insights into the experimental choices that ensure the integrity and reliability of the standard.

The Critical Role of a Reference Standard

A reference standard serves as the benchmark against which samples are compared in qualitative and quantitative analyses. Its purity and well-defined characteristics are foundational to the accuracy of analytical data, impacting everything from drug safety and efficacy to regulatory compliance. For a molecule like 1-tert-butyl-1H-pyrazole-5-carboxylic acid, which is a potential building block in medicinal chemistry, a reliable reference standard is indispensable for synthetic route optimization, impurity profiling, and metabolic studies.

Synthesis and Purification: The Path to High Purity

The establishment of a reference standard begins with its synthesis, targeting the highest possible purity. A plausible and efficient synthetic route for 1-tert-butyl-1H-pyrazole-5-carboxylic acid involves the hydrolysis of its corresponding ethyl ester. This approach is often favored for its relatively clean reaction profile and the crystalline nature of the carboxylic acid product, which aids in purification.

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification A Ethyl 4,4-dimethyl-3-oxopentanoate D Ethyl 1-tert-butyl-1H-pyrazole-5-carboxylate A->D Reaction with B, then C B N,N-Dimethylformamide dimethyl acetal (DMF-DMA) C Hydrazine hydrate F Crude 1-tert-butyl-1H-pyrazole-5-carboxylic acid D->F Hydrolysis with E E Potassium Hydroxide (KOH) G Recrystallization F->G H Column Chromatography (if necessary) G->H I High-Purity Reference Standard H->I

Caption: Workflow for the synthesis and purification of the reference standard.

Experimental Protocol: Synthesis

Step 1: Synthesis of Ethyl 1-tert-butyl-1H-pyrazole-5-carboxylate

  • To a solution of ethyl 4,4-dimethyl-3-oxopentanoate (1 equivalent) in a suitable solvent such as ethanol, add N,N-dimethylformamide dimethyl acetal (1.2 equivalents).

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethanol and add hydrazine hydrate (1.1 equivalents).

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture and remove the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield ethyl 1-tert-butyl-1H-pyrazole-5-carboxylate.[1]

Step 2: Hydrolysis to 1-tert-butyl-1H-pyrazole-5-carboxylic acid

  • Dissolve the purified ethyl 1-tert-butyl-1H-pyrazole-5-carboxylate (1 equivalent) in ethanol.

  • Add an aqueous solution of potassium hydroxide (2 equivalents).

  • Heat the mixture to reflux for 2-3 hours.[2]

  • After cooling, remove the ethanol under reduced pressure.

  • Dissolve the residue in water and acidify with 10% hydrochloric acid to precipitate the carboxylic acid.[2]

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain the crude 1-tert-butyl-1H-pyrazole-5-carboxylic acid.[2]

Experimental Protocol: Purification

High purity is the hallmark of a reference standard.[3] Recrystallization is often the most effective method for purifying crystalline solids like carboxylic acids.

  • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol/water mixture, acetone).

  • Allow the solution to cool slowly to promote the formation of large crystals.

  • If colored impurities are present, they can be removed by adding activated charcoal to the hot solution before filtration.

  • Filter the crystals and wash them with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under high vacuum to remove residual solvent.

  • If recrystallization does not yield the desired purity, column chromatography using a suitable solvent system can be employed as an additional purification step.

Comprehensive Analytical Characterization

A multi-faceted analytical approach is essential to fully characterize the purified compound and qualify it as a reference standard.

Analytical_Characterization_Workflow cluster_identity Identity Confirmation cluster_purity Purity Assessment NMR 1H and 13C NMR MS Mass Spectrometry FTIR FT-IR Spectroscopy HPLC HPLC/UPLC TGA Thermogravimetric Analysis DSC Differential Scanning Calorimetry KF Karl Fischer Titration (Water Content) GCMS Headspace GC-MS (Residual Solvents) RS Reference Standard Candidate RS->NMR RS->MS RS->FTIR RS->HPLC RS->TGA RS->DSC RS->KF RS->GCMS

Caption: Comprehensive analytical workflow for reference standard qualification.

Spectroscopic Analysis for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information on the number and environment of protons. For 1-tert-butyl-1H-pyrazole-5-carboxylic acid, the expected signals would include a singlet for the tert-butyl group, a singlet for the pyrazole ring proton, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: Shows the number of unique carbon atoms. Expected signals would correspond to the carbons of the tert-butyl group, the pyrazole ring, and the carboxylic acid carbonyl group.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The observed mass should be within a narrow tolerance (typically <5 ppm) of the calculated exact mass.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

FT-IR is used to identify the functional groups present in the molecule. Key expected vibrational bands include a broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, and C-H stretches for the alkyl and aromatic moieties.

Chromatographic Analysis for Purity Determination

High-Performance Liquid Chromatography (HPLC) / Ultra-High-Performance Liquid Chromatography (UPLC):

HPLC/UPLC is the gold standard for assessing the purity of a reference standard. A high-purity standard should exhibit a single major peak, with any impurities being well-resolved and quantifiable.

Table 1: Comparison of HPLC and UPLC for Purity Analysis

ParameterHigh-Performance Liquid Chromatography (HPLC)Ultra-High-Performance Liquid Chromatography (UPLC)Rationale for Choice
Particle Size 3-5 µm<2 µmSmaller particles in UPLC provide higher resolution and faster analysis times.
Column Dimensions 4.6 mm x 150/250 mm2.1 mm x 50/100 mmUPLC columns are shorter and narrower, reducing solvent consumption.
Operating Pressure 400-600 barUp to 1000-1200 barHigher pressure allows for the use of smaller particles and faster flow rates.
Resolution GoodExcellentUPLC provides superior separation of closely eluting impurities.
Analysis Time 15-30 minutes1-5 minutesUPLC significantly increases sample throughput.

For establishing a reference standard, UPLC is the preferred method due to its superior resolution, which is critical for detecting and quantifying trace impurities.

Experimental Protocol: UPLC Method for Purity Assessment
  • Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient from low to high organic phase (e.g., 5% to 95% B over 5 minutes).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total peak area.

Physicochemical and Other Characterization

Table 2: Summary of Additional Characterization Techniques

TechniquePurposeExpected Outcome for a High-Purity Standard
Melting Point Assess purity and identity.A sharp melting point range (e.g., within 1-2 °C).
Thermogravimetric Analysis (TGA) Determine thermal stability and presence of volatiles.No significant weight loss before decomposition.
Differential Scanning Calorimetry (DSC) Confirm melting point and detect polymorphic forms.A single, sharp endothermic peak corresponding to the melting point.
Karl Fischer Titration Quantify water content.Low water content, typically <0.5%.
Headspace GC-MS Identify and quantify residual solvents.Residual solvents should be below the limits specified by ICH guidelines.

Conclusion

Establishing a reference standard for 1-tert-butyl-1H-pyrazole-5-carboxylic acid is a rigorous process that demands a systematic approach to synthesis, purification, and comprehensive characterization. By employing a combination of spectroscopic and chromatographic techniques, and by carefully selecting methods that offer the highest degree of accuracy and resolution, a well-characterized and highly pure reference standard can be established. This, in turn, provides the foundation for reliable and reproducible analytical results in research and development.

References

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available from: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC. Available from: [Link]

  • 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. PMC. Available from: [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available from: [Link]

  • EPA/NIH Mass Spectral Data Base. GovInfo. Available from: [Link]

  • Reference-Standard Material Qualification. Pharmaceutical Technology. Available from: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-tert-butyl-1H-pyrazole-5-carboxylic Acid

Welcome to a comprehensive guide on the safe and compliant disposal of 1-tert-butyl-1H-pyrazole-5-carboxylic acid. In the fast-paced world of research and drug development, the lifecycle of a chemical doesn't end when an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide on the safe and compliant disposal of 1-tert-butyl-1H-pyrazole-5-carboxylic acid. In the fast-paced world of research and drug development, the lifecycle of a chemical doesn't end when an experiment is complete. Proper disposal is a critical, non-negotiable aspect of laboratory science, ensuring the safety of personnel, the integrity of our research environment, and our collective responsibility to environmental stewardship.

This document moves beyond a simple checklist. It is designed to provide you, my fellow scientists and researchers, with the causal logic behind each procedural step. By understanding why a protocol is structured in a certain way, we empower ourselves to make safer, more informed decisions. This guide is grounded in authoritative regulatory standards and data from analogous chemical structures, ensuring a self-validating system of safety and compliance.

Section 1: Hazard Assessment & The Precautionary Principle

Direct, comprehensive toxicological and environmental data for 1-tert-butyl-1H-pyrazole-5-carboxylic acid is not extensively published. Therefore, we will apply the precautionary principle, a cornerstone of chemical safety. This involves assessing the hazard profile of structurally similar pyrazole carboxylic acids and assuming a comparable risk. This "worst-case" approach ensures the highest margin of safety.

Based on Safety Data Sheets (SDS) for analogous compounds, the anticipated hazards are summarized below.

Hazard CategoryAnticipated Finding & RationaleSupporting Citations
Skin Irritation Classified as a skin irritant. Pyrazole derivatives frequently exhibit this property.[1][2][3][4]
Eye Irritation Classified as a cause of serious eye irritation. Direct contact with the dust or solutions can cause significant damage.[1][2][3][4]
Respiratory Irritation May cause respiratory tract irritation upon inhalation of dust.[3][4][5]
Acute Oral Toxicity May be harmful if swallowed.[4][5]
Environmental Hazards While specific data is lacking, many pharmaceutical compounds pose a risk to aquatic life. A precautionary approach is necessary to prevent release into ecosystems.[6][6]

Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the compound at any stage, including for disposal, the proper PPE is mandatory. This is not merely a recommendation but a critical barrier to prevent exposure.

PPE ItemSpecification & RationaleSupporting Citations
Eye Protection Chemical safety goggles are required. They provide a full seal around the eyes, which is essential for protecting against airborne dust particles and potential splashes.[1][2][5]
Hand Protection Nitrile gloves are the standard. Always inspect gloves for tears or punctures before use. Use proper removal technique (without touching the glove's outer surface) to avoid skin contact.[7][1][2][5][7]
Body Protection A standard laboratory coat must be worn and fully buttoned. This protects your skin and personal clothing from contamination.[1][5]
Respiratory Protection Not typically required if handling small quantities in a well-ventilated area or chemical fume hood. However, if there is a risk of generating significant dust, consult your institution's Environmental Health and Safety (EHS) department about the need for a respirator.[1][5]

Section 3: Waste Characterization & Segregation Protocol

The foundation of proper disposal is accurate waste identification and strict segregation. The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates that generators of waste are responsible for determining if it is hazardous.[8]

The Causality of Segregation: Mixing different chemical waste streams is prohibited unless explicitly permitted by your EHS department.[9] Incompatible chemicals can react violently, produce toxic gases, or complicate the final disposal process, leading to increased risks and costs.

Protocol for Waste Segregation:

  • Identify the Waste Stream: Determine if the waste is pure, unused solid; a solution (liquid); or contaminated labware (e.g., gloves, weigh boats, pipette tips).

  • Select the Correct Waste Container: Use a designated, chemically compatible, and clearly labeled hazardous waste container for each stream.

  • Do Not Mix:

    • Keep solid waste separate from liquid waste.

    • Keep this compound's waste separate from other chemical waste streams.

Section 4: Step-by-Step Disposal Procedures

Protocol 4.1: Unused or Contaminated Solid Waste
  • Container Selection: Procure a sealable, rigid, and chemically compatible container designated for solid chemical waste. The container must be in good condition with no leaks or cracks.

  • Collection: Carefully transfer the solid waste into the container, minimizing the creation of dust.[7][10] This should be done in a chemical fume hood or other ventilated area.

  • Labeling: The container must be labeled at all times. According to the OSHA Laboratory Standard (29 CFR 1910.1450), labels must clearly identify the contents.[11] Affix a hazardous waste label with the full chemical name ("1-tert-butyl-1H-pyrazole-5-carboxylic acid"), the approximate quantity, and the relevant hazard warnings (e.g., "Irritant").

  • Closure: Keep the container securely closed at all times, except when adding waste.[12][13] This is a key EPA requirement to prevent spills and exposure.

Protocol 4.2: Liquid Waste (Solutions)
  • Container Selection: Use a designated, leak-proof container with a screw-top cap for liquid chemical waste.[13]

  • Collection: Pour the liquid waste carefully into the container. Leave at least 5% of the container volume as empty headspace to allow for thermal expansion.[13]

  • No Drain Disposal: Under no circumstances should solutions containing this compound be poured down the drain.[6] Its potential ecotoxicity necessitates professional disposal to prevent contamination of waterways.[6]

  • Labeling & Closure: As with solid waste, the container must be clearly labeled with the chemical name, solvent system (e.g., "in Ethanol"), approximate concentration, and hazard warnings. Keep it securely closed when not in use.

Protocol 4.3: Contaminated Labware and Empty Containers
  • Grossly Contaminated Items: Items like gloves, weigh boats, or paper towels with significant solid residue should be placed in the solid waste container.

  • Empty Containers: To be considered "empty" by the EPA, a container must be triple-rinsed with a suitable solvent (e.g., ethanol).[6]

    • The first two rinsates must be collected and disposed of as hazardous liquid waste.[6][13]

    • The third rinsate may also need to be collected, depending on your institution's specific policies.

    • It is often more practical and safer to dispose of the empty, unrinsed container itself as solid hazardous waste rather than generating additional liquid waste.[13]

Disposal Decision Workflow

The following diagram outlines the logical decision-making process for handling waste generated from 1-tert-butyl-1H-pyrazole-5-carboxylic acid.

G Disposal Workflow for 1-tert-butyl-1H-pyrazole-5-carboxylic acid start Start: Waste Generated identify Step 1: Identify Waste Type (Solid, Liquid, Contaminated Labware) start->identify solid_waste Solid Waste Protocol (4.1) - Collect in labeled, sealed container - Minimize dust identify->solid_waste Solid liquid_waste Liquid Waste Protocol (4.2) - Collect in labeled, leak-proof container - NO DRAIN DISPOSAL identify->liquid_waste Liquid labware_waste Contaminated Labware Protocol (4.3) - Segregate (gross vs. trace) - Triple-rinse empty containers & collect rinsate identify->labware_waste Labware package Step 2: Package & Label Correctly - Securely closed container - Full chemical name & hazards solid_waste->package liquid_waste->package labware_waste->package store Step 3: Store in Designated Area - Satellite Accumulation Area (SAA) - Away from incompatibles package->store pickup Step 4: Arrange Final Disposal - Contact institution's EHS department - Follow waste pickup procedures store->pickup end End: Waste Removed by Licensed Carrier pickup->end

Caption: Disposal workflow for 1-tert-butyl-1H-pyrazole-5-carboxylic acid.

Section 5: On-Site Accumulation and Final Disposal

Your laboratory must have a designated "Satellite Accumulation Area" (SAA) where hazardous waste is stored prior to pickup.[13]

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[13]

  • Storage: Containers must be kept closed and segregated from incompatible materials.

  • Final Disposal: The ultimate disposal must be handled by your institution's EHS department or a licensed professional waste disposal company.[9][14] The most common and recommended method for compounds of this nature is high-temperature incineration by a permitted Treatment, Storage, and Disposal Facility (TSDF).[4][9][15]

Section 6: Emergency Procedures - Spill Management

In the event of a small spill of solid 1-tert-butyl-1H-pyrazole-5-carboxylic acid:

  • Evacuate & Secure: Alert others in the immediate area and restrict access.

  • Don PPE: Wear the appropriate PPE as detailed in Section 2.

  • Contain & Clean: Do NOT use a dry brush or create dust. Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).[16]

  • Collect: Carefully sweep or scoop the material and absorbent into a designated solid hazardous waste container.[1][2][7]

  • Decontaminate: Wipe the spill area with a suitable solvent and paper towels. Collect the towels as solid hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, per your institution's Chemical Hygiene Plan.[17]

By adhering to these detailed procedures, you are not only complying with federal and local regulations but are actively participating in a culture of safety that is paramount to successful and responsible scientific advancement.

References

  • Capot Chemical. (n.d.). MSDS of tert-butyl 1H-pyrazole-4-carboxylate.
  • Fisher Scientific. (2025, December 24). Safety Data Sheet for 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine.
  • Fisher Scientific. (2021, December 28). SAFETY DATA SHEET for 3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carboxylic acid.
  • ChemScene. (2025, August 23). Safety Data Sheet for 5-Acetyl-1H-pyrazole-3-carboxylic acid.
  • CymitQuimica. (2024, December 19). Safety Data Sheet for 1-(tert-Butyl)-1H-pyrazole-5-carboxylic acid.
  • BenchChem. (2025). Proper Disposal of Disuprazole: A Guide for Laboratory Professionals.
  • Thermo Fisher Scientific. (2025, October 16). SAFETY DATA SHEET for 1-Phenyl-1H-pyrazole-4-carboxylic acid.
  • Biosynth. (2021, May 18). Safety Data Sheet for 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
  • TCI Chemicals. (2025, June 2). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid Safety Data Sheet.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet for Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate.
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Handling

Mastering the Safe Handling of 1-tert-butyl-1H-pyrazole-5-carboxylic Acid: A Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth technical instruction on the safe handling of...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth technical instruction on the safe handling of 1-tert-butyl-1H-pyrazole-5-carboxylic acid (CAS No. 1503816-02-1), ensuring both operational excellence and a secure laboratory environment. Beyond mere procedural steps, we delve into the causality behind each recommendation, fostering a culture of safety built on scientific understanding.

Hazard Identification and Risk Assessment: Understanding the Compound

1-tert-butyl-1H-pyrazole-5-carboxylic acid is a heterocyclic organic compound that requires careful handling due to its potential health hazards. According to available Safety Data Sheets (SDS), this compound is classified with the following GHS hazard statements:

  • H302: Harmful if swallowed. [1]

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. The tert-butyl group may influence the compound's lipophilicity, potentially facilitating skin absorption. The carboxylic acid functional group contributes to its irritant properties. A thorough risk assessment should be conducted before any handling, considering the quantity of the substance, the nature of the procedure, and the potential for aerosol generation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigate the risks associated with 1-tert-butyl-1H-pyrazole-5-carboxylic acid. The following table summarizes the recommended PPE for handling this compound.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact and subsequent irritation. Gloves should be inspected before use and disposed of properly after handling the compound.[2]
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant risk of splashing.To protect the eyes from direct contact with the solid or solutions, which can cause serious irritation.[3]
Skin and Body Protection A laboratory coat should be worn at all times. For larger quantities or when there is a risk of significant exposure, chemical-resistant aprons or coveralls are recommended.To protect underlying clothing and skin from contamination.
Respiratory Protection Not typically required for small-scale laboratory use when handled in a well-ventilated area or a chemical fume hood. If dust or aerosols are likely to be generated, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) or an organic vapor cartridge may be necessary.To prevent inhalation of the compound, which can cause respiratory tract irritation.[2][3]

The following workflow diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection Workflow for Handling 1-tert-butyl-1H-pyrazole-5-carboxylic Acid start Start: Assess the Handling Procedure small_scale Small-scale handling in a fume hood? start->small_scale large_scale Handling large quantities or risk of splashing? start->large_scale aerosol_risk Potential for aerosol or dust generation? small_scale->aerosol_risk Yes ppe_level_1 Standard PPE: - Nitrile Gloves - Safety Glasses - Lab Coat small_scale->ppe_level_1 No aerosol_risk->ppe_level_1 No ppe_level_2 Enhanced PPE: - Standard PPE - NIOSH-approved Respirator aerosol_risk->ppe_level_2 Yes large_scale->small_scale No ppe_level_3 Maximum PPE: - Standard PPE - Face Shield - Chemical-resistant Apron large_scale->ppe_level_3 Yes end Proceed with Caution ppe_level_1->end ppe_level_2->end ppe_level_3->end

Caption: PPE selection workflow based on the scale and nature of the handling procedure.

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to standardized operational and disposal procedures is crucial for maintaining a safe laboratory environment.

Handling and Storage
  • Engineering Controls: Always handle 1-tert-butyl-1H-pyrazole-5-carboxylic acid in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[2][3]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1] Do not eat, drink, or smoke in areas where the chemical is handled.[3]

  • Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[4] Keep it away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[4]

Spill Cleanup Procedures

In the event of a spill, follow these steps immediately:

  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel.

  • Assess the Spill: Determine the extent of the spill and whether it is safe to clean up with available resources. For large or unmanageable spills, contact your institution's Environmental Health and Safety (EHS) department.

  • Don Appropriate PPE: Before attempting cleanup, don the appropriate PPE as outlined in the table above, including respiratory protection if necessary.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed, labeled container for disposal.[2][5] For liquid spills, use an inert absorbent material to contain and collect the spilled substance.

  • Decontaminate the Area: Once the bulk of the material has been removed, decontaminate the spill area with a suitable solvent or detergent solution, followed by a water rinse.

  • Dispose of Waste: All contaminated materials, including absorbents and PPE, must be collected in a sealed, labeled container and disposed of as hazardous chemical waste according to institutional and local regulations.

Waste Disposal

The disposal of 1-tert-butyl-1H-pyrazole-5-carboxylic acid and its contaminated waste must be handled as hazardous waste.

  • Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department.

  • Containerization: Collect all waste in a clearly labeled, sealed, and chemically compatible container. The label should include the full chemical name and appropriate hazard warnings.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed professional waste disposal company. High-temperature incineration is a common and recommended method for the disposal of such compounds.

By adhering to these detailed procedures and understanding the rationale behind them, you can confidently and safely handle 1-tert-butyl-1H-pyrazole-5-carboxylic acid in your laboratory, ensuring the protection of yourself, your colleagues, and the environment.

References

  • Capot Chemical. (n.d.). MSDS of tert-butyl 1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrazole-5-carboxylic acid. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • CUNY. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • Zubrick, J. W. (n.d.). The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. Wiley.

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